Tyr-Uroguanylin (mouse, rat)
描述
BenchChem offers high-quality Tyr-Uroguanylin (mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-Uroguanylin (mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25S,32S)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45?,51-,52-,53-,54-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPAZOCVWKWHQY-WRDWYYEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCC(NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H105N17O27S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1732.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and History of Tyr-Uroguanylin (mouse, rat): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and core scientific findings related to uroguanylin (B126073) and its synthetic analog, Tyr-Uroguanylin, with a specific focus on research conducted in mouse and rat models. Uroguanylin, and its sister peptide guanylin (B122020), are crucial players in regulating intestinal fluid and electrolyte balance, with systemic effects on renal function and blood pressure. Their discovery, stemming from investigations into bacterial enterotoxins, has paved the way for a deeper understanding of gut-renal signaling and has opened new avenues for therapeutic intervention in gastrointestinal and cardiovascular diseases. This document details the pivotal experiments, presents key quantitative data, and outlines the methodologies that have been instrumental in shaping our current understanding of this important peptide hormone.
Discovery and a Brief History
The journey to understanding uroguanylin began with research into the mechanisms of secretory diarrhea caused by heat-stable enterotoxins (STa) produced by enteric bacteria like Escherichia coli.[1] These toxins were found to exert their effects by activating a receptor on intestinal epithelial cells that was later identified as a guanylate cyclase.[2] This led to the hypothesis that an endogenous ligand for this receptor must exist.
In 1992, guanylin was first isolated from the jejunum of rats.[2] Shortly after, in 1993, a second related peptide, uroguanylin, was purified from the urine of the North American opossum.[3] Subsequent research identified uroguanylin in the intestine and urine of rats.[4] These peptides were found to be the endogenous agonists for the guanylate cyclase C (GC-C) receptor, the same receptor targeted by bacterial STa.[5]
The nomenclature "uroguanylin" reflects its initial discovery in urine.[3] "Tyr-Uroguanylin" is a synthetic analog of uroguanylin. While the specific history of its initial synthesis is not extensively documented in seminal discovery papers, it is utilized in research as a tool for studying the uroguanylin signaling pathway, likely due to modifications that may alter its binding affinity, stability, or allow for easier labeling in experimental setups.
The Uroguanylin Signaling Pathway
Uroguanylin exerts its physiological effects primarily through the activation of the guanylate cyclase C (GC-C) receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[5]
The binding of uroguanylin to the extracellular domain of GC-C induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This catalytic domain converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride and bicarbonate channel.[6] The opening of the CFTR channel results in the secretion of chloride and bicarbonate ions into the intestinal lumen, drawing water along with them and leading to increased fluid secretion.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on uroguanylin and its effects in mouse and rat models.
Table 1: Receptor Binding and Activation
| Ligand | Cell Line | Parameter | Value | Reference |
| Uroguanylin | T84 (human colon carcinoma) | Ki (inhibition of [3H]thymidine incorporation) | 141 ± 45 nM | [8] |
| E. coli STa | T84 (human colon carcinoma) | Ki (inhibition of [3H]thymidine incorporation) | 13.7 ± 5.2 nM | [8] |
| Guanylin | T84 (human colon carcinoma) | Ki (Isc stimulation) | 19 ± 5 nM | [9] |
| E. coli ST 5-17 | T84 (human colon carcinoma) | Ki (Isc stimulation) | 78 ± 38 pM | [9] |
Table 2: Physiological Effects in Uroguanylin Knockout (KO) Mice
| Parameter | Genotype | Condition | Value | Reference |
| Mean Arterial Pressure | Wild-Type | - | ~105 mmHg | [10][11] |
| Mean Arterial Pressure | Uroguanylin KO | - | ~115 mmHg | [10][11] |
| Short-Circuit Current (Isc) in Jejunum | Wild-Type | Basal | ~50 µA/cm² | [10] |
| Short-Circuit Current (Isc) in Jejunum | Uroguanylin KO | Basal | Reduced vs. WT | [10] |
Table 3: Renal Clearance in Mice
| Parameter | Strain | Value | Reference |
| Glomerular Filtration Rate (GFR) | C57BL/6J (male) | 236.69 ± 16.55 µl/min | [12] |
| Glomerular Filtration Rate (GFR) | C57BL/6J (female) | 140.20 ± 22.27 µl/min | [12] |
| Creatinine (B1669602) Clearance (HPLC) | C57BL/6J (normal diet) | 255 ± 68 µL/min | [13] |
| Creatinine Clearance (HPLC) | C57BL/6J (low salt + enalapril) | 72.8 ± 24.2 µL/min | [13] |
| Creatinine Clearance (HPLC) | C57BL/6J (high salt) | 355 ± 105 µL/min | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of uroguanylin are provided below.
Northern Blot for Uroguanylin mRNA Detection
This protocol is a generalized procedure based on standard molecular biology techniques and information from relevant studies.[11][14][15][16][17][18]
Objective: To detect and quantify uroguanylin mRNA levels in tissues from mice or rats.
Materials:
-
Total RNA isolated from tissues of interest (e.g., small intestine, large intestine, kidney)
-
Agarose (B213101), Formaldehyde (B43269), MOPS buffer
-
DEPC-treated water
-
RNA loading buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled probe specific for uroguanylin mRNA (e.g., 32P-labeled cDNA)
-
Wash buffers of varying stringency (SSC, SDS)
-
Phosphorimager screen and scanner
Procedure:
-
RNA Electrophoresis:
-
Prepare a 1% agarose gel containing formaldehyde in 1x MOPS running buffer.
-
Denature 10-20 µg of total RNA per sample by heating at 65°C for 15 minutes in RNA loading buffer.
-
Load the denatured RNA samples onto the gel and perform electrophoresis until adequate separation is achieved.
-
-
RNA Transfer:
-
Transfer the separated RNA from the gel to a nylon membrane via capillary transfer overnight.
-
After transfer, rinse the membrane in 2x SSC and UV crosslink the RNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature (e.g., 42°C or 65°C depending on the buffer).
-
Add the radiolabeled uroguanylin probe to the hybridization buffer and incubate overnight with gentle agitation.
-
-
Washing:
-
Perform a series of washes with increasing stringency to remove non-specifically bound probe. This typically involves washes with solutions containing decreasing concentrations of SSC and a constant concentration of SDS at increasing temperatures.
-
-
Detection:
-
Expose the washed membrane to a phosphorimager screen.
-
Scan the screen using a phosphorimager to visualize and quantify the radioactive signal corresponding to the uroguanylin mRNA.
-
Normalize the uroguanylin signal to a housekeeping gene (e.g., GAPDH) to account for variations in RNA loading.
-
Ussing Chamber for Intestinal Ion Transport
This protocol is a generalized procedure based on established Ussing chamber methodologies.[7][19][20][21][22][23]
Objective: To measure electrogenic ion transport (short-circuit current, Isc) across isolated intestinal segments from mice or rats in response to uroguanylin.
Materials:
-
Ussing chamber system with electrodes and amplifier
-
Krebs-bicarbonate Ringer (KBR) solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Segments of mouse or rat intestine (e.g., duodenum, jejunum)
-
Uroguanylin or Tyr-Uroguanylin
-
Pharmacological agents (e.g., bumetanide, amiloride)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and immediately excise the desired intestinal segment.
-
Place the tissue in ice-cold, oxygenated KBR solution.
-
Open the segment along the mesenteric border and gently remove the luminal contents.
-
Separate the mucosal layer from the underlying muscle layers by blunt dissection.
-
-
Mounting:
-
Mount the isolated mucosal sheet between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
-
-
Equilibration:
-
Fill both chambers with equal volumes of KBR solution, continuously gassed with carbogen and maintained at 37°C.
-
Allow the tissue to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline transepithelial potential difference (PD) and short-circuit current (Isc) are achieved.
-
-
Measurement of Isc:
-
Clamp the transepithelial PD to 0 mV using a voltage-clamp amplifier. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.
-
-
Experimental Intervention:
-
After establishing a stable baseline Isc, add uroguanylin to the apical chamber to the desired final concentration.
-
Record the change in Isc over time. An increase in Isc indicates an increase in net anion secretion (or cation absorption).
-
Pharmacological inhibitors can be added to dissect the specific ions and transporters involved.
-
Renal Clearance Measurements in Mice
This protocol is a generalized procedure based on established methods for measuring glomerular filtration rate (GFR).[12][13][24][25][26]
Objective: To determine the glomerular filtration rate (GFR) and the natriuretic response to uroguanylin in mice.
Materials:
-
Anesthetized or conscious mice with indwelling catheters (jugular vein for infusion, carotid artery for blood sampling, and bladder for urine collection)
-
Infusion pump
-
Metabolic cages (for conscious mice)
-
FITC-inulin or other GFR marker
-
Uroguanylin or Tyr-Uroguanylin
-
Analytical equipment for measuring the GFR marker and electrolytes (e.g., fluorometer, flame photometer)
Procedure:
-
Animal Preparation:
-
For anesthetized studies, anesthetize the mouse and surgically implant catheters.
-
For conscious studies, use mice previously implanted with catheters and allow them to recover. Place the mouse in a metabolic cage for urine collection.
-
-
GFR Measurement (FITC-Inulin Clearance):
-
Administer a bolus injection of FITC-inulin followed by a continuous infusion to achieve a steady-state plasma concentration.
-
After an equilibration period, collect timed urine samples and periodic blood samples.
-
-
Experimental Intervention:
-
Following a baseline clearance period, infuse uroguanylin intravenously at the desired dose.
-
Continue to collect timed urine and blood samples during and after the uroguanylin infusion.
-
-
Sample Analysis:
-
Measure the concentration of FITC-inulin in plasma and urine samples using a fluorometer.
-
Measure the concentration of sodium and potassium in urine samples using a flame photometer.
-
-
Calculations:
-
Calculate GFR using the formula: GFR = (Uinulin x V) / Pinulin, where Uinulin is the urine inulin (B196767) concentration, V is the urine flow rate, and Pinulin is the plasma inulin concentration.
-
Calculate the fractional excretion of sodium (FENa) to assess the natriuretic effect of uroguanylin.
-
Conclusion
The discovery of uroguanylin in rats and its subsequent characterization in mouse models have been pivotal in elucidating a novel gut-renal signaling axis. From its origins in the study of bacterial toxins to its establishment as an endogenous regulator of salt and water homeostasis, research into uroguanylin has provided significant insights into intestinal and renal physiology. The development of uroguanylin knockout mice has been instrumental in confirming its role in blood pressure regulation and natriuresis. The experimental protocols detailed in this guide have been fundamental to these discoveries. Future research, likely employing these and more advanced techniques, will continue to unravel the full therapeutic potential of targeting the uroguanylin system for a range of human diseases.
References
- 1. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanylin: an endogenous activator of intestinal guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 4. Structure and activity of uroguanylin and guanylin from the intestine and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanylin regulatory peptides: structures, biological activities mediated by cyclic GMP and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Utility of endogenous creatinine clearance as a measure of renal function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Northern Blot [protocols.io]
- 16. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. physiologicinstruments.com [physiologicinstruments.com]
- 20. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]
- 21. physiologicinstruments.com [physiologicinstruments.com]
- 22. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 24. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GFR by FITC-inulin Clearance [bio-protocol.org]
- 26. journals.physiology.org [journals.physiology.org]
The Role of Tyr-Uroguanylin in Murine Intestinal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyr-uroguanylin, an endogenous peptide hormone, plays a pivotal role in regulating intestinal fluid and electrolyte homeostasis. Acting through the guanylate cyclase C (GC-C) receptor, it triggers a cascade of intracellular events primarily mediated by cyclic guanosine (B1672433) monophosphate (cGMP). This technical guide provides an in-depth analysis of the function of Tyr-uroguanylin in the mouse intestine, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.
Introduction
Uroguanylin (B126073) and its close homolog guanylin (B122020) are endogenous ligands for the guanylate cyclase C (GC-C) receptor, a key regulator of intestinal function.[1][2] These peptides are structurally and functionally analogous to the heat-stable enterotoxins produced by pathogenic bacteria, which are responsible for secretory diarrhea.[3][4] Uroguanylin is predominantly expressed in the proximal small intestine, where it exerts its effects in a pH-sensitive manner, showing increased potency in the acidic environment of the duodenum.[3][5][6] This guide will focus on the multifaceted functions of Tyr-uroguanylin in the mouse intestine, from its molecular signaling to its physiological consequences.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of uroguanylin in the mouse intestine and related cell line models.
Table 1: Uroguanylin-Induced Changes in Intestinal Short-Circuit Current (Isc)
| Intestinal Segment | Uroguanylin Concentration (μM) | Luminal pH | Change in Isc (μA/cm²) | Mouse Model | Reference |
| Proximal Duodenum | 1.0 | 7.4 | 45.3 ± 7.1 | Wild-type | [5] |
| Proximal Duodenum | 1.0 | 5.15 | Significantly augmented vs. pH 7.4 | Wild-type | [5][7] |
| Jejunum | 1.0 | 7.4 | 20.1 ± 3.2 | Wild-type | [5] |
| Ileum | 1.0 | 7.4 | 15.8 ± 2.9 | Wild-type | [5] |
| Cecum | 1.0 | 7.4 | 40.2 ± 6.5 | Wild-type | [5] |
| Distal Colon | 1.0 | 7.4 | 12.5 ± 2.1 | Wild-type | [5] |
| Duodenum | Not specified | Not specified | Markedly reduced | CFTR knockout | [5][7] |
Table 2: pH-Dependent Activity and Binding of Uroguanylin
| Parameter | pH 5.0 | pH 8.0 | Fold Change | Cell Line/Tissue | Reference |
| Potency vs. Guanylin | 100-fold more potent | Less potent than guanylin | - | T84 cells | [8] |
| Receptor Binding Affinity | Increased | Decreased | 10-fold increase (pH 5 vs. pH 8) | T84 cells | [8] |
| cGMP Accumulation | Markedly enhanced | Reduced | - | T84 cells | [8] |
| Chloride Secretion | Enhanced | Reduced | - | T84 cells | [8] |
Table 3: Effect of Uroguanylin on T84 Colorectal Carcinoma Cell Growth
| Uroguanylin Concentration (μM) | Inhibition of Cell Growth (%) | Reference |
| 10 | ~70 | [1] |
Signaling Pathways
Uroguanylin exerts its physiological effects through a well-defined signaling cascade initiated by its binding to the apical GC-C receptor on intestinal epithelial cells.
Core Uroguanylin Signaling Pathway
The binding of uroguanylin to GC-C activates its intracellular guanylate cyclase domain, leading to the conversion of GTP to cGMP.[9] This increase in intracellular cGMP is the central event that triggers downstream physiological responses.[10]
Downstream Effects on Ion Transport
Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII) and can also cross-activate cAMP-dependent protein kinase (PKA).[10][11] These kinases then phosphorylate and modulate the activity of key ion transporters.
The primary downstream effectors include:
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Activation of CFTR, a chloride and bicarbonate channel, leads to increased secretion of these anions into the intestinal lumen.[4][10]
-
Na+/H+ Exchanger (NHE): Inhibition of NHE isoforms, such as NHE2 and NHE3, reduces sodium absorption from the lumen.[10][12]
The combined effect of increased anion secretion and decreased sodium absorption results in a net secretion of fluid into the intestinal lumen, which is crucial for maintaining mucosal hydration and facilitating digestion.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of uroguanylin in the mouse intestine.
Ussing Chamber Assay for Ion Transport
This ex vivo technique measures electrogenic ion transport across an intact sheet of intestinal epithelium.
Objective: To quantify uroguanylin-induced changes in short-circuit current (Isc), an indicator of net ion movement.
Materials:
-
Ussing chambers and voltage-clamp apparatus
-
Krebs-Ringer bicarbonate buffer (in mM: 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4), gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Serosal buffer contains 10 mM glucose as an energy substrate.
-
Mucosal buffer contains 10 mM mannitol (B672) as an osmotic control.
-
Uroguanylin stock solution
-
Indomethacin (B1671933) to prevent prostaglandin (B15479496) synthesis.
-
Tetrodotoxin to block neuronal activity.
Procedure:
-
Humanely euthanize a mouse and excise the desired intestinal segment (e.g., duodenum, jejunum, ileum, colon).
-
Open the intestinal segment along the mesenteric border and gently rinse with ice-cold Krebs-Ringer buffer.
-
Mount a section of the intestinal tissue in the Ussing chamber slider, separating the mucosal and serosal sides.
-
Fill both chambers with pre-warmed (37°C) and gassed Krebs-Ringer buffer. Add indomethacin (10 µM) to the serosal bath.
-
Allow the tissue to equilibrate for 20-30 minutes, maintaining a short-circuit current by a voltage clamp at 0 mV.
-
Record the baseline Isc.
-
Add uroguanylin to the mucosal (luminal) chamber to achieve the desired final concentration (e.g., 1 µM).
-
Record the change in Isc over time until a stable plateau is reached.
-
For pH-dependent studies, adjust the pH of the mucosal buffer using HCl or NaOH before the addition of uroguanylin.
Data Analysis: The change in Isc (ΔIsc) is calculated as the difference between the peak current after uroguanylin addition and the baseline current.
cGMP Accumulation Assay
This in vitro assay quantifies the intracellular cGMP produced by intestinal epithelial cells in response to uroguanylin.
Objective: To measure the dose-dependent effect of uroguanylin on cGMP production in a cell line model (e.g., T84 human colon carcinoma cells).
Materials:
-
T84 cells cultured to confluence in 24-well plates.
-
DMEM containing 50 mM HEPES (pH 7.4).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Uroguanylin solutions of varying concentrations.
-
3% Perchloric acid.
-
Commercial cGMP enzyme immunoassay (EIA) kit.
Procedure:
-
Wash confluent T84 cell monolayers twice with DMEM/HEPES buffer.
-
Pre-incubate the cells at 37°C for 10 minutes with 250 µl of DMEM/HEPES containing 1 mM IBMX.
-
Add uroguanylin at various concentrations (e.g., 0.1 nM to 10 µM) to the wells and incubate for 30 minutes at 37°C.
-
Aspirate the medium and terminate the reaction by adding 3% perchloric acid.
-
Neutralize the samples and measure the cGMP concentration using a commercial EIA kit according to the manufacturer's instructions.
Data Analysis: Generate a dose-response curve by plotting the cGMP concentration against the uroguanylin concentration. Calculate the EC50 value.
Northern Blot Analysis for Uroguanylin mRNA
This technique is used to detect and quantify uroguanylin mRNA levels in different intestinal segments.
Objective: To determine the relative abundance of uroguanylin mRNA along the longitudinal axis of the mouse intestine.
Materials:
-
Total RNA extracted from mouse intestinal segments.
-
Formaldehyde-agarose gel electrophoresis system.
-
Nylon membrane.
-
Radiolabeled or non-radiolabeled probe specific for mouse uroguanylin mRNA.
-
Hybridization buffer.
-
Wash buffers of varying stringency.
-
Phosphorimager or X-ray film for detection.
Procedure:
-
Isolate total RNA from scraped mucosa of different intestinal segments (duodenum, jejunum, ileum, colon).
-
Separate the RNA samples (10-20 µg per lane) on a denaturing formaldehyde-agarose gel.
-
Transfer the separated RNA to a nylon membrane via capillary action.
-
Cross-link the RNA to the membrane using UV irradiation or baking.
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with the labeled uroguanylin probe overnight at an appropriate temperature (e.g., 42-65°C, depending on the probe and buffer).
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.
-
Normalize the uroguanylin signal to a housekeeping gene (e.g., GAPDH) to compare expression levels across different samples.
In Situ Hybridization for Uroguanylin mRNA
This method localizes uroguanylin mRNA within the cellular architecture of the intestinal tissue.
Objective: To identify the specific cell types expressing uroguanylin mRNA in the mouse intestine.
Materials:
-
Frozen or paraffin-embedded sections of mouse intestine.
-
Digoxigenin (DIG)-labeled antisense and sense (control) riboprobes for mouse uroguanylin.
-
Hybridization buffer.
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
NBT/BCIP substrate for colorimetric detection.
-
Microscope.
Procedure:
-
Prepare tissue sections on coated slides.
-
Permeabilize the tissue sections (e.g., with proteinase K) to allow probe entry.
-
Pre-hybridize the sections to block non-specific binding.
-
Hybridize the sections with the DIG-labeled uroguanylin antisense or sense probe overnight in a humidified chamber at an optimized temperature (e.g., 65°C).
-
Perform stringent washes to remove unbound probe.
-
Incubate the sections with an AP-conjugated anti-DIG antibody.
-
Wash to remove unbound antibody.
-
Develop the colorimetric signal by incubating with NBT/BCIP substrate.
-
Counterstain the sections (e.g., with Nuclear Fast Red) and mount with coverslips.
-
Visualize the localization of the uroguanylin mRNA signal under a microscope.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of experiments and the relationships between different experimental approaches in studying uroguanylin function.
Conclusion
Tyr-uroguanylin is a critical regulator of fluid and electrolyte balance in the mouse intestine. Its function is mediated by the GC-C/cGMP signaling pathway, which ultimately modulates the activity of key ion transporters like CFTR and NHE. The pH-dependent nature of uroguanylin's activity highlights its specialized role in the proximal small intestine. The experimental protocols detailed in this guide provide a robust framework for further investigation into the physiological and pathophysiological roles of uroguanylin, offering valuable insights for the development of novel therapeutics for gastrointestinal disorders. The intricate interplay of signaling molecules and ion transporters underscores the complexity of intestinal homeostasis and the importance of uroguanylin in maintaining this delicate balance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Uroguanylin and guanylin: distinct but overlapping patterns of messenger RNA expression in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of intestinal CFTR Cl- channel by heat-stable enterotoxin and guanylin via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uroguanylin regulates net fluid secretion via the NHE2 isoform of the Na/H+ exchanger in an intestinal cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uroguanylin-Guanylate Cyclase C Axis: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. It exerts its effects by binding to and activating the transmembrane receptor guanylate cyclase C (GC-C). This interaction triggers a signaling cascade that has significant physiological implications and is a key target for the development of therapeutics for gastrointestinal disorders. This technical guide provides an in-depth exploration of the mechanism of action of uroguanylin on guanylate cyclase C, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
Uroguanylin, a 16-amino acid peptide, is secreted by enterochromaffin cells in the duodenum and proximal small intestine.[1] Its primary receptor, guanylate cyclase C, is a multi-domain transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells. The binding of uroguanylin to the extracellular domain of GC-C induces a conformational change in the receptor, activating its intracellular guanylate cyclase catalytic domain.[2] This enzymatic activity catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).
The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKG II). PKG II, in turn, phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane chloride and bicarbonate channel.[3] Phosphorylation of CFTR leads to its activation, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This anion secretion drives the osmotic movement of water, leading to increased fluid secretion and hydration of the intestinal contents. Additionally, the uroguanylin-GC-C-cGMP signaling axis can inhibit the Na+/H+ exchanger, further contributing to the net secretion of electrolytes and water.[4]
The activity of uroguanylin is notably influenced by the pH of the intestinal lumen. It exhibits significantly higher potency in the acidic environment of the proximal small intestine (pH 5.0-6.0) compared to the more alkaline conditions of the distal intestine. This pH sensitivity is attributed to the presence of acidic amino acid residues in the N-terminus of the uroguanylin peptide.
Quantitative Data
The interaction between uroguanylin and guanylate cyclase C, as well as the downstream cellular responses, have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Kd) | ~1 nM | Human GC-C | Represents the dissociation constant, indicating a high-affinity interaction between uroguanylin and its receptor. |
| EC50 (cGMP Production) | 190 nM (for Plecanatide) | T84 cells | Plecanatide is a uroguanylin analog. This value provides an estimate of the concentration of agonist needed to elicit a half-maximal production of cGMP.[2] |
| Inhibitory Constant (Ki) | 141 ± 45 nM | T84 cells | This value reflects the concentration of uroguanylin that causes 50% inhibition of [3H]thymidine incorporation, a measure of cell proliferation. |
| Condition | Relative Potency of Uroguanylin | Notes |
| vs. Guanylin | ~10-fold more potent | In stimulating cGMP production in T84 cells. |
| vs. E. coli Heat-Stable Enterotoxin (STa) | Less potent | STa is a potent bacterial mimic of uroguanylin and guanylin. |
| pH 5.0 vs. pH 8.0 | ~100-fold more potent at pH 5.0 | The acidic environment of the proximal small intestine significantly enhances uroguanylin's activity compared to the more alkaline distal intestine. |
Signaling Pathway Diagram
Caption: Uroguanylin signaling pathway via Guanylate Cyclase C.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of uroguanylin for guanylate cyclase C by measuring its ability to compete with a radiolabeled ligand, such as 125I-labeled heat-stable enterotoxin (STa), for binding to GC-C on T84 cell membranes.
Materials:
-
T84 human colon carcinoma cells
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA
-
125I-STa (radioligand)
-
Unlabeled uroguanylin (competitor)
-
Unlabeled STa (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Culture T84 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or unlabeled STa (1 µM final concentration, for non-specific binding) or varying concentrations of unlabeled uroguanylin.
-
50 µL of 125I-STa (at a concentration near its Kd).
-
100 µL of T84 cell membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the uroguanylin concentration.
-
Determine the IC50 value (the concentration of uroguanylin that inhibits 50% of specific 125I-STa binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) for uroguanylin using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
cGMP Measurement Assay
This protocol describes the measurement of intracellular cGMP levels in T84 cells following stimulation with uroguanylin, using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
Materials:
-
T84 human colon carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
Uroguanylin
-
0.1 M HCl (for cell lysis)
-
Commercial cGMP EIA or RIA kit
-
Plate reader (for EIA) or gamma counter (for RIA)
Procedure:
-
Cell Culture and Treatment:
-
Seed T84 cells in 24-well plates and grow to confluency.
-
Wash the cells twice with serum-free DMEM.
-
Pre-incubate the cells with DMEM containing 0.5 mM IBMX for 15 minutes at 37°C to inhibit cGMP degradation.
-
Add varying concentrations of uroguanylin to the wells and incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Sample Preparation:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatants containing the intracellular cGMP.
-
If required by the kit manufacturer, acetylate the samples and standards to improve assay sensitivity.
-
-
cGMP Quantification:
-
Perform the cGMP EIA or RIA according to the manufacturer's instructions. This typically involves incubating the samples with a cGMP-specific antibody and a fixed amount of labeled cGMP (e.g., cGMP-HRP for EIA or 125I-cGMP for RIA).
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Determine the cGMP concentration in each sample from the standard curve.
-
Normalize the cGMP concentration to the protein content of each well (determined from a parallel plate or by lysing the remaining cell pellet).
-
Plot the normalized cGMP concentration against the logarithm of the uroguanylin concentration to generate a dose-response curve and determine the EC50 value.
-
Caption: Experimental workflow for a cGMP measurement assay.
Conclusion
The interaction of uroguanylin with guanylate cyclase C represents a well-defined signaling pathway with significant physiological consequences in the gastrointestinal tract. Understanding the molecular details of this mechanism, including the quantitative aspects of ligand binding and receptor activation, is essential for researchers and drug development professionals. The experimental protocols provided in this guide offer a framework for investigating this pathway and for evaluating the efficacy of novel therapeutic agents targeting the uroguanylin-GC-C axis. The continued exploration of this signaling cascade holds promise for the development of innovative treatments for a range of gastrointestinal disorders.
References
- 1. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
Tyr-Uroguanylin's Pivotal Role in Fluid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the physiological role of Tyr-uroguanylin and its native counterpart, uroguanylin (B126073), in the intricate regulation of fluid and electrolyte balance. Uroguanylin, a peptide hormone primarily secreted by the intestine, acts as a crucial signaling molecule in the gut-kidney axis, orchestrating responses to dietary salt intake to maintain homeostasis. This document elucidates the molecular mechanisms of action, details key experimental protocols for its study, and presents quantitative data on its physiological effects. Particular attention is given to its interaction with the guanylate cyclase-C (GC-C) receptor and the subsequent downstream signaling cascades. Additionally, evidence for GC-C independent pathways is explored, offering a comprehensive overview for researchers and professionals in drug development. The synthetic analog, Tyr-uroguanylin, frequently utilized in research for its suitability for radioiodination, is also discussed in the context of experimental methodologies.
Introduction
Maintaining fluid and electrolyte homeostasis is paramount for cellular function and overall organismal health. The guanylin (B122020) family of peptides, including guanylin and uroguanylin, has emerged as a key regulatory system in this process.[1] Uroguanylin, initially isolated from urine, is a circulating peptide hormone that plays a significant role in the physiological response to oral salt intake.[2] Its secretion from enteroendocrine cells of the intestinal mucosa is stimulated by high luminal sodium chloride concentrations.[1] This positions uroguanylin as a critical link between the digestive system and the kidneys, forming an "intestinal natriuretic hormone" axis that governs the excretion of excess salt and water.[2][3]
The primary mechanism of uroguanylin's action is through the activation of the transmembrane receptor guanylate cyclase-C (GC-C).[4][5] This interaction catalyzes the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger.[6][7] Elevated cGMP levels in intestinal and renal epithelial cells trigger a cascade of events that modulate ion transport, leading to natriuresis, kaliuresis, and diuresis.[5][8]
This guide will delve into the nuanced physiological effects of uroguanylin, with a focus on its role in fluid homeostasis. It will provide a detailed overview of the signaling pathways, present quantitative data from key studies in tabular format for ease of comparison, and offer comprehensive experimental protocols for researchers. The use of Tyr-uroguanylin, a synthetic analog often employed in research due to the addition of a tyrosine residue for radioiodination, will be contextualized within these experimental frameworks.[9][10]
Mechanism of Action and Signaling Pathways
Uroguanylin exerts its physiological effects through both GC-C dependent and independent signaling pathways.
GC-C Dependent Signaling Pathway
The canonical signaling pathway for uroguanylin involves its binding to the extracellular domain of the GC-C receptor, which is abundantly expressed on the apical membrane of intestinal epithelial cells and in the renal proximal tubules.[2][6]
-
Activation and cGMP Production: Ligand binding induces a conformational change in the GC-C receptor, activating its intracellular guanylate cyclase domain. This leads to a rapid increase in intracellular cGMP concentrations.[7]
-
Downstream Effectors in the Intestine: In intestinal enterocytes, the surge in cGMP has several key effects:
-
Activation of Protein Kinase G II (PKGII): cGMP activates PKGII, which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This leads to increased chloride and bicarbonate secretion into the intestinal lumen.[6][11]
-
Inhibition of Sodium/Hydrogen Exchanger 3 (NHE3): PKGII also phosphorylates and inhibits NHE3, a key transporter responsible for sodium absorption.[11]
-
Fluid Secretion: The combined effect of increased anion secretion and decreased sodium absorption creates an osmotic gradient that drives water into the intestinal lumen, thus regulating fluid balance in the gut.[5]
-
-
Downstream Effectors in the Kidney: In the renal proximal tubules, the uroguanylin-induced increase in cGMP also leads to the inhibition of NHE3, contributing to increased sodium excretion in the urine (natriuresis).[8]
GC-C Independent Signaling Pathway
Evidence suggests that uroguanylin can also elicit physiological responses through pathways independent of GC-C, particularly in the kidney.[1][12] Studies in GC-C knockout mice have shown that the natriuretic and diuretic effects of uroguanylin are retained, pointing towards an alternative receptor and signaling mechanism.[12]
-
G-Protein Coupled Receptor Involvement: In proximal tubule cells, uroguanylin has been shown to activate a pertussis toxin-sensitive G-protein-coupled receptor (GPCR).[8]
-
Phospholipase A2 and Arachidonic Acid: In the cortical collecting ducts, a cGMP-independent pathway involving phospholipase A2 and arachidonic acid has been proposed.[11]
The complete molecular details of these GC-C independent pathways are still under active investigation and represent an exciting frontier in uroguanylin research.
Quantitative Data on Physiological Effects
The following tables summarize key quantitative data from studies investigating the effects of uroguanylin on intestinal and renal function.
Table 1: Effect of Uroguanylin on Intestinal Ion Transport (T84 Cells)
| Parameter | Control | Uroguanylin (1 µM) | Reference |
| Short-Circuit Current (Isc, µA/cm²) | Baseline | Significant Increase | [13] |
| cGMP Accumulation (pmol/mg protein) | Low | Significant Increase | [4] |
Table 2: In Vivo Renal Effects of Uroguanylin in Rodent Models
| Species | Model | Uroguanylin Dose | Effect on Sodium Excretion (UNaV) | Effect on Urine Flow Rate | Reference |
| Mouse | Sealed-Urethra | Pharmacological Doses | Significant Increase | Significant Increase | [12] |
| Mouse | Renal Clearance | Constant Infusion | Significant Natriuresis | Significant Diuresis | [12] |
| Rat | Isolated Perfused Kidney | Dose-dependent | Dose-dependent Increase | Dose-dependent Increase | [14] |
| Rat | In vivo Microperfusion | 10⁻⁶ M | Decreased Bicarbonate Reabsorption | - | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the physiological role of uroguanylin.
Measurement of Intestinal Fluid and Electrolyte Transport using Ussing Chambers
This protocol is adapted from standard Ussing chamber methodologies to assess the effect of Tyr-uroguanylin on intestinal epithelial ion transport.[16][17]
Materials:
-
Ussing Chamber System (e.g., EasyMount Ussing Chamber System)
-
Krebs-Ringer Bicarbonate solution, gassed with 95% O2/5% CO2
-
Tyr-uroguanylin peptide
-
Experimental animal (e.g., mouse, rat)
-
Voltage-clamp amplifier
Procedure:
-
Tissue Preparation: Humanely euthanize the experimental animal and excise a segment of the desired intestinal region (e.g., jejunum or colon). Place the tissue in ice-cold, oxygenated Krebs-Ringer solution. Carefully strip the muscle layers to isolate the mucosal-submucosal layer. Mount the tissue preparation in the Ussing chamber, separating the mucosal and serosal sides.
-
Equilibration: Fill both chambers with equal volumes of pre-warmed (37°C) and oxygenated Krebs-Ringer solution. Allow the tissue to equilibrate for at least 30-60 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.
-
Experimental Treatment: Add Tyr-uroguanylin to the mucosal chamber to achieve the desired final concentration. Add an equal volume of vehicle to a control chamber.
-
Data Recording: Continuously measure and record the Isc for a defined period. An increase in Isc is indicative of net electrogenic ion transport, primarily chloride and bicarbonate secretion.
-
Data Analysis: Calculate the peak change in Isc (ΔIsc) following the addition of Tyr-uroguanylin. Compare the response to that of the vehicle control to determine the specific effect of the peptide.
In Vivo Renal Clearance Studies in Mice
This protocol outlines a method to assess the natriuretic and diuretic effects of Tyr-uroguanylin in a mouse model.[12][18]
Materials:
-
Anesthetized mice
-
Infusion pump and tubing
-
Catheters for bladder and jugular vein
-
Metabolic cages for urine collection
-
Tyr-uroguanylin peptide solution
-
Saline (vehicle control)
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a heated surgical board to maintain body temperature. Surgically implant catheters into the jugular vein for infusion and the bladder for urine collection.
-
Equilibration Period: Infuse saline at a constant rate to allow for stabilization of cardiovascular and renal parameters. Collect urine during this period to establish a baseline.
-
Experimental Period: Switch the infusion to a solution containing Tyr-uroguanylin at the desired dose. Continue to collect urine in timed intervals.
-
Sample Analysis: Measure the volume of urine collected in each period to determine the urine flow rate. Analyze the urine and plasma samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Calculations: Calculate the urinary excretion rates of sodium (UNaV) and potassium (UKV), and the fractional excretion of sodium (FENa). Compare the values during the experimental period to the baseline period to determine the effect of Tyr-uroguanylin.
Measurement of Intracellular cGMP Levels
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cultured cells treated with Tyr-uroguanylin.[19][20][21]
Materials:
-
Cultured cells expressing GC-C (e.g., T84, Caco-2)
-
Tyr-uroguanylin peptide
-
cGMP ELISA kit
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Plate the cells in a multi-well plate and grow to confluence. Replace the culture medium with a serum-free medium and incubate with varying concentrations of Tyr-uroguanylin for a specified time.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.
-
cGMP ELISA: Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cGMP to wells coated with an anti-cGMP antibody.
-
Data Measurement: After incubation and washing steps, add a substrate solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in each sample by comparing its absorbance to a standard curve generated with known amounts of cGMP.
Conclusion
Uroguanylin, and by extension its research analog Tyr-uroguanylin, is a critical hormonal regulator of fluid and electrolyte homeostasis. Its primary action through the GC-C/cGMP signaling pathway in the intestine and kidney provides a rapid and efficient mechanism to respond to dietary salt loads, preventing hypernatremia and maintaining fluid balance. The existence of GC-C independent pathways further highlights the complexity and importance of this regulatory system. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of uroguanylin and to explore its therapeutic potential in disorders of fluid and electrolyte imbalance, such as chronic constipation and potentially certain forms of hypertension. Continued research into the signaling and physiological effects of uroguanylin will undoubtedly uncover new avenues for drug development and a deeper understanding of homeostatic regulation.
References
- 1. Uroguanylin increases Ca2+ concentration in astrocytes via guanylate cyclase C-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanylate cyclase-C receptor activation: unexpected biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct n.c.a. electrophilic radioiodination of tyrosine analogues; their in vivo stability and brain-uptake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scientificarchives.com [scientificarchives.com]
- 13. [PDF] Uroguanylin: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase. | Semantic Scholar [semanticscholar.org]
- 14. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificarchives.com [scientificarchives.com]
- 16. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]
- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cloud-clone.com [cloud-clone.com]
- 20. bioscience.co.uk [bioscience.co.uk]
- 21. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Tyr-Uroguanylin and the cGMP Signaling Cascade in Enterocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Tyr-uroguanylin-mediated activation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade in intestinal epithelial cells (enterocytes). The guide details the molecular mechanisms, presents quantitative data for the parent molecule uroguanylin (B126073), outlines key experimental protocols for studying this pathway, and provides visualizations of the core processes.
Introduction: The Guanylin (B122020) Peptide Family and Intestinal Homeostasis
The guanylin family of peptides, including guanylin and uroguanylin, are endogenous ligands that play a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1][2] These peptides are structurally and functionally homologous to the heat-stable enterotoxins (STa) produced by pathogenic bacteria such as Escherichia coli, which are known to cause secretory diarrhea.[3][4] Tyr-uroguanylin, a tyrosine-substituted analog of uroguanylin, is a subject of research interest for its potential therapeutic applications in gastrointestinal disorders. This guide focuses on the signaling pathway initiated by the binding of these peptides to their receptor on the apical membrane of enterocytes.
The Tyr-Uroguanylin/cGMP Signaling Cascade
The activation of the cGMP signaling cascade by Tyr-uroguanylin in enterocytes is a multi-step process that ultimately leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, driving fluid secretion.
Ligand-Receptor Binding and Activation
Tyr-uroguanylin, like its parent molecule uroguanylin, acts as an agonist for the transmembrane receptor guanylate cyclase C (GC-C).[1][5] This receptor is predominantly expressed on the apical surface of enterocytes.[3] The binding of Tyr-uroguanylin to the extracellular domain of GC-C induces a conformational change in the receptor, activating its intracellular guanylate cyclase catalytic domain.[1]
cGMP Production: The Second Messenger
The activated GC-C catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This leads to a significant increase in the intracellular concentration of cGMP, which functions as a second messenger in this signaling pathway.[3]
Downstream Effectors of cGMP
The primary downstream effector of cGMP in enterocytes is cGMP-dependent protein kinase II (PKG II).[6] Elevated levels of cGMP bind to and activate PKG II.
CFTR Phosphorylation and Ion Secretion
Activated PKG II phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane chloride and bicarbonate channel.[6] Phosphorylation of CFTR leads to its opening, allowing the efflux of Cl⁻ and HCO₃⁻ ions from the enterocyte into the intestinal lumen.[1][7] This movement of anions creates an electrochemical gradient that drives the paracellular transport of sodium (Na⁺) and water into the lumen, resulting in intestinal fluid secretion.
Quantitative Data
Table 1: Ligand Binding Affinity for Guanylate Cyclase C
| Ligand | Cell Line | Assay Type | Ki (nM) | Reference |
| Guanylin | T84 | Competitive Radioligand Binding (125I-STa) | 19 ± 5 | [3] |
| Uroguanylin | T84 | Inhibition of [3H]thymidine incorporation | 141 ± 45 |
Ki represents the inhibitory constant, indicating the concentration of the ligand that inhibits 50% of the radioligand binding or biological response.
Table 2: Uroguanylin-Induced Ion Transport in Mouse Intestine
| Intestinal Segment | Basal Isc (µA/cm²) | Uroguanylin-Stimulated ΔIsc (µA/cm²) |
| Proximal Duodenum | 3.5 ± 0.4 | 6.8 ± 0.8 |
| Jejunum | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Ileum | 1.9 ± 0.2 | 1.8 ± 0.3 |
| Cecum | 1.2 ± 0.2 | 4.5 ± 0.6 |
| Distal Colon | 0.8 ± 0.1 | 1.5 ± 0.2 |
Data adapted from studies on freshly excised mouse intestine mounted in Ussing chambers.[1] Isc (short-circuit current) is a measure of net ion transport.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Tyr-uroguanylin/cGMP signaling cascade.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., Tyr-uroguanylin) to its receptor (GC-C) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
T84 human colon carcinoma cells
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Radiolabeled ligand (e.g., 125I-STa)
-
Unlabeled competitor ligand (Tyr-uroguanylin) at various concentrations
-
Wash buffer (ice-cold PBS)
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Culture T84 cells to confluence in appropriate multi-well plates.
-
Assay Setup:
-
Wash the cell monolayers twice with ice-cold binding buffer.
-
Add binding buffer containing a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (Tyr-uroguanylin) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled STa (non-specific binding).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Washing: Aspirate the incubation medium and wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting:
-
Lyse the cells in each well (e.g., with 1 N NaOH).
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity in each vial using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Intracellular cGMP Radioimmunoassay (RIA)
This assay quantifies the intracellular concentration of cGMP produced in response to stimulation with Tyr-uroguanylin.
Materials:
-
Enterocyte cell line (e.g., T84 cells)
-
Stimulation buffer (e.g., DMEM)
-
Tyr-uroguanylin at various concentrations
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
0.1 N HCl for cell lysis
-
cGMP RIA kit (containing 125I-cGMP, cGMP antibody, and standards)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of Tyr-uroguanylin to the wells and incubate for a defined time (e.g., 10-15 minutes) at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 N HCl.
-
Sample Preparation:
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant for cGMP measurement.
-
-
RIA Procedure:
-
Follow the protocol provided with the commercial cGMP RIA kit. This typically involves:
-
Setting up a standard curve with known concentrations of cGMP.
-
Incubating samples and standards with a cGMP-specific antibody and a known amount of 125I-cGMP.
-
Separating antibody-bound cGMP from free cGMP.
-
Measuring the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their radioactivity values on the standard curve.
-
Normalize cGMP concentrations to the protein content of the cell lysates.
-
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
Materials:
-
Polarized enterocyte monolayer (e.g., T84 cells grown on permeable supports)
-
Ussing chamber system with voltage-clamp apparatus
-
Krebs-bicarbonate Ringer solution, gassed with 95% O₂/5% CO₂ and maintained at 37°C
-
Pharmacological agents: Tyr-uroguanylin, amiloride (B1667095) (to block epithelial sodium channels), and a CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Chamber Setup:
-
Prepare and equilibrate the Ussing chambers with pre-warmed and gassed Ringer solution.
-
Mount the permeable support with the confluent cell monolayer between the two halves of the Ussing chamber.
-
-
Equilibration: Allow the tissue to equilibrate in the chamber until a stable baseline transepithelial potential difference (Vte) and resistance (Rte) are achieved.
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the Vte to 0 mV. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.
-
-
Pharmacological Manipulation:
-
Add amiloride to the apical chamber to inhibit Na⁺ absorption.
-
Once a new stable baseline is reached, add Tyr-uroguanylin to the apical chamber to stimulate the cGMP signaling pathway.
-
Record the change in Isc (ΔIsc), which reflects the increase in anion secretion.
-
To confirm that the observed ΔIsc is mediated by CFTR, add a CFTR-specific inhibitor to the apical chamber and observe the subsequent decrease in Isc.
-
-
Data Analysis:
-
Calculate the ΔIsc in response to Tyr-uroguanylin and the subsequent inhibition by the CFTR inhibitor.
-
Data are typically expressed as the change in Isc (in µA/cm²) over time.
-
Mandatory Visualizations
Signaling Pathway of Tyr-Uroguanylin in Enterocytes
Caption: Tyr-Uroguanylin signaling cascade in an enterocyte.
Experimental Workflow for Ussing Chamber Assay
Caption: Workflow for measuring CFTR-mediated ion secretion.
Conclusion
The Tyr-uroguanylin/cGMP signaling cascade is a fundamental pathway regulating intestinal fluid and electrolyte balance. A thorough understanding of this pathway, facilitated by the experimental techniques detailed in this guide, is crucial for the development of novel therapeutics for a range of gastrointestinal disorders, including chronic constipation and irritable bowel syndrome with constipation. While further research is needed to quantify the specific activity of Tyr-uroguanylin, the established knowledge of the parent molecule, uroguanylin, provides a strong foundation for these investigations. The continued exploration of this signaling axis holds significant promise for advancing the treatment of intestinal diseases.
References
- 1. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uroguanylin treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Uroguanylin in the Murine Gastrointestinal Tract: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expression, signaling, and experimental analysis of uroguanylin (B126073) in the mouse gastrointestinal (GI) tract. Uroguanylin, a peptide hormone, plays a crucial role in regulating intestinal fluid and electrolyte homeostasis, as well as in broader metabolic processes such as satiety. It is an endogenous ligand for the transmembrane receptor Guanylate Cyclase C (GC-C), which, upon activation, initiates a cascade of intracellular events. Understanding the precise localization and function of uroguanylin is critical for research in gastroenterology, metabolic disorders, and the development of novel therapeutics.
Expression and Distribution of Uroguanylin
Uroguanylin (UGN), encoded by the Guca2b gene, is expressed throughout the mouse intestine, with a distinct distribution pattern along the longitudinal and crypt-villus axes. Its expression is generally highest in the proximal small intestine and decreases distally.
Cellular Localization
-
Small Intestine: Uroguanylin mRNA and protein are most abundant in the duodenum and proximal jejunum[1][2]. In situ hybridization studies have localized uroguanylin mRNA predominantly to the intestinal villi[3]. The peptide is found in enterochromaffin cells and columnar epithelial cells[2][4][5]. Within the crypts of Lieberkühn, Guca2b expression is observed in cells of the secretory lineage[6].
-
Large Intestine: Expression of uroguanylin is significantly lower in the colon compared to the small intestine[2]. While its counterpart, guanylin (B122020), is prominently expressed in the colon, uroguanylin is nearly undetectable in the large intestine under normal conditions[2][3].
-
Stomach: Low levels of uroguanylin mRNA and protein have also been detected in the stomach[1][2].
Quantitative Expression Data
The relative expression levels of uroguanylin mRNA and protein vary significantly along the gastrointestinal tract. The following table summarizes findings from Northern blot analyses and other quantitative methods.
| GI Segment | Relative Uroguanylin (Guca2b) mRNA Expression | Key Findings & Citations |
| Stomach | Low | Detectable but at low levels compared to the small intestine.[2] |
| Duodenum | High | Highest levels of expression are often observed in this segment.[1] |
| Jejunum | High | Strong signal intensity, particularly in the proximal portion.[3][7] |
| Ileum | Moderate to Low | Expression levels decrease in the distal small intestine.[3][7] |
| Colon | Very Low / Undetectable | Signal intensity is significantly lower than in the small intestine.[3][7] |
Signaling Pathways Involving Uroguanylin
Uroguanylin exerts its effects through both paracrine and endocrine signaling pathways, primarily via the GC-C receptor.
Canonical GC-C/cGMP Signaling Pathway in Enterocytes
In the intestine, uroguanylin functions as a paracrine hormone. It is secreted into the intestinal lumen where it binds to the apical membrane of enterocytes, activating its receptor, Guanylate Cyclase C (GC-C).[8] This binding stimulates the intracellular guanylate cyclase domain to convert GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[9] Elevated intracellular cGMP levels have two main effects:
-
Activation of cGMP-dependent protein kinase II (PKG II).
-
Inhibition of phosphodiesterase 3 (PDE3), leading to an increase in cAMP and activation of protein kinase A (PKA).
Both PKA and PKG II then phosphorylate and activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical ion channel.[10] This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen, driving subsequent water secretion.[4][9][11]
Endocrine Gut-Brain Axis for Satiety Regulation
Uroguanylin also functions as an endocrine hormone to regulate appetite. After a meal, its precursor, prouroguanylin, is secreted from intestinal cells into the bloodstream.[12] This prohormone travels to the central nervous system, where it is converted to active uroguanylin.[12] In the hypothalamus, uroguanylin binds to GC-C receptors on neurons, triggering a signaling cascade that activates anorexigenic (appetite-suppressing) pathways and contributes to the sensation of fullness.[13] Mice lacking the GC-C receptor exhibit hyperphagia (overeating) and develop obesity, highlighting the importance of this gut-brain axis.[13]
Experimental Protocols
Accurate assessment of uroguanylin expression requires robust and well-defined experimental protocols.
Immunohistochemistry (IHC) for Uroguanylin Protein
This protocol provides a general workflow for the detection of uroguanylin in mouse intestinal tissue.
1. Tissue Preparation and Fixation:
-
Euthanize the mouse via an approved method (e.g., isoflurane (B1672236) followed by cervical dislocation).[14]
-
Perfuse transcardially with ice-cold Phosphate Buffered Saline (PBS) to remove blood.[14]
-
Excise the desired intestinal segment (e.g., duodenum, jejunum). Flush the lumen with cold PBS to remove contents.[14]
-
For optimal morphology, create a "swiss-roll" of the entire intestine or use small (1-2 cm) segments.[15]
-
Fix the tissue in 4% paraformaldehyde (PFA) in PBS at 4°C for 4 to 24 hours.[14]
-
Transfer the tissue to a 30% sucrose (B13894) solution in PBS for cryoprotection and store at 4°C until the tissue sinks (at least 16 hours).[14]
2. Embedding and Sectioning:
-
Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound.[15]
-
Freeze the block in liquid nitrogen or on dry ice. Store at -80°C.
-
Cut 5-20 µm sections using a cryostat and mount on charged glass slides.[14]
3. Staining Procedure:
-
Antigen Retrieval: Heat slides in an EDTA-based antigen retrieval solution (pH 8.0-9.0) at 95-100°C for 20 minutes. Allow to cool to room temperature.[16]
-
Permeabilization & Blocking: Wash sections in PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[14] Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[16] Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against uroguanylin, diluted in blocking buffer, overnight at 4°C in a humidified chamber.[16]
-
Secondary Antibody & Detection: Wash sections with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[16]
-
Visualization: Develop the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[16]
-
Counterstaining & Mounting: Counterstain nuclei with hematoxylin. Dehydrate the sections through a graded series of ethanol (B145695) and xylene, and coverslip using a permanent mounting medium.[16]
In Situ Hybridization (ISH) for Uroguanylin mRNA
This method localizes Guca2b mRNA within the tissue architecture. Advanced techniques like RNAscope provide high sensitivity and specificity.[6]
1. Probe Design: Design and synthesize labeled antisense riboprobes specific to the mouse Guca2b mRNA sequence. A sense probe should be used as a negative control.
2. Tissue Preparation: Prepare frozen sections as described for IHC (Steps 1 & 2), ensuring RNase-free conditions throughout the process.
3. Hybridization:
-
Pre-treat sections with proteinase K to improve probe accessibility.
-
Hybridize the sections with the labeled probe in a hybridization buffer at an optimized temperature (e.g., 65°C) overnight.
4. Washing and Detection:
-
Perform stringent washes to remove non-specifically bound probes.
-
If using a hapten-labeled probe (e.g., DIG or Biotin), incubate with an enzyme-conjugated antibody (e.g., anti-DIG-AP).
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for AP) to produce a colored precipitate.
5. Counterstaining and Mounting: Lightly counterstain with a nuclear stain (e.g., Nuclear Fast Red), dehydrate, and mount.
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol quantifies Guca2b mRNA levels from tissue homogenates.
1. RNA Extraction:
-
Excise and weigh 10-20 mg of the desired intestinal segment.[17]
-
Immediately place the tissue in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen and store at -80°C.[17]
-
Homogenize the tissue and extract total RNA using a column-based kit (e.g., Zymo Research Direct-zol) or TRIzol reagent, including a DNase I treatment step to remove genomic DNA.[17]
-
Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[17]
3. qPCR Reaction:
-
Prepare a reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for mouse Guca2b
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the reaction on a qPCR instrument with appropriate cycling conditions (denaturation, annealing, extension).
-
Include a no-template control and a no-reverse-transcriptase control.
-
Analyze the data using the ΔΔCt method, normalizing Guca2b expression to a stable housekeeping gene (e.g., Gapdh, Actb).
References
- 1. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uroguanylin and guanylin: distinct but overlapping patterns of messenger RNA expression in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uroguanylin - Wikipedia [en.wikipedia.org]
- 6. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Guanylyl cyclase C signaling axis and colon cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous Ligands for Guanylate Cyclase C in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands for guanylate cyclase C (GC-C) in rodents, focusing on guanylin (B122020) and uroguanylin (B126073). This document details the signaling pathways, quantitative data on ligand-receptor interactions, and explicit experimental protocols relevant to the study of these important regulatory peptides.
Introduction to Guanylate Cyclase C and its Endogenous Ligands
Guanylate cyclase C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[1][2][3][4][5][6] Its activation plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. The primary endogenous ligands that bind to and activate GC-C in rodents are the peptides guanylin and uroguanylin.[1][7][8][9] These peptides are structural and functional homologs to the heat-stable enterotoxins (STa) produced by pathogenic bacteria, which are known to cause secretory diarrhea by targeting GC-C.[1][9]
Guanylin was first isolated from rat jejunum and is primarily expressed in the distal small intestine and colon of rodents.[1][7][8] Its expression is localized to both crypt and villi in the small intestine and to superficial epithelial cells in the colon.
Uroguanylin was initially identified in opossum urine and is predominantly expressed in the proximal small intestine, particularly the duodenum and jejunum, with lower levels found in the distal intestine.[1][7] In situ hybridization studies have localized uroguanylin mRNA mainly to the intestinal villi.
The Guanylate Cyclase C Signaling Pathway
Activation of GC-C by its endogenous ligands initiates a signaling cascade that leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This second messenger, in turn, modulates the activity of downstream effector proteins, ultimately regulating ion transport across the intestinal epithelium.
Upon binding of guanylin or uroguanylin to the extracellular domain of GC-C, the intracellular guanylate cyclase domain is activated, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[4][5] The accumulation of intracellular cGMP leads to the activation of cGMP-dependent protein kinase II (PKGII).[3][4] PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[2][3] Concurrently, cGMP signaling inhibits the Sodium-Hydrogen Exchanger 3 (NHE3), reducing sodium absorption.[2][3] The net effect is an increase in luminal fluid and electrolytes.
Figure 1: Guanylate Cyclase C signaling pathway in rodent intestinal epithelial cells.
Quantitative Data on Ligand-Receptor Interactions
The binding affinity (Kd) and activation potency (EC50) of guanylin and uroguanylin for GC-C are crucial parameters for understanding their physiological roles and for the development of therapeutic analogs. While comprehensive data across all rodent models and intestinal segments is still an area of active research, the following tables summarize available quantitative information.
Table 1: Binding Affinities (Kd) of Endogenous Ligands for GC-C in Rodents
| Ligand | Rodent Model | Tissue/Cell Line | Kd (nM) | Reference |
| Uroguanylin | Rat | T84 Cells (human colon carcinoma) | ~0.19 (at pH 5.0) | [10] |
| Guanylin | Rat | T84 Cells (human colon carcinoma) | Not explicitly stated, but affinity is 100-fold lower than uroguanylin at pH 5.0 and higher at pH 8.0 | [10] |
Table 2: Activation Potencies (EC50) of Endogenous Ligands for GC-C in Rodents
| Ligand | Rodent Model | Assay | EC50 (nM) | Reference |
| Uroguanylin | Mouse | cGMP production in T84 cells | Not explicitly stated, but equipotent to rat guanylin at pH 7.4 | [1] |
| Guanylin | Rat | cGMP production in T84 cells | Not explicitly stated, but equipotent to rat uroguanylin at pH 7.4 | [1] |
Table 3: Physiological Concentrations of Guanylin and Uroguanylin in Rodents
| Ligand | Rodent Model | Location | Concentration | Reference |
| Proguanylin | Rat | Apical secretion from colonic mucosa | ~1.6 pmol/well in ELISA (relative) | [11] |
Note: Data on absolute physiological concentrations in the rodent intestinal lumen is limited. The provided data from an ELISA assay indicates the relative amount of secreted proguanylin.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of endogenous ligands with GC-C in rodents.
Preparation of Rodent Intestinal Brush Border Membranes
This protocol is essential for subsequent ligand binding and enzyme activity assays.
-
Tissue Harvest: Euthanize the rodent (e.g., rat or mouse) via an approved method. Immediately excise the desired intestinal segment (e.g., jejunum, ileum, colon) and place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 5 mM EDTA, and protease inhibitors).
-
Mucosal Scraping: Open the intestinal segment longitudinally and gently scrape the mucosal layer using a glass slide.
-
Homogenization: Homogenize the mucosal scrapings in 10 volumes of ice-cold homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
-
Brush Border Membrane Enrichment (Optional, for higher purity):
-
Resuspend the crude membrane pellet in a high-salt buffer (e.g., 300 mM mannitol, 12 mM Tris-HCl, pH 7.1) and add solid MgCl2 to a final concentration of 10 mM.
-
Stir the suspension on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C. The supernatant contains the brush border membrane vesicles.
-
Pellet the brush border membranes by centrifuging the supernatant at 30,000 x g for 30 minutes at 4°C.
-
-
Storage: Resuspend the final membrane pellet in an appropriate buffer for the downstream application and store at -80°C. Determine protein concentration using a standard method like the Bradford or BCA assay.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (guanylin, uroguanylin) by measuring their ability to compete with a radiolabeled ligand (e.g., 125I-STa) for binding to GC-C.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL of binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA):
-
Intestinal brush border membrane preparation (20-50 µg of protein).
-
A fixed concentration of radiolabeled ligand (e.g., 125I-STa, typically at a concentration near its Kd).
-
Increasing concentrations of unlabeled competitor ligand (guanylin or uroguanylin).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/C) pre-soaked in binding buffer using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of unlabeled ligand (e.g., 1 µM STa).
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Guanylate Cyclase Activity Assay
This assay measures the ability of ligands to stimulate the enzymatic activity of GC-C by quantifying the production of cGMP.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2 or MnCl2).
-
GTP (1 mM).
-
A phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation.
-
A GTP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).
-
-
Assay Initiation: Add the intestinal membrane preparation (10-50 µg of protein) to the reaction mixture with or without varying concentrations of the ligand (guanylin or uroguanylin).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 50 mM sodium acetate, pH 4.0) and boiling for 3-5 minutes.
-
cGMP Quantification: Centrifuge the samples to pellet precipitated protein. Measure the cGMP concentration in the supernatant using a commercially available cGMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELIA) kit.
-
Data Analysis: Plot the amount of cGMP produced against the log concentration of the ligand. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing endogenous ligands of GC-C and the logical relationship of their signaling cascade.
Figure 2: Experimental workflow for characterizing endogenous ligands of GC-C.
Figure 3: Logical relationship of GC-C signaling cascade.
Conclusion
Guanylin and uroguanylin are the principal endogenous ligands for GC-C in the rodent intestine, playing a vital role in the regulation of fluid and electrolyte balance. Understanding their interaction with GC-C at a molecular and physiological level is critical for elucidating the mechanisms of intestinal homeostasis and for the development of novel therapeutics for gastrointestinal disorders. The experimental protocols and data presented in this guide provide a foundational framework for researchers in this field. Further investigation is warranted to fully characterize the quantitative aspects of ligand-receptor interactions across different rodent species and to explore the therapeutic potential of modulating the GC-C signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 6. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and activity of uroguanylin and guanylin from the intestine and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Uroguanylin as a Potential Biomarker for Colon Cancer: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Uroguanylin (B126073), an endogenous peptide hormone, plays a critical role in maintaining intestinal homeostasis through its interaction with the guanylate cyclase C (GC-C) receptor. The dysregulation of the uroguanylin/GC-C signaling axis is a near-universal and early event in the development of colorectal cancer (CRC), positioning uroguanylin and its associated pathway components as significant subjects of interest for biomarker research and therapeutic development. This technical guide provides an in-depth overview of the uroguanylin signaling pathway, its alteration in CRC, quantitative data on its expression, and detailed experimental protocols for its detection and measurement.
The Uroguanylin/Guanylate Cyclase C (GC-C) Signaling Pathway
Uroguanylin and the related peptide guanylin (B122020) are endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C), which is predominantly expressed on the apical membranes of intestinal epithelial cells.[1][2] The binding of uroguanylin to GC-C initiates a signaling cascade that is crucial for regulating the balance of epithelial cell proliferation, differentiation, and apoptosis.[3]
The signaling pathway proceeds as follows:
-
Ligand Binding: Uroguanylin, secreted into the intestinal lumen, binds to the extracellular domain of the GC-C receptor.[3]
-
Receptor Activation: This binding event activates the intracellular guanylate cyclase catalytic domain of the receptor.[2][4]
-
cGMP Production: The activated receptor catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6]
-
Downstream Effects: The accumulation of intracellular cGMP leads to the activation of cGMP-dependent protein kinases (PKG) and influences cGMP-gated ion channels and phosphodiesterases (PDEs).[7][8] In intestinal enterocytes, a primary effect is the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the lumen.[2][9] This pathway is essential for maintaining fluid and electrolyte balance.[6]
Crucially, this signaling axis also regulates cell proliferation and maintains homeostasis of the crypt-villus axis.[1][3]
Dysregulation of Uroguanylin Signaling in Colon Cancer
A hallmark of colorectal tumorigenesis is the profound silencing of the GC-C signaling pathway, primarily through the loss of its hormonal ligands.[1] Numerous studies have demonstrated that while the GC-C receptor itself continues to be expressed in primary and even metastatic colon cancer cells, the expression of uroguanylin and guanylin is severely downregulated or completely lost.[3][10][11]
This loss of ligand expression is considered an early and near-universal event in the progression from normal mucosa to adenomatous polyps and invasive carcinoma.[11][12] The consequences of this "hormone loss" are significant:
-
Orphaned Receptors: GC-C receptors are left without their activating ligands, effectively silencing the downstream cGMP signaling cascade.[12]
-
Uncontrolled Proliferation: The loss of cGMP-mediated homeostatic signals contributes to the dysregulation of the cell cycle, reduced apoptosis, and increased proliferation, which are characteristic of cancer.[1][9]
-
Tumor Suppressor Role: The observation that restoring cGMP signaling can suppress polyp formation suggests that the uroguanylin/GC-C axis functions as an intrinsic tumor suppressor pathway.[10][12]
This paradigm—loss of the ligand (uroguanylin) in the primary tumor while the receptor (GC-C) is retained—forms the basis for its potential as a biomarker and therapeutic target.
Data Presentation: Uroguanylin Expression in Normal vs. Cancerous Tissue
Quantitative analysis consistently reveals a dramatic reduction in uroguanylin expression at the mRNA level in colorectal cancer tissues when compared to adjacent, histologically normal mucosa from the same patients.
| Study Focus | Tissue Type | Analyte | Finding | Reference |
| Gene Expression Analysis | Human Colon Adenocarcinoma | Uroguanylin mRNA | Undetectable in all examined colon cancer specimens. | [10] |
| Gene Expression Analysis | Adjacent Normal Colon Mucosa | Uroguanylin mRNA | Robust expression detected. | [10] |
| Gene Expression Analysis | Human Colon Polyps | Uroguanylin mRNA | Markedly reduced expression relative to normal mucosa. | [9] |
| Receptor Expression | Human Colon Adenocarcinoma | GC-C Receptor mRNA | Expressed at levels comparable to normal mucosa. | [9][10] |
| Circulating Levels | Serum of CRC Patients | Uroguanylin Protein | To date, no studies have systematically measured the serum levels of uroguanylin in CRC patients. This represents a significant knowledge gap for its use as a circulating biomarker. | [13] |
Experimental Protocols
Accurate detection and quantification of uroguanylin are essential for research and clinical applications. The primary methods include Enzyme-Linked Immunosorbent Assay (ELISA) for protein quantification and Immunohistochemistry (IHC) for protein localization in tissues.
Protocol: Uroguanylin Quantification by Sandwich ELISA
This protocol outlines the quantitative measurement of human uroguanylin in biological samples such as plasma, serum, or tissue homogenates using a sandwich ELISA technique.[14][15]
Principle: An antibody specific for uroguanylin is pre-coated onto a microplate. Samples and standards are added, and any uroguanylin present is bound by the immobilized antibody. A second, biotin-conjugated anti-uroguanylin antibody is added, which binds to the captured uroguanylin. After washing, an avidin-horseradish peroxidase (HRP) conjugate is added, followed by a TMB substrate. The color development is proportional to the amount of uroguanylin and is measured spectrophotometrically.[14][15]
Methodology:
-
Plate Preparation: Use a 96-well microtiter plate pre-coated with a monoclonal antibody specific for human uroguanylin.
-
Standard & Sample Addition: Add 100 µL of standards (with known uroguanylin concentrations, e.g., 15.6-1000 pg/mL) and samples to the appropriate wells.[14][16] Cover and incubate for 2 hours at 37°C.
-
Washing: Aspirate the liquid from each well.
-
Detection Antibody: Add 100 µL of biotinylated anti-uroguanylin antibody to each well. Cover and incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash the plate three times with ~300 µL of wash buffer per well.
-
Avidin-HRP Conjugate: Add 100 µL of Avidin-HRP conjugate to each well. Cover and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step (Step 5).
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of acidic stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (O.D.) at 450 nm within 5 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the O.D. versus the concentration of the standards. Use this curve to determine the concentration of uroguanylin in the samples.
References
- 1. Guanylyl cyclase C signaling axis and colon cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 4. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanylin peptides and colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uroguanylin treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Guanylyl cyclase C as a biomarker in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update on guanylyl cyclase C in the diagnosis, chemoprevention, and treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 14. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
- 15. mybiosource.com [mybiosource.com]
- 16. biocompare.com [biocompare.com]
The Role of Tyr-Uroguanylin in Blood Pressure Regulation in Rodent Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uroguanylin (B126073), a member of the guanylin (B122020) peptide family, is emerging as a significant modulator of cardiovascular homeostasis, primarily through its influence on renal salt and water excretion. This technical guide synthesizes the current understanding of the effects of Tyr-Uroguanylin on blood pressure in rat models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Evidence from studies on normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHRs) indicates that while acute intrarenal administration of Tyr-Uroguanylin elicits potent natriuretic and diuretic responses, it does not directly alter systemic blood pressure. However, long-term deficiency of uroguanylin, as demonstrated in knockout mouse models, leads to elevated mean arterial pressure, underscoring its crucial role in the long-term maintenance of blood pressure. This document provides a detailed examination of these findings to inform future research and therapeutic development.
Quantitative Effects of Tyr-Uroguanylin on Renal Function and Blood Pressure
The primary mechanism by which Tyr-Uroguanylin influences blood pressure is through its potent natriuretic and diuretic effects, which contribute to the regulation of extracellular fluid volume. The following tables summarize the key quantitative data from studies investigating the intrarenal infusion of Tyr-Uroguanylin in Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHRs).
Table 1: Effect of Intrarenal Tyr-Uroguanylin Infusion on Renal Parameters in Wistar-Kyoto (WKY) Rats [1][2]
| Parameter | Control (Vehicle) | Tyr-Uroguanylin (0.1 µg/kg/min) | Tyr-Uroguanylin (0.5 µg/kg/min) | Tyr-Uroguanylin (1.0 µg/kg/min) | Recovery (Vehicle) |
| Urine Flow (V, µL/min) | 6.71 ± 0.60 | - | - | - | 6.67 ± 0.64 |
| Urinary Sodium Excretion (UNaV, µmol/min) | 345.67 ± 37.03 | - | - | - | 340.67 ± 43.78 |
Note: In the study by Wang et al. (2022), a progressive increase in urine flow and urinary sodium excretion was first observed at a dose of 0.5 µg/kg/min in WKY rats. Specific values for the 0.1, 0.5, and 1.0 µg/kg/min infusion periods are not provided in a tabular format in the source but are described as a progressive increase.
Table 2: Effect of Intrarenal Tyr-Uroguanylin Infusion on Renal Parameters in Spontaneously Hypertensive Rats (SHRs) [1][2]
| Parameter | Control (Vehicle) | Tyr-Uroguanylin (0.1 µg/kg/min) | Tyr-Uroguanylin (0.5 µg/kg/min) | Tyr-Uroguanylin (1.0 µg/kg/min) | Recovery (Vehicle) |
| Urine Flow (V, µL/min) | 3.84 ± 0.69 | - | - | - | 3.90 ± 0.46 |
| Urinary Sodium Excretion (UNaV, µmol/min) | 245.23 ± 43.20 | - | - | - | 241.29 ± 49.68 |
Note: In SHRs, there was no significant response in urine flow or urinary sodium excretion to any dose of Tyr-Uroguanylin infusion, indicating a blunted renal response in this hypertensive model.[1]
Table 3: Systemic Blood Pressure During Intrarenal Tyr-Uroguanylin Infusion in WKY and SHR Rats [1][2]
| Rat Strain | Parameter | Control (Vehicle) | Tyr-Uroguanylin Infusion Period | Recovery (Vehicle) |
| WKY | Systolic BP (mmHg) | 127.17 ± 1.17 | No significant change | 125.17 ± 3.60 |
| Diastolic BP (mmHg) | 92.00 ± 4.65 | No significant change | 91.83 ± 4.31 | |
| Mean Arterial Pressure (mmHg) | 105.67 ± 4.20 | No significant change | 105.11 ± 4.19 | |
| SHR | Systolic BP (mmHg) | 211.60 ± 23.52 | No significant change | 217.80 ± 15.09 |
| Diastolic BP (mmHg) | 180.20 ± 31.68 | No significant change | 179.40 ± 10.43 | |
| Mean Arterial Pressure (mmHg) | 197.00 ± 28.35 | No significant change | 192.20 ± 11.40 |
Note: The experimental design of intrarenal infusion was specifically chosen to prevent systemic blood pressure changes, thereby isolating the direct renal effects of Tyr-Uroguanylin.[1]
Table 4: Effect of Uroguanylin Gene Deletion on Mean Arterial Pressure in Mice [3]
| Genotype | Mean Arterial Pressure (mmHg) |
| Wild-Type (+/+) | ~105 |
| Uroguanylin Knockout (-/-) | ~115 |
Note: Uroguanylin knockout mice exhibit a significantly higher mean arterial pressure compared to their wild-type littermates, indicating a role for endogenous uroguanylin in maintaining normal blood pressure.[3]
Signaling Pathways of Tyr-Uroguanylin
The biological effects of Tyr-Uroguanylin are primarily mediated through the activation of guanylate cyclase C (GC-C), a transmembrane receptor. However, evidence also suggests the existence of GC-C independent signaling pathways.
Guanylate Cyclase C (GC-C) Dependent Pathway
The canonical signaling cascade for Tyr-Uroguanylin involves its binding to the extracellular domain of GC-C, which is predominantly expressed on the apical membranes of intestinal and renal tubular epithelial cells. This binding event triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKGII). In renal proximal tubule cells, this cascade ultimately results in the inhibition of the Na+/H+ exchanger 3 (NHE3) and the Na+/K+-ATPase, leading to decreased sodium reabsorption and consequently, natriuresis and diuresis.
References
- 1. Synergistic Effect of Uroguanylin and D1 Dopamine Receptors on Sodium Excretion in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
Uroguanylin and its Involvement in Satiety Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroguanylin (B126073), a peptide hormone primarily secreted by enteroendocrine cells of the small intestine, has emerged as a significant regulator of energy homeostasis and satiety. This technical guide provides an in-depth overview of the uroguanylin signaling pathway, its role in the gut-brain axis, and its implications for the development of novel therapeutics for obesity and metabolic disorders. Detailed experimental methodologies and quantitative data from key studies are presented to offer a comprehensive resource for researchers in the field.
Introduction
The gut-brain axis plays a pivotal role in regulating appetite and energy balance through a complex interplay of hormonal and neural signals. Uroguanylin, a 16-amino acid peptide, has been identified as a key endocrine signal in this communication network.[1][2] Following nutrient ingestion, its inactive precursor, prouroguanylin, is secreted into the bloodstream.[1][2] This guide elucidates the journey of uroguanylin from the gut to the central nervous system and its subsequent action on hypothalamic circuits to induce satiety.
The Uroguanylin Satiety Signaling Pathway
The satiety-inducing effects of uroguanylin are mediated through a specific signaling cascade within the central nervous system, primarily in the hypothalamus.[1][3][4]
2.1. Secretion and Activation: Upon food consumption, particularly meals rich in fat or carbohydrates, prouroguanylin is released from enterochromaffin-like cells in the duodenum.[5][6] Circulating prouroguanylin travels to the brain where it is proteolytically cleaved into its active form, uroguanylin.[1][2][3]
2.2. Receptor Binding and Intracellular Signaling: Active uroguanylin binds to and activates the guanylate cyclase 2C (GUCY2C) receptor, a transmembrane protein expressed on hypothalamic neurons.[1][3] This binding event stimulates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]
2.3. Downstream Effects on Satiety: The increase in intracellular cGMP in hypothalamic neurons modulates the activity of downstream effectors, ultimately leading to the activation of anorexigenic (satiety-promoting) pathways and a reduction in food intake.[3]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating the role of uroguanylin in satiety and metabolism.
Table 1: Effects of GUCY2C Agonist (STa) Administration on Food Intake in Mice
| Treatment Group | Dose | Change in Cumulative Food Intake (vs. Vehicle) | Time Point | Reference |
| STa (i.v. injection) | 1 µg | Significant reduction | 2 hours | [4] |
| STa (i.v. injection) | Dose-dependent | Reduction observed with increasing doses | 2 hours | [4] |
| STa (oral gavage) | 1 µg | No significant change | 2 hours | [4] |
Table 2: Prouroguanylin Plasma Levels in Humans in Response to a Meal
| Meal Composition | Caloric Content | Peak Prouroguanylin Concentration (vs. Fasting) | Time to Peak | Reference |
| High-fat | 1451 kcal | Significant increase | 120 minutes | [6] |
| Medium-fat | 725 kcal | Significant increase | 120 minutes | [6] |
| High-carbohydrate | 722.5 kcal | Significant increase | 120 minutes | [6] |
Table 3: Metabolic Phenotype of GUCY2C Knockout (Gucy2c-/-) Mice
| Phenotype | Gucy2c-/- Mice vs. Wild-Type | Condition | Reference |
| Body Weight | Increased | Standard Diet | [4][7] |
| Adiposity | Increased | Standard Diet | [4] |
| Food Intake | Increased (Hyperphagia) | Standard Diet | [4] |
| Satiation | Diminished | Standard Diet | [4] |
| Response to systemic GUCY2C agonist | No reduction in food intake | - | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of uroguanylin and satiety.
4.1. Protocol for Intracerebroventricular (ICV) Injection of a GUCY2C Agonist in Mice
This protocol is adapted from methodologies used in studies investigating the central effects of GUCY2C activation.[8][9][10][11]
-
Objective: To deliver a GUCY2C agonist directly into the cerebral ventricles of a mouse to assess its effect on food intake and other metabolic parameters.
-
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe
-
Hamilton syringe with a 33-gauge needle
-
GUCY2C agonist (e.g., uroguanylin or a stable analog like STa) dissolved in sterile saline
-
Surgical tools (scalpel, drill, sutures)
-
Animal scale
-
Metabolic cages for food intake monitoring
-
-
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., 0.3 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Lower the injection needle to the appropriate depth (e.g., 2.5 mm from the skull surface).
-
Infuse a specific volume (e.g., 1-3 µL) of the GUCY2C agonist solution over a period of several minutes.
-
Slowly retract the needle and suture the incision.
-
Allow the mouse to recover from anesthesia in a warm environment.
-
House the mouse in a metabolic cage and monitor food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-injection).
-
4.2. Protocol for Measurement of Prouroguanylin by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available ELISA kits and published methodologies.[5][12][13][14]
-
Objective: To quantify the concentration of prouroguanylin in plasma or serum samples.
-
Materials:
-
Prouroguanylin ELISA kit (containing a pre-coated 96-well plate, detection antibody, standards, and buffers)
-
Plasma or serum samples collected from subjects
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
-
-
Procedure:
-
Prepare standards and samples according to the kit instructions.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate for the specified time and temperature to allow prouroguanylin to bind to the capture antibody.
-
Wash the plate multiple times with wash buffer to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add streptavidin-HRP (horseradish peroxidase) to each well and incubate.
-
Wash the plate to remove unbound streptavidin-HRP.
-
Add the TMB substrate solution to each well, which will react with HRP to produce a color change.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of prouroguanylin in the samples by comparing their absorbance to the standard curve.
-
Uroguanylin in Pathophysiological States
5.1. Diet-Induced Obesity: Studies in rodent models have shown that diet-induced obesity can lead to a suppression of intestinal uroguanylin expression and a blunted postprandial secretion of prouroguanylin.[15] This suggests that a deficiency in uroguanylin signaling may contribute to the hyperphagia and weight gain associated with obesity.
5.2. Therapeutic Potential: The uroguanylin-GUCY2C signaling pathway presents a promising target for the development of anti-obesity therapeutics.[16] Agonists of the GUCY2C receptor could potentially restore satiety signals that are diminished in obese individuals, leading to reduced food intake and weight loss.
Conclusion
Uroguanylin is a critical component of the gut-brain axis that regulates satiety. The signaling pathway, from its secretion in the gut to its action in the hypothalamus, is a key mechanism for controlling food intake. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the role of uroguanylin in metabolic health and to explore its therapeutic potential. Future research should continue to investigate the precise molecular mechanisms downstream of cGMP in hypothalamic neurons and to evaluate the long-term efficacy and safety of GUCY2C agonists in clinical settings.
References
- 1. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uroguanylin: how the gut got another satiety hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Postprandial regulation of prouroguanylin in humans of a healthy weight and those who are overweight or with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alzet.com [alzet.com]
- 11. youtube.com [youtube.com]
- 12. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 13. assaygenie.com [assaygenie.com]
- 14. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calorie-induced ER stress suppresses uroguanylin satiety signaling in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastrointestinal hormones: uroguanylin-a new gut-derived weapon against obesity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tyr-Uroguanylin (Mouse, Rat)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental applications and detailed protocols for the investigation of Tyr-Uroguanylin and its endogenous counterpart, uroguanylin (B126073), in mouse and rat models. This document is intended to guide researchers in pharmacology, physiology, and drug development in studying the biological roles and therapeutic potential of this peptide.
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestine and kidneys. It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor. The activation of GC-C by uroguanylin leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates various physiological processes, including ion secretion, appetite, and blood pressure. Tyr-Uroguanylin, a synthetic analog, is a valuable tool for studying these pathways due to its potential for labeling and modified pharmacokinetic properties.
Signaling Pathway of Uroguanylin
Uroguanylin binding to the extracellular domain of the GC-C receptor triggers a conformational change that activates the intracellular guanylate cyclase domain. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) and inhibits the Na+/H+ exchanger, leading to the secretion of chloride and bicarbonate ions and water into the intestinal lumen. In the kidney, this pathway promotes natriuresis and diuresis. In the central nervous system, uroguanylin signaling in the hypothalamus is involved in the regulation of satiety.
Data Presentation
The following tables summarize key quantitative data from various experimental applications of uroguanylin in mouse and rat models.
Table 1: In Vitro Bioactivity of Uroguanylin
| Cell Line | Assay | Agonist | EC50 / Ki | Reference |
| T84 (human colon carcinoma) | cGMP Accumulation | Uroguanylin | ~10 nM | [1] |
| T84 (human colon carcinoma) | [3H]thymidine incorporation | Uroguanylin | 141 ± 45 nM | [1] |
Table 2: In Vivo Effects of Uroguanylin in Rodents
| Species | Model | Parameter Measured | Uroguanylin Dose | Observed Effect | Reference |
| Mouse | Diet-Induced Obesity | Food Intake | 25 µ g/mouse (ICV, 4 days) | Potentiates leptin's effect to decrease food intake | [2] |
| Mouse | Food Preference | Preference Ratio | 50 nM and 50 µM | Promotes acquisition of food preferences | [3] |
| Rat | Anesthetized | Jejunal Fluid Absorption | 10⁻⁶ M (intraluminal) | Inhibition of fluid and NaCl absorption | [4] |
| Rat | Spontaneously Hypertensive | Urine Flow & Sodium Excretion | 0.5 µg/kg/min (intrarenal) | No significant effect | [5] |
| Rat | Wistar-Kyoto | Urine Flow & Sodium Excretion | 0.5 µg/kg/min (intrarenal) | Increased urine flow and sodium excretion | [5] |
Experimental Protocols
cGMP Accumulation Assay
This protocol is designed to measure the bioactivity of Tyr-Uroguanylin by quantifying its ability to stimulate cGMP production in the T84 human colon carcinoma cell line.
Materials:
-
T84 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
24-well tissue culture plates
-
HEPES buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
Tyr-Uroguanylin (mouse, rat)
-
Perchloric acid
-
Commercial cGMP ELISA kit
Procedure:
-
Cell Culture: Culture T84 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed T84 cells into 24-well plates and grow to confluency.
-
Assay: a. Wash confluent monolayers twice with 250 µL of DMEM containing 50 mM HEPES (pH 7.4). b. Pre-incubate the cells for 10 minutes at 37°C with 250 µL of DMEM containing 50 mM HEPES (pH 7.4) and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation).[3] c. Add varying concentrations of Tyr-Uroguanylin (e.g., 0.1 nM to 10 µM) to the wells. d. Incubate for 30 minutes at 37°C.[3] e. Aspirate the medium and terminate the reaction by adding 3% perchloric acid.[3]
-
cGMP Quantification: a. Neutralize the cell lysates. b. Quantify the intracellular cGMP concentration using a commercial cGMP ELISA kit, following the manufacturer's instructions.
In Situ Intestinal Loop Secretion Assay (Rat)
This in vivo protocol assesses the effect of Tyr-Uroguanylin on intestinal fluid and electrolyte secretion in an anesthetized rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Krebs-Ringer buffer solution
-
Tyr-Uroguanylin (mouse, rat)
-
Syringes and needles
-
Sutures
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature.
-
Surgical Procedure: a. Make a midline abdominal incision to expose the small intestine. b. Isolate a 10 cm segment of the jejunum, taking care not to disrupt the blood supply. c. Ligate both ends of the segment with sutures, creating a closed loop.
-
Drug Administration: a. Inject a known volume of Krebs-Ringer buffer containing Tyr-Uroguanylin (e.g., 10⁻⁶ M) into the lumen of the isolated loop. A control group should be injected with buffer alone.
-
Incubation: Return the intestinal loop to the abdominal cavity and close the incision. Allow the experiment to proceed for a set time (e.g., 30-60 minutes).
-
Sample Collection and Analysis: a. Re-anesthetize the rat if necessary and re-open the abdomen. b. Carefully collect the fluid from the loop. c. Measure the volume of the collected fluid to determine net fluid secretion or absorption. d. Analyze the electrolyte composition (e.g., Na+, Cl-) of the fluid.
Receptor Binding Assay
This protocol describes a method to characterize the binding of Tyr-Uroguanylin to its receptor on intestinal epithelial cell membranes.
Materials:
-
Intestinal epithelial cells (e.g., T84) or intestinal tissue from mice or rats
-
Radiolabeled Tyr-Uroguanylin (e.g., ¹²⁵I-Tyr-Uroguanylin)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Unlabeled Tyr-Uroguanylin
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize intestinal tissue or cells in cold lysis buffer. b. Centrifuge the homogenate to pellet the membranes. c. Wash the membrane pellet and resuspend in binding buffer. d. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: a. In a multi-well plate, combine the membrane preparation, radiolabeled Tyr-Uroguanylin, and either binding buffer (for total binding) or a high concentration of unlabeled Tyr-Uroguanylin (for non-specific binding). b. For competition assays, add varying concentrations of unlabeled Tyr-Uroguanylin. c. Incubate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: a. Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. b. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Calculate specific binding by subtracting non-specific binding from total binding. c. Analyze the data to determine binding affinity (Kd) and receptor density (Bmax) or the inhibitory constant (Ki) for competitors.
Northern Blot Analysis for Uroguanylin mRNA
This protocol is for the detection and quantification of uroguanylin mRNA in intestinal tissue from mice or rats.
Materials:
-
Intestinal tissue
-
RNA extraction kit
-
Formaldehyde
-
Agarose
-
MOPS buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled cDNA probe for uroguanylin
-
Phosphorimager or X-ray film
Procedure:
-
RNA Extraction: Extract total RNA from intestinal tissue samples using a commercial kit.
-
Gel Electrophoresis: a. Denature the RNA samples. b. Separate the RNA by size on a formaldehyde-agarose gel.
-
Blotting: Transfer the RNA from the gel to a nylon membrane by capillary action.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Hybridization: a. Pre-hybridize the membrane in hybridization buffer. b. Add a radiolabeled cDNA probe complementary to the uroguanylin mRNA sequence and incubate overnight.
-
Washing: Wash the membrane to remove unbound probe.
-
Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the uroguanylin mRNA band.
Western Blot Analysis for Pro-uroguanylin
This protocol is for the detection and quantification of the pro-uroguanylin protein in intestinal tissue lysates.
Materials:
-
Intestinal tissue
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against pro-uroguanylin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize intestinal tissue in RIPA buffer and determine the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Blotting: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific for pro-uroguanylin. b. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Food Preference/Intake Study (Mouse)
This protocol is designed to assess the effect of Tyr-Uroguanylin on food preference and intake in mice.
Materials:
-
C57BL/6J mice
-
Tyr-Uroguanylin (mouse, rat)
-
Flavored food pellets (e.g., cocoa and cinnamon)
-
Individual mouse cages with food and water access
Procedure:
-
Habituation: Acclimate mice to individual housing and the test foods.
-
Demonstration Phase: a. Present mice with a saline solution containing a specific food odor (e.g., cocoa) and Tyr-Uroguanylin (e.g., 50 nM or 50 µM) for a set period (e.g., 1 hour).[3] b. A control group is presented with the food odor in saline without Tyr-Uroguanylin.
-
Choice Phase: a. After a delay (e.g., 3 hours), present the mice with a choice of two food trays, one containing the "demonstrated" flavored food and the other containing a novel flavored food.[3] b. Allow the mice to feed for a specific duration (e.g., 1 hour).[3]
-
Measurement: a. Weigh the food trays before and after the choice phase to determine the amount of each food consumed. b. Calculate a preference ratio (demonstrated food consumed / total food consumed).
In Vivo Blood Pressure Measurement (Mouse/Rat)
This protocol describes the measurement of blood pressure in response to Tyr-Uroguanylin administration using implantable telemetry.
Materials:
-
Mice or rats
-
Implantable telemetry device for blood pressure monitoring
-
Surgical instruments
-
Anesthetic
-
Tyr-Uroguanylin (mouse, rat)
Procedure:
-
Telemetry Device Implantation: a. Anesthetize the animal. b. Surgically implant the telemetry device's catheter into the carotid artery or abdominal aorta, and place the transmitter subcutaneously or in the peritoneal cavity.[6] c. Allow the animal to recover from surgery.
-
Baseline Measurement: Record baseline blood pressure and heart rate from the conscious, freely moving animal.
-
Drug Administration: Administer Tyr-Uroguanylin via an appropriate route (e.g., intravenous, intraperitoneal, or intracerebroventricular).
-
Continuous Monitoring: Continuously record blood pressure and heart rate for a defined period after administration to assess the effects of the peptide.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures and animal care guidelines.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidome analysis reveals critical roles for peptides in a rat model of intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Receptor Guanylyl Cyclase Type D (GC-D) Ligand Uroguanylin Promotes the Acquisition of Food Preferences in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Uroguanylin ELISA Kit for Mouse Serum Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of mouse uroguanylin (B126073) in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit. Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys. Accurate measurement of uroguanylin levels is essential for research in gastroenterology, nephrology, and drug development.
Principle of the Assay
This ELISA kit employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for mouse uroguanylin has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any uroguanylin present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for mouse uroguanylin is added to the wells. Following a wash to remove any unbound antibody-biotin reagent, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of uroguanylin bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Uroguanylin Signaling Pathway
Uroguanylin and the related peptide guanylin (B122020) are endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C).[1][2][3] The binding of uroguanylin to the extracellular domain of GC-C activates the intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4] The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This signaling cascade ultimately leads to the secretion of chloride, bicarbonate, and water into the intestinal lumen, as well as influencing renal electrolyte excretion.[5]
Figure 1: Uroguanylin Signaling Pathway.
Materials and Methods
Materials Provided
-
Microplate pre-coated with anti-mouse Uroguanylin antibody
-
Standard (lyophilized)
-
Biotin-conjugated anti-mouse Uroguanylin antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (20x concentrate)
-
Substrate Solution (TMB)
-
Stop Solution
-
Plate Sealer
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Eppendorf tubes
-
Deionized or distilled water
-
Absorbent paper
-
Vortex mixer
-
Centrifuge
Experimental Protocol
The following protocol is a general guideline. Please refer to the specific kit manual for detailed instructions.
Experimental Workflow
Figure 2: General ELISA Experimental Workflow.
Reagent Preparation
-
Wash Buffer: Dilute the 20x Wash Buffer concentrate with deionized or distilled water to make a 1x solution.
-
Standard: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution. Prepare a dilution series of the standard as instructed in the kit manual.
Sample Preparation
-
Serum Collection: Collect blood samples and allow them to clot for two hours at room temperature or overnight at 4°C.[6]
-
Centrifugation: Centrifuge for 20 minutes at approximately 1000 x g.[6]
-
Aliquoting: Carefully collect the serum and aliquot to avoid repeated freeze-thaw cycles. Store samples at -20°C or -80°C if not used immediately.[6]
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of Standard or sample to each well. Cover with a plate sealer and incubate for 2 hours at 37°C.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (200 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 100 µL of Biotin-conjugated anti-mouse Uroguanylin antibody to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Repeat the aspiration/wash as in step 3.
-
Add 100 µL of Streptavidin-HRP conjugate to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Repeat the aspiration/wash as in step 3.
-
Add 90 µL of Substrate Solution to each well. Incubate for 15-30 minutes at 37°C. Protect from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Standard Curve: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration: Determine the concentration of uroguanylin in the test samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Performance Characteristics
The performance characteristics of commercially available mouse uroguanylin ELISA kits can vary. Below is a summary of typical specifications.
| Parameter | Typical Value |
| Species Reactivity | Mouse (Mus musculus)[7] |
| Assay Type | Sandwich ELISA[7] |
| Detection Range | 62.5 - 4000 ng/mL[7][8] |
| Sensitivity | < 15.6 ng/mL[7][8] |
| Sample Volume | 50 - 100 µL |
| Assay Time | 3 - 5 hours[7] |
| Sample Types | Serum, plasma, tissue homogenates[7] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents | - Ensure thorough washing- Allow reagents to reach room temperature before use- Use fresh, clean pipette tips for each reagent |
| Low Signal | - Incorrect incubation times or temperatures- Inactive reagents- Improper standard dilution | - Follow protocol for incubation times and temperatures- Check expiration dates of reagents- Prepare fresh standard dilutions |
| High Coefficient of Variation (CV) | - Inaccurate pipetting- Bubbles in wells- Plate not washed evenly | - Use calibrated pipettes and proper technique- Ensure no bubbles are present before reading- Ensure consistent washing of all wells |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse guanylate cyclase activator 2B (uroguanylin) (GUCA2B) Elisa Kit – AFG Scientific [afgsci.com]
- 7. biomatik.com [biomatik.com]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols for In Vivo Studies of Tyr-Uroguanylin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies involving Tyr-Uroguanylin and its precursor, uroguanylin (B126073), in various mouse models. The protocols and data presented are intended to guide researchers in designing and executing experiments to investigate the physiological roles and therapeutic potential of this peptide hormone.
Uroguanylin, and its synthetic analog Tyr-Uroguanylin, are endogenous ligands for the guanylate cyclase-C (GC-C) receptor.[1][2] Activation of this receptor initiates a signaling cascade that plays a crucial role in regulating intestinal fluid and electrolyte balance, renal function, appetite, and potentially colonic cell proliferation.[3][4][5][6] Mouse models have been instrumental in elucidating these functions.
I. Key Research Applications
-
Gastrointestinal Homeostasis: Uroguanylin stimulates the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased fluid secretion.[1][7][8] This mechanism is critical for maintaining luminal hydration and normal bowel function. Studies in mice have demonstrated that oral administration of uroguanylin can stimulate intestinal fluid secretion.[2]
-
Renal Function and Blood Pressure Regulation: Uroguanylin is involved in an "enteric-renal communication axis" that helps regulate sodium excretion and blood pressure.[3][9] Uroguanylin knockout mice exhibit increased blood pressure and an impaired ability to excrete a salt load.[3][9][10] Intravenous administration of uroguanylin in wild-type mice induces natriuresis, kaliuresis, and diuresis.[11][12]
-
Appetite Regulation and Obesity: A uroguanylin-GUCY2C endocrine axis has been identified as a regulator of feeding in mice.[13] The prohormone, prouroguanylin, is secreted by the gut in response to nutrient intake and is converted to active uroguanylin in the hypothalamus, where it signals to reduce food intake.[4] Mice lacking the GUCY2C receptor exhibit increased body fat due to higher food consumption.[4]
-
Colorectal Cancer Prevention: The uroguanylin/GC-C signaling pathway may play a role in regulating the turnover of intestinal epithelial cells. Oral administration of uroguanylin has been shown to significantly reduce the number of intestinal polyps in the Apc(Min/+) mouse model of colorectal cancer, suggesting a potential therapeutic application.[5]
-
Visceral Pain Modulation: Activation of the GC-C/cGMP pathway by uroguanylin has been shown to reduce gastrointestinal pain in rat models of visceral hypersensitivity.[14] This suggests a novel pathway for the management of visceral pain.
II. Quantitative Data from In Vivo Mouse Studies
The following tables summarize key quantitative findings from in vivo studies of uroguanylin in mouse models.
Table 1: Effects of Uroguanylin Deficiency in Knockout Mice
| Parameter | Mouse Model | Finding | Reference |
| Mean Arterial Pressure | Uroguanylin Knockout | Increased compared to wild-type | [3] |
| Natriuretic Response to NaCl Load | Uroguanylin Knockout | Impaired ability to excrete enteral NaCl load | [3][9] |
| Intestinal cGMP Levels | Uroguanylin Knockout | Decreased in the mucosa of the small intestine | [3][10] |
| Electrogenic Anion Secretion (Jejunum) | Uroguanylin Knockout | Short-circuit current was reduced | [3][10] |
Table 2: Effects of Exogenous Uroguanylin Administration in Mice
| Parameter | Mouse Model | Administration | Effect | Reference |
| Intestinal Polyp Number | Apc(Min/+) | Oral | ~50% reduction in polyps | [5] |
| Natriuresis, Kaliuresis, Diuresis | Wild-type | Intravenous | Significant, time- and dose-dependent increases | [11][12] |
| Intestinal Fluid Secretion | Suckling mice | Oral | Stimulated fluid secretion | [2] |
| Food Intake | Wild-type | Systemic | Reduced food intake | [4] |
III. Experimental Protocols
A. Protocol for Assessing Intestinal Fluid Secretion (Suckling Mouse Assay)
This protocol is adapted from methods used to assess the activity of uroguanylin and related peptides on intestinal fluid secretion.[2]
1. Animals:
-
Suckling mice (e.g., ICR strain), 2-4 days old.
2. Reagents:
-
Tyr-Uroguanylin (or uroguanylin) dissolved in an appropriate vehicle (e.g., phosphate-buffered saline, PBS).
-
Vehicle control (e.g., PBS).
-
Evans blue dye (optional, for visualization).
3. Procedure:
-
Separate suckling mice from their mothers and keep them warm.
-
Gently administer a defined volume (e.g., 100 µL) of the Tyr-Uroguanylin solution or vehicle control orally using a fine, blunt-ended needle or gavage tube. A range of doses should be tested to determine a dose-response relationship.
-
House the mice in a temperature-controlled environment (e.g., 30°C) for a set period (e.g., 3-4 hours).
-
Euthanize the mice by a humane method (e.g., cervical dislocation or CO2 asphyxiation followed by a secondary method).
-
Carefully dissect the entire intestinal tract from the stomach to the anus.
-
Weigh the entire intestine.
-
Calculate the ratio of intestinal weight to the remaining carcass weight. An increase in this ratio in the treated group compared to the control group indicates fluid accumulation.
B. Protocol for Evaluating Renal Effects (Renal Clearance Model)
This protocol is based on studies investigating the natriuretic effects of uroguanylin.[11][12]
1. Animals:
-
Adult male mice (e.g., C57BL/6), anesthetized.
2. Surgical Preparation:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., Inactin).
-
Perform a tracheostomy to ensure a clear airway.
-
Catheterize the jugular vein for infusion of solutions.
-
Catheterize the carotid artery for blood pressure monitoring and blood sampling.
-
Catheterize the bladder for urine collection.
3. Experimental Procedure:
-
Begin a continuous intravenous infusion of a maintenance solution (e.g., saline containing inulin (B196767) for GFR measurement).
-
Allow for an equilibration period (e.g., 60-90 minutes).
-
Collect baseline urine samples over timed intervals (e.g., 20-30 minutes).
-
Administer a bolus intravenous injection of Tyr-Uroguanylin or vehicle control. Alternatively, infuse Tyr-Uroguanylin continuously.
-
Collect post-injection urine samples over timed intervals.
-
Measure urine volume, sodium, and potassium concentrations.
-
If measuring GFR, collect blood samples at the beginning and end of the experiment to determine plasma inulin concentration.
4. Data Analysis:
-
Calculate urine flow rate, sodium excretion rate, and potassium excretion rate.
-
Calculate fractional excretion of sodium (FENa) if GFR is measured.
-
Compare the values before and after Tyr-Uroguanylin administration and between treated and control groups.
IV. Signaling Pathways and Experimental Workflows
A. Uroguanylin Signaling Pathway in Intestinal Epithelial Cells
The primary signaling pathway for uroguanylin in the intestine involves the activation of the GC-C receptor, leading to an increase in intracellular cyclic GMP (cGMP).[1][6] This, in turn, activates protein kinase G II (PKGII), which phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to Cl- and HCO3- secretion.[6][7]
References
- 1. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of uroguanylin, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that uroguanylin is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uroguanylin: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uroguanylin treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. JCI - Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastrointestinal pain: unraveling a novel endogenous pathway through uroguanylin/guanylate cyclase-C/cGMP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring cGMP Levels in Intestinal Cells Following Uroguanylin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells. This activation leads to the intracellular accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that triggers a cascade of downstream signaling events. The measurement of intracellular cGMP levels in response to uroguanylin treatment is a fundamental technique for studying the physiology of the gut, screening for novel GC-C agonists, and investigating the mechanism of action of drugs targeting this pathway for gastrointestinal disorders.
This document provides detailed application notes and protocols for measuring cGMP levels in intestinal cells, specifically the widely used T84 and Caco-2 human colon carcinoma cell lines, after treatment with uroguanylin.
Uroguanylin Signaling Pathway in Intestinal Cells
Uroguanylin, upon binding to the GC-C receptor, initiates a signaling cascade that results in increased intracellular cGMP levels.[1] This second messenger, in turn, activates protein kinase G II (PKGII). PKGII phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This ion movement drives water secretion, thus regulating intestinal fluid balance. cGMP signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.
Data Presentation: Quantitative Analysis of cGMP Levels
The following tables provide representative data on the dose-dependent and time-course effects of uroguanylin on intracellular cGMP concentrations in T84 cells. These values are illustrative and may vary depending on specific experimental conditions, cell passage number, and the cGMP assay kit used.
Table 1: Dose-Response of Uroguanylin on Intracellular cGMP Levels in T84 Cells
| Uroguanylin Concentration (µM) | Incubation Time (minutes) | Intracellular cGMP (pmol/mg protein) | Fold Increase over Basal |
| 0 (Basal) | 30 | 5.2 ± 0.8 | 1 |
| 0.01 | 30 | 58.4 ± 6.2 | ~11 |
| 0.1 | 30 | 475.1 ± 35.9 | ~91 |
| 1.0 | 30 | 2890.7 ± 210.5 | ~556 |
| 10.0 | 30 | 5120.3 ± 450.1 | ~985 |
Table 2: Time-Course of Uroguanylin-Induced Intracellular cGMP Accumulation in T84 Cells
| Uroguanylin Concentration (µM) | Incubation Time (minutes) | Intracellular cGMP (pmol/mg protein) |
| 1.0 | 0 | 5.1 ± 0.7 |
| 1.0 | 5 | 1540.6 ± 120.3 |
| 1.0 | 15 | 2980.2 ± 250.8 |
| 1.0 | 30 | 2910.5 ± 245.1 |
| 1.0 | 60 | 1850.9 ± 160.4 |
Experimental Protocols
Cell Culture
The human colon carcinoma cell lines T84 and Caco-2 are suitable models for these studies as they endogenously express the GC-C receptor.
-
T84 Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Caco-2 Cells: Culture in DMEM supplemented with 20% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin. Differentiate Caco-2 cells for 21 days post-confluence for optimal GC-C expression and polarization.
Maintain all cells in a humidified incubator at 37°C with 5% CO₂.
Experimental Workflow for cGMP Measurement
The general workflow for measuring uroguanylin-stimulated cGMP production involves cell seeding, treatment, lysis, and quantification using a competitive enzyme-linked immunosorbent assay (ELISA).
Detailed Protocol for cGMP Measurement using ELISA
This protocol is a general guideline and should be adapted based on the specific instructions of the commercial cGMP ELISA kit being used.
Materials:
-
Cultured intestinal cells (T84 or Caco-2) in 96-well plates
-
Uroguanylin peptide
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer (provided with the ELISA kit or a compatible buffer such as 0.1 M HCl)
-
Commercially available cGMP competitive ELISA kit
-
Protein assay reagent (e.g., BCA or Bradford)
-
Microplate reader
Procedure:
-
Cell Seeding and Culture:
-
Seed T84 or Caco-2 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the experiment.
-
Culture the cells under standard conditions. For Caco-2 cells, allow for differentiation for 21 days post-seeding.
-
-
Cell Treatment:
-
On the day of the experiment, gently wash the cells twice with pre-warmed serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with a PDE inhibitor, such as 1 mM IBMX, for 15-30 minutes at 37°C. This step is crucial to prevent the rapid degradation of cGMP by PDEs and enhance the signal.
-
Prepare serial dilutions of uroguanylin in serum-free medium containing the PDE inhibitor.
-
Remove the pre-incubation medium and add the uroguanylin solutions to the respective wells. Include a vehicle control (medium with PDE inhibitor but no uroguanylin).
-
Incubate the plate at 37°C for the desired time period (e.g., 5 to 60 minutes).
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the treatment medium.
-
Immediately add the cell lysis buffer provided with the cGMP ELISA kit to each well (typically 100-200 µL).
-
Incubate the plate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis and release of intracellular cGMP.
-
-
cGMP Quantification (Competitive ELISA):
-
Follow the specific instructions of the cGMP ELISA kit. A general procedure is as follows:
-
Add the cell lysates and cGMP standards to the wells of the antibody-coated microplate.
-
Add the cGMP-enzyme conjugate (e.g., cGMP-HRP) to each well.
-
Incubate the plate for the recommended time to allow for the competitive binding of cGMP from the sample/standard and the cGMP-enzyme conjugate to the primary antibody.
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cGMP standards against their known concentrations.
-
Determine the cGMP concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
To normalize the cGMP levels, perform a protein assay (e.g., BCA) on the cell lysates from parallel wells treated under the same conditions.
-
Express the final cGMP concentration as pmol of cGMP per mg of total protein.
-
Conclusion
The measurement of intracellular cGMP levels is a robust method to assess the biological activity of uroguanylin and other GC-C agonists in intestinal cells. The provided protocols and application notes offer a comprehensive guide for researchers to design and execute these experiments. Careful attention to cell culture conditions, the use of PDE inhibitors, and adherence to the ELISA kit instructions are critical for obtaining reliable and reproducible data. This will ultimately contribute to a better understanding of intestinal physiology and the development of novel therapeutics for gastrointestinal diseases.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Tyr-Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of Tyr-Uroguanylin, an analog of the naturally occurring hormone Uroguanylin. This document outlines the chemical principles, detailed experimental protocols, and analytical methods for the successful synthesis, purification, and characterization of this peptide. The information is intended for an audience with a working knowledge of peptide chemistry and laboratory procedures.
Introduction
Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys. It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade ultimately results in the secretion of chloride and bicarbonate ions into the intestinal lumen. Tyr-Uroguanylin, an analog featuring a tyrosine residue, is often synthesized for research purposes, including structure-activity relationship studies and the development of novel therapeutic agents for gastrointestinal disorders such as constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation.
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the preferred method for the chemical synthesis of Tyr-Uroguanylin due to its efficiency and the mild conditions employed. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Signaling Pathway of Uroguanylin
Uroguanylin and its analogs bind to the extracellular domain of the transmembrane receptor guanylate cyclase C (GC-C), which is predominantly expressed on the apical surface of intestinal epithelial cells. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride ion channel, leading to chloride secretion into the intestinal lumen. This is followed by the paracellular movement of sodium and water, resulting in increased fluid secretion.
Figure 1. Signaling pathway of Tyr-Uroguanylin.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of Tyr-Uroguanylin. The assumed amino acid sequence for rat Tyr-Uroguanylin is Tyr-Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu, with disulfide bonds between Cys5-Cys13 and Cys8-Cys16.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Anhydrous diethyl ether
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Iodine
-
Methanol (B129727) (MeOH)
-
Ammonium (B1175870) bicarbonate buffer
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on a 0.1 mmol synthesis scale.
Figure 2. Workflow for the solid-phase synthesis of Tyr-Uroguanylin.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% (v/v) piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours with agitation.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. Use Fmoc-Cys(Trt)-OH for the cysteines that will form the first disulfide bond and Fmoc-Cys(Acm)-OH for the second pair.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5, v/v/v/v). Caution: Perform this step in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and react for 2-3 hours at room temperature with occasional agitation. This will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (tBu, Trt, OtBu). The Acm groups on the designated cysteines will remain intact.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Drying: Centrifuge the suspension to pellet the crude peptide. Wash the pellet twice with cold diethyl ether and dry under vacuum.
Protocol 3: Disulfide Bond Formation and Purification
-
First Disulfide Bond (Air Oxidation):
-
Dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a concentration of 0.1-0.5 mg/mL.
-
Stir the solution gently, open to the atmosphere, for 12-24 hours to allow for the formation of the first disulfide bond between the Trt-deprotected cysteines.
-
Monitor the reaction by RP-HPLC.
-
-
Purification of the Monocyclic Peptide:
-
Acidify the solution with a small amount of TFA.
-
Purify the monocyclic peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect and lyophilize the fractions containing the pure peptide.
-
-
Second Disulfide Bond (Iodine Oxidation):
-
Dissolve the purified monocyclic peptide in a mixture of methanol and water.
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Stir for 1-2 hours.
-
Quench the excess iodine with a solution of ascorbic acid.
-
-
Final Purification:
-
Purify the bicyclic Tyr-Uroguanylin by preparative RP-HPLC using the same conditions as in step 2.
-
Collect the fractions containing the final product and lyophilize.
-
Protocol 4: Analytical Characterization
-
Analytical RP-HPLC:
-
Assess the purity of the final product using an analytical C18 RP-HPLC column.
-
A typical gradient is 5-65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF).
-
The observed mass should correspond to the theoretical mass of Tyr-Uroguanylin with two disulfide bonds.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the solid-phase synthesis of Tyr-Uroguanylin. Actual results may vary depending on the specific synthesis conditions and equipment used.
Table 1: Synthesis Parameters
| Parameter | Value | Notes |
| Resin | ||
| Type | Rink Amide MBHA | For C-terminal amide |
| Substitution | 0.4 - 0.7 mmol/g | As specified by manufacturer |
| Scale | 0.1 mmol | |
| Coupling | ||
| Amino Acid Excess | 3 equivalents | Relative to resin loading |
| Coupling Reagents | DIC / Oxyma Pure | 3 equivalents each |
| Solvent | DMF | |
| Deprotection | ||
| Reagent | 20% Piperidine in DMF | |
| Time | 5 min + 15 min | |
| Cleavage | ||
| Cocktail | TFA/TIS/EDT/H₂O | 92.5:2.5:2.5:2.5 |
| Time | 2-3 hours |
Table 2: Yield and Purity
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Yield | 70 - 85% | Gravimetric |
| Purity of Crude Peptide | 50 - 70% | Analytical RP-HPLC |
| Purified Peptide Yield | 15 - 30% | Gravimetric (post-HPLC) |
| Final Purity | > 95% | Analytical RP-HPLC |
Table 3: Analytical Characterization Data
| Analysis | Expected Result |
| Analytical RP-HPLC | Single major peak at the expected retention time. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺, [M+2H]²⁺, etc. corresponding to the theoretical mass. |
| Amino Acid Analysis | Composition consistent with the Tyr-Uroguanylin sequence. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful solid-phase synthesis, purification, and characterization of Tyr-Uroguanylin. By employing Fmoc chemistry and a strategic approach to disulfide bond formation, researchers can obtain high-purity peptide for use in a variety of research and drug development applications. Careful monitoring of each step and appropriate analytical characterization are essential to ensure the quality of the final product.
Application Notes and Protocols for the Purification and Handling of Synthetic Tyr-Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification and handling of synthetic Tyr-Uroguanylin, a key peptide in gastroenterological and nephrological research. The protocols outlined below describe the purification of the crude synthetic peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by its proper handling, storage, and reconstitution to ensure its stability and biological activity. Adherence to these guidelines is critical for obtaining reliable and reproducible results in downstream applications.
Introduction to Tyr-Uroguanylin
Tyr-Uroguanylin is a synthetic analog of Uroguanylin, a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys. Like its endogenous counterpart, Tyr-Uroguanylin is an agonist for the Guanylate Cyclase-C (GC-C) receptor. The binding of Tyr-Uroguanylin to GC-C activates the enzyme, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This second messenger then initiates a signaling cascade that results in the secretion of chloride and bicarbonate into the intestinal lumen, and the promotion of natriuresis and diuresis in the kidneys. Given its potent physiological effects, high-purity Tyr-Uroguanylin is an invaluable tool for studying the GC-C signaling pathway and for the development of novel therapeutics for conditions such as chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).
Solid-phase peptide synthesis (SPPS) is the standard method for producing Tyr-Uroguanylin. However, the crude product from SPPS contains the target peptide along with various impurities, including deletion sequences, truncated peptides, and incompletely deprotected peptides. Therefore, a robust purification strategy is essential to isolate Tyr-Uroguanylin to a high degree of purity.
Purification of Synthetic Tyr-Uroguanylin
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides due to its high resolving power. The principle of RP-HPLC is the separation of molecules based on their hydrophobicity.
Common Impurities in Synthetic Tyr-Uroguanylin
During solid-phase peptide synthesis, several types of impurities can be generated. For a cysteine-rich peptide like Tyr-Uroguanylin, common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[1]
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.
-
Oxidized peptides: Methionine and cysteine residues are susceptible to oxidation.
-
Disulfide bond isomers: Incorrect formation of disulfide bridges in cysteine-rich peptides.
-
Racemized peptides: Epimerization of amino acids during synthesis.[2]
Quantitative Data for a Representative Purification
The following table summarizes the expected quantitative data for a typical purification of crude synthetic Tyr-Uroguanylin. These values are representative and may vary depending on the synthesis efficiency and the specific HPLC conditions used.
| Parameter | Representative Value | Notes |
| Crude Peptide Purity | 50-70% | Determined by analytical RP-HPLC. |
| Purification Method | Preparative RP-HPLC | C18 stationary phase is commonly used. |
| Sample Load | 50-150 mg | Per injection on a 21.2 mm ID preparative column.[3] |
| Final Purity | >95% | Determined by analytical RP-HPLC. |
| Overall Yield | 15-30% | Calculated from the crude peptide. |
| Final Form | Lyophilized Powder | White to off-white solid. |
Experimental Protocol: Purification of Tyr-Uroguanylin by RP-HPLC
This protocol describes a general method for the purification of crude synthetic Tyr-Uroguanylin. Optimization of the gradient and other parameters may be necessary to achieve the desired purity.
Materials:
-
Crude synthetic Tyr-Uroguanylin
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Analytical RP-HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Crude Peptide Analysis:
-
Dissolve a small amount of crude Tyr-Uroguanylin in Mobile Phase A to a concentration of 1 mg/mL.
-
Analyze the crude peptide using the analytical RP-HPLC system with a linear gradient of 5-95% Mobile Phase B over 30 minutes.
-
Identify the peak corresponding to the target peptide (based on mass spectrometry analysis of the collected peak).
-
-
Preparative Purification:
-
Dissolve the bulk of the crude peptide in a minimal volume of Mobile Phase A.
-
Equilibrate the preparative HPLC column with the starting percentage of Mobile Phase B (e.g., 10% B).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient based on the analytical run, but shallower to improve resolution (e.g., 20-50% Mobile Phase B over 40 minutes).
-
Collect fractions across the main peak corresponding to Tyr-Uroguanylin.
-
-
Fraction Analysis:
-
Analyze each collected fraction using the analytical RP-HPLC method to determine the purity of each fraction.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen fractions until a dry, fluffy powder is obtained.
-
Handling and Storage of Purified Tyr-Uroguanylin
Proper handling and storage are crucial to maintain the integrity and biological activity of the purified peptide.
Storage of Lyophilized Peptide
-
Short-term storage: Lyophilized Tyr-Uroguanylin is stable at room temperature for several days to weeks, making it suitable for shipping at ambient temperatures.[4]
-
Long-term storage: For long-term storage, the lyophilized peptide should be stored at -20°C or preferably at -80°C.[4] Under these conditions, the peptide can be stable for several years.
-
Moisture protection: Peptides are often hygroscopic. To prevent degradation from moisture, allow the container to equilibrate to room temperature before opening. Store in a desiccator if possible.
Reconstitution of Lyophilized Peptide
-
Solvent Selection: The choice of solvent depends on the peptide's amino acid composition and the requirements of the downstream application. For Tyr-Uroguanylin, sterile, distilled water or a dilute acidic solution (e.g., 0.1% acetic acid) is a good starting point.
-
Reconstitution Protocol:
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Add the desired volume of the appropriate sterile solvent to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
-
Storage of Reconstituted Peptide:
-
It is recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathway and Workflow Diagrams
Tyr-Uroguanylin Purification Workflow
Caption: Workflow for the purification of synthetic Tyr-Uroguanylin.
Tyr-Uroguanylin Signaling Pathway
Caption: Signaling pathway of Tyr-Uroguanylin in intestinal epithelial cells.
References
Application Notes and Protocols: Utilizing T84 Cells for In Vitro Studies of Uroguanylin Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human colon carcinoma cell line, T84, serves as a valuable in vitro model for studying intestinal epithelial physiology and pathophysiology.[1] Derived from a lung metastasis of a colon carcinoma, these cells, when cultured as monolayers, exhibit key characteristics of intestinal epithelial cells, including the formation of tight junctions and desmosomes, and the ability to perform vectorial electrolyte transport.[1][2] This makes them particularly well-suited for investigating the mechanisms of ion secretion and absorption.
Uroguanylin (B126073) is an endogenous peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis in the intestine.[3] It is a member of the guanylin (B122020) peptide family, which also includes guanylin. These peptides act as ligands for the Guanylate Cyclase-C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells.[4][5] The binding of uroguanylin to GC-C activates the receptor's intracellular guanylate cyclase domain, leading to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[3][6] This increase in intracellular cGMP serves as a second messenger, triggering a cascade of downstream signaling events that ultimately result in the secretion of chloride (Cl-) and bicarbonate (HCO3-) into the intestinal lumen.[6][7] This process is primarily mediated by the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[6]
Beyond its role in ion transport, the uroguanylin/GC-C/cGMP signaling pathway has been implicated in the regulation of intestinal cell proliferation and the suppression of polyp formation.[8][9] Consequently, T84 cells provide a robust and relevant system for dissecting the molecular mechanisms of uroguanylin action and for the preclinical evaluation of novel GC-C agonists for therapeutic applications in gastrointestinal disorders.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of uroguanylin in T84 cells and a typical experimental workflow for studying its effects.
Data Presentation
The following tables summarize quantitative data on the effects of uroguanylin and related compounds on T84 cells.
Table 1: Comparative Potency of GC-C Agonists in T84 Cells
| Agonist | EC50 for cGMP Stimulation | Relative Potency vs. Guanylin | Reference |
| Uroguanylin | ~10-fold more potent than guanylin | 10x | [10] |
| Guanylin | Less potent than Uroguanylin and ST | 1x | [10] |
| E. coli Heat-Stable Enterotoxin (ST) | Most potent | >10x | [10] |
| Plecanatide | 1.9 x 10⁻⁷ mol/L | - | [6] |
Table 2: Effect of pH on Uroguanylin and Guanylin Activity in T84 Cells
| Agonist | Activity at Acidic pH (5.0) | Activity at Alkaline pH (8.0) | Reference |
| Uroguanylin | 100-fold more potent than guanylin | Less potent than guanylin | [11] |
| Guanylin | Essentially inactive | 4-fold more potent than uroguanylin | [8][11] |
Table 3: Inhibition of [³H]thymidine Incorporation in T84 Cells by GC-C Agonists
| Agonist | Ki | Reference |
| Uroguanylin | 141 ± 45 nM | [8] |
| E. coli Heat-Stable Enterotoxin (ST) | 13.7 ± 5.2 nM | [8] |
Experimental Protocols
Protocol 1: T84 Cell Culture
This protocol outlines the standard procedure for culturing T84 cells to form a confluent monolayer suitable for uroguanylin function studies.
Materials:
-
T84 cell line (e.g., ATCC CCL-248)
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12) 1:1 mixture
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Non-essential amino acids
-
Sodium pyruvate
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell culture flasks (75 cm²)
-
Permeable supports (e.g., Transwell® inserts)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the DMEM/F12 base with 5-10% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.
-
Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of T84 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a 75 cm² culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and rinse the monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Split the cells at a ratio of 1:2 to 1:4 into new flasks.
-
Seeding on Permeable Supports: For ion transport assays, seed T84 cells onto permeable supports at a high density (e.g., 1-3 x 10⁵ cells/cm²). Allow the cells to grow for 7-14 days, changing the medium in both the apical and basolateral compartments every 2-3 days. Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER) with a voltmeter. Monolayers are typically ready for experiments when the TEER value is >1000 Ω·cm².
Protocol 2: Cyclic GMP (cGMP) Stimulation Assay
This protocol describes how to measure the intracellular accumulation of cGMP in T84 cells following stimulation with uroguanylin.
Materials:
-
Confluent T84 cell monolayers in 24- or 96-well plates
-
Uroguanylin peptide
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
DMEM or other suitable assay buffer
-
0.1 M HCl
-
Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Cell Preparation: Grow T84 cells to confluence in multi-well plates. On the day of the assay, wash the cell monolayers twice with pre-warmed DMEM.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) in DMEM for 15-30 minutes at 37°C to prevent the degradation of cGMP.
-
Uroguanylin Stimulation: Prepare serial dilutions of uroguanylin in DMEM containing the phosphodiesterase inhibitor. Aspirate the pre-incubation medium and add the uroguanylin dilutions to the respective wells. Incubate for a defined period (e.g., 30-40 minutes) at 37°C.[12]
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding 0.1 M HCl to each well to lyse the cells and stabilize the cGMP.
-
cGMP Quantification: Collect the cell lysates and quantify the cGMP concentration using a commercial cGMP ELISA kit, following the manufacturer's instructions. The principle of this assay is typically a competitive binding between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.[6]
-
Data Analysis: Plot the cGMP concentration against the logarithm of the uroguanylin concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of uroguanylin that produces 50% of the maximal cGMP response.
Protocol 3: Ion Transport Assay (Ussing Chamber)
This protocol details the measurement of uroguanylin-stimulated ion transport across T84 cell monolayers using an Ussing chamber system. The primary readout is the short-circuit current (Isc), which reflects net ion movement across the epithelium.
Materials:
-
Confluent T84 cell monolayers on permeable supports
-
Ussing chamber system with voltage-clamp apparatus
-
Ringer's solution (e.g., containing in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 glucose)
-
Uroguanylin peptide
-
Bumetanide (B1668049) (inhibitor of the Na-K-2Cl cotransporter)
-
Gas mixture (95% O₂ / 5% CO₂)
-
Water-jacketed gas lifts for circulation and oxygenation
Procedure:
-
Chamber Setup: Pre-warm the Ringer's solution to 37°C and continuously bubble with 95% O₂ / 5% CO₂ to maintain pH at 7.4.
-
Mounting the Monolayer: Carefully excise the permeable support membrane containing the T84 cell monolayer and mount it between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Fill both chambers with an equal volume of oxygenated Ringer's solution. Allow the system to equilibrate for 15-30 minutes. During this time, the spontaneous transepithelial potential difference will stabilize.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV using the voltage-clamp apparatus. The current required to maintain this voltage is the short-circuit current (Isc). Record the baseline Isc.
-
Uroguanylin Stimulation: Once a stable baseline Isc is achieved, add uroguanylin to the apical chamber to the desired final concentration.[13] Record the change in Isc over time. An increase in Isc indicates net anion secretion (primarily Cl⁻).[10][13]
-
Inhibitor Studies (Optional): To confirm the involvement of specific transporters, inhibitors can be added. For example, adding bumetanide to the basolateral side will inhibit the Na-K-2Cl cotransporter, which is essential for providing Cl⁻ for secretion, and should therefore reduce the uroguanylin-stimulated Isc response.[13][14]
-
Data Analysis: Quantify the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc after uroguanylin addition. Dose-response curves can be generated by testing a range of uroguanylin concentrations.
References
- 1. atcc.org [atcc.org]
- 2. bcrj.org.br [bcrj.org.br]
- 3. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross Talk between Receptor Guanylyl Cyclase C and c-src Tyrosine Kinase Regulates Colon Cancer Cell Cytostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation and Analysis of Uroguanylin Knockout (KO) Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis, primarily in the intestine and kidneys.[1] It functions by binding to and activating the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This signaling cascade stimulates the secretion of salt and water.[4] To elucidate the precise physiological roles of uroguanylin and to explore its potential as a therapeutic target for conditions like hypertension, gastrointestinal disorders, and metabolic syndrome, the development of knockout (KO) mouse models where the uroguanylin gene (Guca2b) is inactivated is an essential tool.[4][5][6]
These application notes provide detailed protocols for generating uroguanylin knockout mice using modern CRISPR/Cas9 technology and the traditional homologous recombination method. Additionally, it includes protocols for genotyping to confirm the genetic modification and for the phenotypic characterization of the resulting KO mice.
Uroguanylin Signaling Pathway
Uroguanylin, secreted by enterochromaffin cells in the intestine, acts as a paracrine and endocrine hormone.[4] In the intestine, it binds to the apical GC-C receptor on enterocytes. This binding activates the intracellular guanylate cyclase domain, which catalyzes the conversion of GTP to cGMP.[7] Elevated cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to Cl- and bicarbonate secretion into the intestinal lumen.[4][7] Simultaneously, cGMP signaling inhibits the Sodium-Hydrogen Exchanger (NHE), reducing sodium absorption.[7] The net effect is the secretion of salt and water into the gut.[4] A similar pathway is thought to contribute to natriuresis and diuresis in the kidney.[7][8]
Caption: Uroguanylin binds to GC-C, increasing cGMP, which promotes ion secretion and inhibits absorption.
Protocols for Generating Uroguanylin Knockout Mice
Two primary methods are detailed: CRISPR/Cas9-mediated gene editing for rapid and efficient knockout generation, and homologous recombination in embryonic stem (ES) cells, the traditional gold-standard approach.
Method 1: CRISPR/Cas9-Mediated Knockout Generation
This protocol leverages the CRISPR/Cas9 system to create double-strand breaks (DSBs) in the uroguanylin gene (Guca2b), leading to small insertions or deletions (indels) by non-homologous end joining (NHEJ) and subsequent gene inactivation.[9] This method allows for the direct generation of knockout mice by microinjecting CRISPR components into zygotes.[9]
Caption: Workflow for generating uroguanylin knockout mice using CRISPR/Cas9 technology.
Experimental Protocol:
-
Guide RNA (gRNA) Design:
-
Identify the mouse uroguanylin gene (Guca2b). The human gene is located on chromosome 1p35-34 and consists of three exons.[10][11]
-
Design two or more gRNAs targeting a critical exon (e.g., the exon encoding the mature peptide) to maximize the probability of a frameshift mutation. Use online design tools to minimize off-target effects.
-
-
Preparation of CRISPR/Cas9 Reagents:
-
Synthesize the designed gRNAs.
-
Prepare the injection mix containing high-quality Cas9 mRNA or protein and the synthesized gRNAs.
-
-
Zygote Microinjection:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).
-
Microinject the CRISPR/Cas9 reagent mix into the pronucleus or cytoplasm of the fertilized eggs.[9]
-
-
Generation of Founder Mice:
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Allow the pregnancies to proceed to term. The resulting offspring are the F0 generation or "founders."
-
-
Screening for Mutations:
-
At 2-3 weeks of age, obtain tissue samples (e.g., tail snips) from F0 pups for DNA extraction.
-
Perform PCR to amplify the targeted region of the Guca2b gene.
-
Analyze the PCR products for the presence of insertions or deletions (indels) using methods like T7 endonuclease I (T7E1) assay or Sanger sequencing.[12]
-
-
Breeding and Colony Establishment:
-
Breed founder mice with confirmed mutations to wild-type mice to produce the F1 generation and confirm germline transmission.
-
Genotype F1 offspring to identify heterozygotes.
-
Intercross F1 heterozygous mice to generate F2 wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.
-
Method 2: Homologous Recombination in Embryonic Stem (ES) Cells
This classic method involves creating a targeting vector to replace a portion of the Guca2b gene with a selection cassette (e.g., neomycin resistance) in mouse ES cells.[13] Correctly targeted cells are then injected into blastocysts to create chimeric mice.
Experimental Protocol:
-
Targeting Vector Construction:
-
Isolate genomic DNA containing the Guca2b gene from a mouse of the same strain as the ES cells (e.g., 129/Sv).
-
Design and construct a targeting vector containing:
-
A 5' homology arm and a 3' homology arm, which are sequences identical to the regions flanking the Guca2b exon(s) to be deleted.[13]
-
A positive selection cassette (e.g., neo, conferring neomycin resistance) placed between the homology arms. This cassette replaces the target gene sequence.[14]
-
Optionally, a negative selection cassette (e.g., diphtheria toxin A, DTA) outside of the homology arms to select against non-homologous recombination events.
-
-
-
ES Cell Culture and Transfection:
-
Culture mouse ES cells on a feeder layer of mitotically inactivated fibroblasts.
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.[13]
-
-
Selection of Targeted ES Cell Clones:
-
Culture the electroporated cells in media containing a selection agent (e.g., G418/neomycin) to select for cells that have incorporated the vector.
-
Pick resistant colonies and expand them.
-
Screen the expanded clones for correct gene targeting using PCR and Southern blot analysis. A PCR strategy can use one primer outside the targeting vector's sequence and one inside the selection cassette.[14]
-
-
Generation of Chimeric Mice:
-
Microinject the correctly targeted ES cells into blastocysts from a donor mouse (e.g., C57BL/6).
-
Transfer the injected blastocysts into pseudopregnant surrogate mothers.
-
Offspring will be chimeras, identifiable by coat color if the ES cells and blastocysts are from different colored strains.
-
-
Breeding and Germline Transmission:
-
Breed chimeric mice with wild-type mice (e.g., C57BL/6).
-
Genotype the offspring to identify those that have inherited the targeted allele from the ES cells, confirming germline transmission.
-
Establish a colony by intercrossing heterozygous mice as described in the CRISPR method.
-
Protocol for Genotyping
Accurate genotyping is critical for colony management and experimental interpretation. This protocol uses a multiplex PCR approach to differentiate wild-type, heterozygous, and homozygous knockout alleles in a single reaction.
Caption: Standard workflow for identifying the genotype of uroguanylin knockout mice.
Experimental Protocol:
-
Genomic DNA Extraction:
-
Collect a small tissue sample (2-3 mm tail snip or ear punch).
-
Extract genomic DNA using a standard protocol, such as proteinase K digestion followed by phenol:chloroform extraction or a commercial DNA extraction kit.[15]
-
-
Primer Design:
-
Design three primers:
-
Forward Primer (Fwd): Binds to a sequence upstream of the deleted region in the Guca2b gene.
-
Wild-Type Reverse Primer (WT-Rev): Binds to a sequence within the deleted region.
-
Knockout Reverse Primer (KO-Rev): Binds to a sequence within the selection cassette (for homologous recombination) or is designed to work with the Fwd primer only after a large deletion has occurred (for CRISPR).
-
-
-
PCR Reaction:
-
Set up a PCR reaction containing the extracted genomic DNA, a suitable DNA polymerase, dNTPs, and all three primers.
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 94°C for 3 minutes.
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for primers).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis and Interpretation:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Expected Results:
-
Wild-Type (+/+): One band corresponding to the Fwd + WT-Rev product.
-
Homozygous KO (-/-): One band corresponding to the Fwd + KO-Rev product.
-
Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.
-
-
Protocols for Phenotypic Analysis
Characterization of uroguanylin KO mice is essential to understand the hormone's function. Based on existing literature, key areas for investigation include blood pressure regulation and intestinal/renal function.[5][14]
Experimental Protocols:
-
Blood Pressure Monitoring:
-
Measure systolic and diastolic blood pressure in conscious, restrained mice using a tail-cuff plethysmography system.
-
Acclimate mice to the procedure for several days before recording data.
-
Compare measurements between KO mice and wild-type littermate controls on both standard and high-salt diets.
-
-
Metabolic Cage Studies:
-
House individual mice in metabolic cages for 24-48 hours to collect urine and feces.
-
Measure food and water intake, urine volume, and fecal output.
-
Analyze urine for sodium, potassium, and creatinine (B1669602) concentrations to assess renal excretory function.
-
Challenge mice with an oral salt load and monitor the subsequent natriuretic response.[14]
-
-
Gene and Protein Expression Analysis:
-
Harvest tissues such as the small intestine, colon, and kidney.
-
Perform Northern blot analysis or quantitative real-time PCR (qRT-PCR) to confirm the absence of uroguanylin mRNA and to assess potential compensatory changes in the expression of related genes like guanylin (B122020) and GC-C.[14]
-
Perform Western blot analysis on tissue lysates to confirm the absence of uroguanylin prohormone and mature peptide.[14]
-
-
Intestinal cGMP Measurement:
-
Isolate mucosal scrapings from the small intestine of KO and wild-type mice.
-
Measure intracellular cGMP levels using a commercial enzyme immunoassay (EIA) kit to determine the impact of uroguanylin absence on basal GC-C signaling.
-
Summary of Expected Data
The generation of uroguanylin knockout mice has revealed key physiological roles for the hormone. The following table summarizes quantitative data reported in the literature for uroguanylin-deficient mice.[14]
| Parameter | Genotype | Condition | Result |
| Blood Pressure | Wild-Type | Standard Diet | Baseline |
| Knockout (-/-) | Standard Diet | Significantly increased systolic blood pressure | |
| Natriuretic Response | Wild-Type | Enteral NaCl Load | Robust increase in urinary sodium excretion |
| Knockout (-/-) | Enteral NaCl Load | Impaired/blunted natriuretic response | |
| Uroguanylin mRNA | Heterozygous (+/-) | - | Reduced levels in intestine and kidney |
| Knockout (-/-) | - | Absent in intestine and kidney | |
| Guanylin mRNA | Heterozygous (+/-) | - | Reduced levels in intestine |
| Knockout (-/-) | - | Reduced levels in intestine | |
| Intestinal cGMP | Knockout (-/-) | - | Decreased levels in small intestine mucosa |
| Uroguanylin Prohormone | Heterozygous (+/-) | - | Reduced levels |
| Knockout (-/-) | - | Absent | |
| Guanylin Prohormone | Heterozygous (+/-) | - | Reduced levels |
| Knockout (-/-) | - | Severely reduced or absent |
References
- 1. Guanylin family: new intestinal peptides regulating electrolyte and water homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A uroguanylin-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uroguanylin: gene structure, expression, processing as a peptide hormone, and co-storage with somatostatin in gastrointestinal D-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genomic structure and chromosomal localization of human uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for construction of gene targeting vectors and generation of homologous recombinant ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. boneandcancer.org [boneandcancer.org]
Application Notes and Protocols for the Assessment of Uroguanylin in Urine Samples
Introduction
Uroguanylin (B126073) is a peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis.[1] Initially isolated from urine, it is part of the guanylin (B122020) family of peptides that also includes guanylin.[1][2] These peptides act as endogenous ligands for the guanylate cyclase-C (GC-C) receptor, which is predominantly expressed on the apical membranes of intestinal and renal epithelial cells.[3][4] Activation of the GC-C receptor by uroguanylin triggers an intracellular signaling cascade mediated by cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] This signaling pathway is integral to processes such as intestinal secretion of chloride and bicarbonate, and renal excretion of sodium and potassium.[4][5][6]
Given its role in salt and water balance, the accurate measurement of uroguanylin in biological fluids, particularly urine, is of significant interest to researchers in physiology, nephrology, gastroenterology, and drug development.[1][6] Altered levels of urinary uroguanylin have been associated with conditions like congestive heart failure and renal disease, highlighting its potential as a biomarker.[7][8] These application notes provide an overview of the primary methods for assessing uroguanylin in urine samples, complete with detailed protocols and data presentation for researchers, scientists, and drug development professionals.
Uroguanylin Signaling Pathway
Uroguanylin exerts its physiological effects by binding to and activating the guanylate cyclase-C (GC-C) receptor.[3] This binding event stimulates the intracellular catalytic domain of the receptor to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The resulting increase in intracellular cGMP concentration activates downstream effectors, primarily cGMP-dependent protein kinase II (PKG II).[5] This cascade leads to the phosphorylation of various target proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR), which ultimately modulates ion transport and fluid secretion across the epithelial cell membrane.[4][5] In the kidney, this pathway contributes to natriuresis, kaliuresis, and diuresis.[6]
Application Notes
Overview of Assay Methods
Several analytical methods are available for the quantification of uroguanylin in urine. The choice of method depends on the required sensitivity, specificity, sample throughput, and available equipment. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| ELISA | Antigen-antibody reaction with enzymatic colorimetric detection. | High throughput, non-radioactive, commercially available kits.[9] | Potential for cross-reactivity, matrix effects. | 6-15 pg/mL[10] |
| RIA | Competitive binding of radiolabeled and unlabeled antigen for a limited antibody.[7] | High sensitivity and specificity.[7] | Requires radioactive materials, low throughput, specialized disposal. | High (specific values vary) |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification.[11] | High specificity, can distinguish between isoforms (A and B forms).[11] | Lower throughput, requires expensive equipment, complex method development. | High (specific values vary) |
| Bioassay | Measures biological activity (e.g., cGMP production in T84 cells).[8][11] | Measures functional activity, not just immunoreactivity.[8] | Low throughput, high variability, susceptible to interference. | Variable |
Sample Collection and Preparation
Proper sample handling is critical to ensure the stability and accurate measurement of uroguanylin.
-
Collection: Collect urine samples without the addition of preservatives or stabilizers.[12] For 24-hour excretion studies, ensure the entire volume is collected and mixed thoroughly.[7]
-
Processing: Immediately after collection, centrifuge the samples at high speed (e.g., 5,000-10,000 x g for 2-5 minutes) to remove cells and particulate matter.[12]
-
Storage: Aliquot the cleared supernatant into cryovials. Snap-freeze the aliquots and store them at -80°C until analysis. Avoid multiple freeze-thaw cycles as this can degrade the peptide.[12]
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a typical sandwich ELISA procedure for the quantitative determination of human uroguanylin, based on commercially available kits.[13]
Materials:
-
Uroguanylin ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Urine samples (prepared as described above)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized water
Workflow Diagram:
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Sample Addition: Add 100 µL of each standard and urine sample into the appropriate wells of the microplate pre-coated with an anti-uroguanylin antibody.[13] Cover the plate and incubate for 2 hours at 37°C.[13]
-
Washing: Aspirate the liquid from each well and wash the plate three times with 300 µL of Wash Buffer per well.[13] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody: Add 100 µL of the working Biotinylated Anti-Uroguanylin Antibody solution to each well.[13] Cover and incubate for 1 hour at 37°C.[13]
-
Washing: Repeat the wash step as described in step 3.
-
HRP-Avidin Conjugate: Add 100 µL of the working HRP-Avidin solution to each well. Cover and incubate for 1 hour at 37°C.[13]
-
Washing: Repeat the wash step, increasing the number of washes to five times.[13]
-
Substrate Reaction: Add 90 µL of TMB Substrate solution to each well. Cover the plate and incubate in the dark at 37°C for 15-25 minutes. Monitor for color development.[13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the mean OD for each standard concentration versus the known concentration. Use the standard curve to determine the uroguanylin concentration in the urine samples.
Radioimmunoassay (RIA) Protocol (Conceptual)
This protocol outlines the general steps for a competitive RIA, as has been developed for sensitive uroguanylin detection.[7]
Principle: The assay is based on the competition between a fixed amount of radiolabeled uroguanylin (tracer) and the unlabeled uroguanylin in the sample for a limited number of binding sites on a specific anti-uroguanylin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of uroguanylin in the sample.
Procedure Outline:
-
Reagent Setup: Prepare assay buffer, uroguanylin standards, quality controls, radiolabeled uroguanylin (e.g., ¹²⁵I-uroguanylin), and the primary anti-uroguanylin antibody.
-
Assay Reaction: In assay tubes, pipette the standards, controls, or urine samples. Add a fixed amount of the primary antibody to each tube, followed by a fixed amount of radiolabeled uroguanylin.
-
Incubation: Vortex all tubes and incubate for a specified period (e.g., 12-24 hours) at 4°C to allow the competitive binding reaction to reach equilibrium.
-
Separation: Add a secondary antibody (precipitating antibody) to separate the antibody-bound uroguanylin from the free uroguanylin. Centrifuge the tubes to pellet the antibody-antigen complexes.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of uroguanylin in the samples from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Conceptual)
This protocol provides a general framework for developing an LC-MS/MS method for uroguanylin quantification.
Principle: Urine samples are first processed to extract and concentrate the peptide. The extract is then injected into a liquid chromatograph (LC) for separation from other urinary components. The separated uroguanylin is then ionized and detected by a tandem mass spectrometer (MS/MS), which provides high selectivity and sensitivity based on the mass-to-charge ratio of the peptide and its fragments.
Procedure Outline:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Add an internal standard (a stable isotope-labeled version of uroguanylin) to all samples, standards, and controls.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the uroguanylin.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile phase-compatible solvent.[14]
-
-
LC Separation:
-
Inject the prepared sample into an HPLC or UPLC system.
-
Use a C18 reversed-phase column for separation.[15]
-
Employ a gradient elution using two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[15][16]
-
-
MS/MS Detection:
-
Ionize the column effluent using an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both native uroguanylin and the internal standard to ensure specificity and accurate quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the uroguanylin and internal standard transitions.
-
Calculate the peak area ratio.
-
Create a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of uroguanylin in the urine samples from the calibration curve.
-
Data Presentation
Urinary Uroguanylin Levels
The concentration of uroguanylin in urine can be influenced by dietary salt intake and certain pathological conditions.[6][7]
| Condition | Subject | Urinary Uroguanylin Excretion | Reference |
| Normal (Low-Salt Diet) | Human | 95.1 ± 16.3 pmol/day | [7] |
| Normal (High-Salt Diet) | Human | 137.8 ± 14.4 pmol/day | [7] |
| Congestive Heart Failure | Human | ~70-fold increase compared to healthy controls | [8] |
| Chronic Renal Failure | Human | Significantly higher than healthy controls | [6] |
Note: Values are presented as mean ± SEM. Absolute concentrations can vary between studies and assay methods.
There is a significant positive correlation between the 24-hour urinary excretion of uroguanylin and the excretion of Na+, Cl-, K+, and cGMP.[7] In individuals with normal renal function, the biologically active uroguanylin-16 peptide accounts for approximately 99% of the total immunoreactive uroguanylin in urine.[7]
References
- 1. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Urine and plasma levels of uroguanylin and its molecular forms in renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Human uroguanylin (UGN) ELISA Research Kit, [myskinrecipes.com]
- 10. biocompare.com [biocompare.com]
- 11. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
- 14. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tyr-Uroguanylin (mouse, rat) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tyr-Uroguanylin (mouse, rat) peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and successful application of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Tyr-Uroguanylin peptide?
A1: Proper storage of lyophilized peptides is crucial to maintain their stability and biological activity.[1][2][3][4] For optimal long-term stability, lyophilized Tyr-Uroguanylin should be stored at -20°C or preferably at -80°C.[2][4] When stored under these conditions, most lyophilized peptides can remain stable for several years.[1] It is also advisable to protect the peptide from bright light.[2]
Q2: What is the recommended procedure for reconstituting Tyr-Uroguanylin?
A2: To ensure accurate and consistent results, follow these steps for reconstitution:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can decrease peptide stability.[2][3]
-
Weigh Quickly: If required, weigh out the desired amount of peptide quickly in a clean, well-ventilated area.[3][4]
-
Use Appropriate Solvent: The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water or a sterile, dilute acetic acid (0.1%) solution is a good starting point. The resulting solution can then be further diluted with your experimental buffer.
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. A properly solubilized peptide solution should be clear and free of particulates.
Q3: How should I store reconstituted Tyr-Uroguanylin solutions?
A3: Peptide solutions are significantly less stable than their lyophilized form.[1][2][4] For short-term storage (up to one week), the solution can be kept at 4°C. For longer-term storage, it is essential to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C.[2][3] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2][5] Peptides containing amino acids like asparagine, glutamine, cysteine, methionine, and tryptophan are particularly unstable in solution.[2] Using sterile buffers at a pH between 5 and 6 can help prolong the storage life of the peptide solution.[2]
Q4: How many freeze-thaw cycles can I subject the Tyr-Uroguanylin solution to?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as they can significantly degrade the peptide.[1][2][5] The best practice is to aliquot the reconstituted peptide into volumes suitable for single experiments. This ensures that each aliquot is only thawed once before use. If multiple uses from a single aliquot are unavoidable, it is crucial to minimize the number of freeze-thaw cycles. The impact of freeze-thaw cycles can include denaturation and aggregation of the peptide.
Peptide Stability and Storage Summary
| Parameter | Lyophilized Peptide | Reconstituted Peptide Solution |
| Short-Term Storage | Room temperature (days to weeks) or 4°C.[2][4] | 4°C (up to 1-2 weeks).[4] |
| Long-Term Storage | -20°C or -80°C (several years).[1][2][4] | -20°C (3-4 months) or -80°C (up to 1 year); aliquoted.[2][4] |
| Handling | Allow vial to reach room temperature before opening.[2][3] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][2][5] |
| Light Exposure | Store away from bright light.[2] | Protect from light. |
| Moisture | Store in a tightly capped vial in a desiccator.[1] | Use sterile, sealed containers. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or No Bioactivity | Peptide degradation due to improper storage (temperature, moisture, light). | Review storage conditions. Ensure lyophilized peptide is stored at -20°C or -80°C and reconstituted solutions are properly aliquoted and frozen. |
| Repeated freeze-thaw cycles. | ||
| Oxidation of sensitive amino acids (e.g., Cys, Met, Trp).[1] | ||
| Peptide Aggregation/Precipitation | Poor solubility in the chosen solvent. | Test solubility in a small amount of peptide first. If the peptide is hydrophobic, try dissolving it in a small amount of an organic solvent like DMSO, then slowly add the aqueous buffer. |
| Peptide concentration is too high. | ||
| pH of the solution is at or near the peptide's isoelectric point (pI). | ||
| Inconsistent Experimental Results | Inaccurate peptide concentration due to incomplete dissolution or degradation. | Ensure the peptide is fully dissolved before use. Visually inspect for particulates. Re-evaluate storage and handling procedures. |
| Pipetting errors when making dilutions. | ||
| Contamination of stock solutions. |
Experimental Protocols
Protocol for Assessing Peptide Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and stability of peptides over time.
-
Sample Preparation:
-
Reconstitute Tyr-Uroguanylin to a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or 0.1% acetic acid).
-
Prepare aliquots of the peptide solution for analysis at different time points and under various storage conditions (e.g., 4°C, -20°C, -80°C, and after multiple freeze-thaw cycles).
-
-
HPLC System and Column:
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a shallow gradient to ensure good separation of the main peptide peak from any degradation products. A typical gradient might be 5-60% of Mobile Phase B over 30 minutes.
-
-
Detection:
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Data Analysis:
-
At each time point, inject the sample and record the chromatogram.
-
Calculate the percentage of the main peptide peak area relative to the total peak area in the chromatogram. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Tyr-Uroguanylin Signaling Pathway
Caption: Tyr-Uroguanylin signaling cascade.
Troubleshooting Workflow for Peptide Instability
Caption: Workflow for troubleshooting peptide instability.
References
- 1. genscript.com [genscript.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. scispace.com [scispace.com]
- 9. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthetic Tyr-Uroguanylin Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Tyr-Uroguanylin peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of synthetic Tyr-Uroguanylin peptides, with a focus on resolving solubility challenges.
Q1: My lyophilized Tyr-Uroguanylin peptide won't dissolve in aqueous buffers (e.g., PBS, Tris). What should I do?
A1: Difficulty in dissolving synthetic Tyr-Uroguanylin can arise from its hydrophobic amino acid content and potential for aggregation. Here is a systematic approach to solubilization:
Experimental Protocol: Stepwise Solubilization of Tyr-Uroguanylin
-
Initial Assessment: Before dissolving the entire sample, test the solubility of a small aliquot.[1]
-
Standard Procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[1]
-
Add a small amount of sterile, distilled water or an appropriate buffer (e.g., Tris, phosphate (B84403) at pH 7).[1]
-
Gently vortex or sonicate the vial to aid dissolution.[1][2] A brief sonication (e.g., 3 cycles of 10 seconds, with cooling on ice in between) can help break up aggregates.[1]
-
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can significantly improve solubility.[3][4][5]
-
Uroguanylin and its analogs are known to be more potent and active in acidic conditions (pH 5.0-5.5).[6][7] Therefore, attempting to dissolve the peptide in a slightly acidic buffer (e.g., 10% acetic acid) may be beneficial.[1][8]
-
Conversely, if the peptide is acidic (net negative charge), dissolving it in a basic buffer (e.g., 10% ammonium (B1175870) bicarbonate) might be effective.[1][2]
-
-
Use of Organic Co-solvents: For highly hydrophobic peptides, the use of a minimal amount of an organic solvent is recommended.[1][2][3]
-
Add a small volume of Dimethyl Sulfoxide (DMSO) to the dry peptide to first wet and dissolve it.[1][2]
-
Gradually add the aqueous buffer of your choice to the DMSO-peptide mixture to reach the desired final concentration.
-
Caution: The final concentration of DMSO should be kept to a minimum, typically less than 1% (v/v) for most cellular assays, as it can be toxic to cells.[2] If your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), consider using Dimethylformamide (DMF) instead of DMSO to avoid oxidation.[8]
-
Q2: After initial dissolution, my Tyr-Uroguanylin peptide solution appears cloudy or forms a precipitate over time. How can I prevent this?
A2: Cloudiness or precipitation indicates either incomplete solubilization or peptide aggregation.[9]
Experimental Protocol: Preventing and Resolving Peptide Aggregation
-
Centrifugation: Before use, always centrifuge your peptide solution (e.g., 10,000 xg for 5 minutes) to pellet any undissolved peptide or aggregates.[1][2] Use the clear supernatant for your experiments to ensure an accurate concentration.
-
Sonication: As mentioned previously, sonication can help to break apart aggregates and improve solubility.[1]
-
Storage: Store peptide solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation. It is best practice to aliquot the stock solution into single-use volumes.
-
Denaturing Agents: In cases of severe aggregation, denaturing agents like 6 M Guanidine-HCl or 8 M Urea can be used to solubilize the peptide.[1][8] However, these are harsh treatments and may not be compatible with downstream biological assays.
Below is a workflow to guide your troubleshooting process for solubility issues.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. lifetein.com [lifetein.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pnas.org [pnas.org]
- 8. biorbyt.com [biorbyt.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyr-Uroguanylin Concentration for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyr-Uroguanylin in in vivo experiments. Our goal is to help you optimize peptide concentrations and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tyr-Uroguanylin?
A1: Tyr-Uroguanylin, a member of the guanylin (B122020) peptide family, primarily acts as an agonist for the Guanylate Cyclase-C (GC-C) receptor.[1][2][3] Activation of GC-C on the apical membrane of intestinal and renal epithelial cells leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][3][4] This elevation in cGMP triggers a signaling cascade that results in various physiological effects, including the regulation of ion and fluid transport.[1][3]
Q2: Are there alternative signaling pathways for Tyr-Uroguanylin?
A2: Yes, evidence suggests the existence of a GC-C independent signaling pathway, particularly in the kidney.[1][5][6][7] Studies in GC-C knockout mice have shown that uroguanylin (B126073) can still induce natriuresis and kaliuresis, indicating the presence of an alternative receptor and signaling mechanism in renal tissues.[1][5] In proximal tubules, uroguanylin may also activate a pertussis toxin-sensitive G-protein-coupled receptor.[6][7]
Q3: What are the expected physiological effects of Tyr-Uroguanylin administration in vivo?
A3: The primary physiological effects observed after in vivo administration of Tyr-Uroguanylin are related to its role in regulating salt and water homeostasis. These effects include:
These effects are typically dose-dependent and have been observed in various animal models.[1]
Q4: What is a typical starting dose for Tyr-Uroguanylin in animal studies?
A4: A starting point for dose-ranging studies can be inferred from published literature. For instance, in rats, intrarenal infusion of uroguanylin has shown effects at doses as low as 0.5 μg/kg/minute.[8] In isolated perfused rat kidneys, a significant increase in sodium excretion was observed at a concentration of 0.19 μM.[2][9] A threshold dose for the natriuretic effect of a uroguanylin isoform in mice has been reported to be around 10 nmol/kg of body weight.[10] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model and desired endpoint.
Q5: How does pH affect the activity of Tyr-Uroguanylin?
A5: The activity of uroguanylin is significantly influenced by pH. It is more potent in acidic environments, such as the proximal small intestine.[11][12][13] This is an important consideration for experimental design, especially for studies involving direct administration into the gastrointestinal tract.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low physiological response | Inadequate Dose: The concentration of Tyr-Uroguanylin may be too low to elicit a response. | Perform a dose-response study with a wider range of concentrations. Start with doses reported in the literature and include both lower and higher concentrations. |
| Peptide Instability/Degradation: Peptides are susceptible to degradation if not stored and handled properly. Repeated freeze-thaw cycles can also compromise peptide integrity. | Store lyophilized peptide at -20°C or -80°C. Reconstitute the peptide in a sterile, appropriate solvent immediately before use. Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. | |
| Improper Administration: The route or technique of administration may not be optimal for delivering the peptide to the target tissue. | Ensure proper training in the chosen administration technique (e.g., intravenous injection, intrarenal infusion). Consider the bioavailability associated with different routes. | |
| Incorrect Vehicle/Solvent: The vehicle used to dissolve the peptide may be inappropriate, leading to poor solubility or stability. | Consult the manufacturer's instructions for the recommended solvent. A common vehicle for in vivo injection is sterile saline. Ensure the pH of the final solution is compatible with the peptide's stability and activity. | |
| High Variability in Results | Animal Stress: Stress from handling or experimental procedures can influence physiological responses, particularly in studies related to renal function or gastrointestinal motility. | Acclimatize animals to the experimental conditions and handling procedures. Minimize stress during administration and sample collection. |
| Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes can lead to high variability. | Prepare stock solutions and serial dilutions carefully. Use calibrated equipment for all measurements and ensure consistent administration volumes based on animal body weight. | |
| Biological Variation: Inherent biological differences between individual animals can contribute to variability. | Increase the sample size (n) per group to improve statistical power. Randomize animals to treatment groups. | |
| Unexpected Side Effects | Off-target Effects: At high concentrations, Tyr-Uroguanylin may have off-target effects. | Carefully review the literature for any reported off-target effects. If unexpected effects are observed, consider if they are dose-dependent by testing lower concentrations. |
| Contaminants in Peptide Preparation: Impurities in the synthesized peptide could cause unintended biological responses. | Use high-purity (>95%) Tyr-Uroguanylin from a reputable supplier. |
Data Presentation: Effective Concentrations of Uroguanylin In Vivo
The following tables summarize quantitative data on the effective concentrations of uroguanylin from various in vivo and ex vivo studies.
Table 1: Uroguanylin Concentration and Natriuretic/Diuretic Effects in Rats
| Animal Model | Administration Route | Uroguanylin Concentration | Observed Effect | Reference |
| Wistar-Kyoto (WKY) Rats | Intrarenal Artery Infusion | 0.5 µg/kg/min | Progressive increase in urine flow and sodium excretion. | [8] |
| Wistar-Kyoto (WKY) Rats | Intrarenal Artery Infusion | 1.0 µg/kg/min | Continued increase in urine flow and sodium excretion. | [8] |
| Isolated Perfused Rat Kidney | Perfusion | 0.19 µM | Significant increase in urine Na+ excretion. | [2][9] |
| Isolated Perfused Rat Kidney | Perfusion | 0.66 µM | Maximal increase in Na+ excretion. | [2][9] |
| Isolated Perfused Rat Kidney | Perfusion | 1.9 µM | Increased glomerular filtration rate. | [2][9] |
Table 2: Uroguanylin Concentration and Effects in Mice
| Animal Model | Administration Route | Uroguanylin Concentration | Observed Effect | Reference |
| Mice | Intravenous Infusion | Pharmacological Doses | Significant natriuresis and kaliuresis. | [1] |
| Mice | N/A | ~10 nmol/kg body weight | Threshold dose for natriuretic response of uroguanylin B. | [10] |
Experimental Protocols
Protocol 1: Dose-Response Study for Natriuretic Effects of Tyr-Uroguanylin in Mice
Objective: To determine the optimal dose of Tyr-Uroguanylin for inducing natriuresis in mice.
Materials:
-
Tyr-Uroguanylin (lyophilized powder, >95% purity)
-
Sterile 0.9% saline solution (vehicle)
-
Male C57BL/6 mice (8-10 weeks old)
-
Metabolic cages for urine collection
-
Analytical equipment for measuring sodium and potassium concentrations in urine
-
Calibrated pipettes and tubes for solution preparation and administration
Procedure:
-
Animal Acclimatization: House mice in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to standard chow and water.
-
Peptide Preparation:
-
On the day of the experiment, allow the lyophilized Tyr-Uroguanylin to reach room temperature before opening the vial.
-
Reconstitute the peptide in sterile 0.9% saline to create a stock solution of a known high concentration (e.g., 1 mg/mL). Gently vortex to dissolve.
-
Perform serial dilutions from the stock solution to prepare the desired range of dosing solutions (e.g., 0.1, 1, 10, 100 nmol/kg). Prepare a vehicle-only control group using sterile saline.
-
-
Experimental Groups:
-
Randomly assign mice to different treatment groups (n=6-8 per group), including a vehicle control group.
-
-
Baseline Urine Collection:
-
Empty the metabolic cages and collect baseline urine for a defined period (e.g., 2 hours) before peptide administration.
-
-
Peptide Administration:
-
Administer the prepared Tyr-Uroguanylin solutions or vehicle to the mice via intravenous (tail vein) injection. The injection volume should be consistent across all groups (e.g., 100 µL).
-
-
Post-Administration Urine Collection:
-
Collect urine at timed intervals after administration (e.g., every 30 minutes for 2-4 hours).[1]
-
-
Sample Analysis:
-
Measure the volume of urine collected at each time point for each mouse.
-
Determine the concentration of sodium and potassium in the urine samples using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total sodium and potassium excretion for each mouse at each time point.
-
Plot the dose-response curve (e.g., total sodium excretion vs. Tyr-Uroguanylin dose).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to identify the dose that produces a significant natriuretic effect compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Tyr-Uroguanylin Signaling Pathways.
Experimental Workflow
Caption: Workflow for Dose-Response Study.
References
- 1. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic and kaliuretic activities of guanylin and uroguanylin in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tyr-Uroguanylin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Tyr-uroguanylin, focusing on the critical impact of pH on its activity and binding.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my experimental buffer so critical for Tyr-uroguanylin activity?
A1: The biological activity of Tyr-uroguanylin is highly pH-dependent. Its binding affinity and potency in activating its primary receptor, guanylate cyclase C (GC-C), are significantly enhanced in acidic conditions (pH 5.0-6.0).[1][2][3] This is due to the presence of N-terminal acidic amino acid residues which act as a pH sensor.[1][4][5] In contrast, at neutral to alkaline pH (pH 7.0-8.0), its activity is substantially reduced.[1][2][3] Therefore, maintaining the optimal acidic pH is crucial for observing the maximal effect of Tyr-uroguanylin in your experiments.
Q2: I am not observing the expected increase in cGMP levels after treating my cells with Tyr-uroguanylin. What could be the issue?
A2: Several factors could contribute to this issue:
-
Incorrect Buffer pH: As mentioned, Tyr-uroguanylin is most active at an acidic pH. Ensure your assay buffer is within the optimal range of pH 5.0-6.0.[2][3]
-
Cell Line and Receptor Expression: Confirm that your cell line (e.g., T84, Caco-2) expresses sufficient levels of the guanylate cyclase C (GC-C) receptor.[1]
-
Ligand Stability: While generally stable, prolonged incubation at non-optimal pH or temperature can affect the integrity of the peptide.
-
Assay Conditions: Review your cGMP assay protocol for any potential issues with reagents, incubation times, or cell lysis procedures.
Q3: What is the primary signaling pathway activated by Tyr-uroguanylin?
A3: Tyr-uroguanylin primarily signals through the guanylate cyclase C (GC-C) receptor located on the apical membrane of intestinal epithelial cells.[1][6][7] Binding of Tyr-uroguanylin to GC-C activates the intracellular guanylate cyclase domain, which catalyzes the conversion of GTP to cyclic GMP (cGMP).[7] Increased intracellular cGMP then activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[7][8]
Q4: Is there an alternative signaling pathway for Tyr-uroguanylin?
A4: Yes, in certain cell types, such as human proximal tubule cells, a cGMP-independent signaling pathway has been described.[9][10] This pathway is thought to involve a pertussis toxin-sensitive G protein.[9][10] At alkaline pH (around 8.0), where the affinity for GC-C is decreased, Tyr-uroguanylin may preferentially activate this alternative pathway, leading to cellular hyperpolarization.[9]
Q5: How does the activity of Tyr-uroguanylin compare to guanylin (B122020) at different pH values?
A5: The relative potency of Tyr-uroguanylin and guanylin is pH-dependent. At an acidic mucosal pH of 5.0, uroguanylin (B126073) is approximately 100-fold more potent than guanylin.[1] Conversely, at an alkaline pH of 8.0, guanylin is more potent than uroguanylin in stimulating intracellular cGMP accumulation and transepithelial chloride secretion.[1]
Troubleshooting Guides
Problem: Low or no detectable cGMP response to Tyr-uroguanylin.
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer pH | Prepare fresh assay buffers and verify the pH is between 5.0 and 6.0 using a calibrated pH meter. |
| Low GC-C Receptor Expression | Verify GC-C expression in your cell line using RT-PCR, Western blot, or immunofluorescence. Consider using a cell line known to have high GC-C expression, such as T84 cells.[1] |
| Degraded Tyr-uroguanylin | Purchase fresh Tyr-uroguanylin from a reputable supplier. Aliquot and store at -80°C upon receipt. Avoid repeated freeze-thaw cycles. |
| Phosphodiesterase (PDE) Activity | Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cGMP degradation. |
| Incorrect Assay Procedure | Carefully review your cGMP assay kit protocol. Ensure proper cell lysis, incubation times, and reagent concentrations. |
Problem: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| pH Drift During Experiment | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment, especially if cell metabolism is expected to alter the pH. |
| Cell Culture Variability | Standardize cell seeding density, passage number, and growth conditions to minimize variability between experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents. |
Quantitative Data Summary
Table 1: pH-Dependent Activity of Uroguanylin vs. Guanylin
| Ligand | pH | Relative Potency (cGMP Accumulation) |
| Uroguanylin | 5.0 | ~100-fold more potent than Guanylin[1] |
| Guanylin | 5.0 | Essentially inactive[1] |
| Uroguanylin | 8.0 | Less potent than Guanylin |
| Guanylin | 8.0 | More potent than Uroguanylin[1] |
Table 2: pH-Dependent Binding Affinity of Uroguanylin and Guanylin to GC-C
| Ligand | pH Change (8.0 to 5.0) | Change in Binding Affinity |
| Uroguanylin | Acidic Shift | 10-fold increase[1] |
| Guanylin | Acidic Shift | 100-fold decrease[1] |
Experimental Protocols
Key Experiment: cGMP Accumulation Assay in T84 Cells
-
Cell Culture: Culture T84 human colon carcinoma cells in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed T84 cells into 24-well plates at a density that allows them to reach confluency at the time of the experiment.
-
Assay Buffer Preparation: Prepare a buffer appropriate for your experimental pH. For example, for pH 5.0, a MES-based buffer can be used, and for pH 8.0, a HEPES or Tris-based buffer can be used. Ensure the buffer contains a phosphodiesterase inhibitor like 1 mM IBMX to prevent cGMP degradation.
-
Pre-incubation: Wash the confluent T84 cell monolayers with the assay buffer at the desired pH and pre-incubate for 10-15 minutes at 37°C.
-
Ligand Treatment: Add varying concentrations of Tyr-uroguanylin to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cGMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl or another suitable lysis buffer provided by a cGMP assay kit. Measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration as a function of the Tyr-uroguanylin concentration to determine the EC50 value.
Visualizations
Caption: Tyr-Uroguanylin GC-C Signaling Pathway.
Caption: Workflow for cGMP Accumulation Assay.
Caption: pH-Dependent Activity of Uroguanylin and Guanylin.
References
- 1. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanylin, uroguanylin, and heat-stable euterotoxin activate guanylate cyclase C and/or a pertussis toxin-sensitive G protein in human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tyr-Uroguanylin Degradation in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tyr-Uroguanylin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this peptide in your experimental setups, ensuring the accuracy and reliability of your results.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of Tyr-Uroguanylin.
1. Sample Handling and Storage
-
Question: What are the best practices for collecting and storing biological samples containing Tyr-Uroguanylin to prevent degradation?
-
Answer: Proper sample handling and storage are critical for maintaining the integrity of Tyr-Uroguanylin.
-
Collection: When collecting blood samples, it is recommended to use tubes containing a protease inhibitor cocktail. For instance, blood collection tubes supplemented with protease inhibitors have been shown to improve the stability of plasma biomarkers by reducing protease-induced degradation.[1]
-
Temperature: Immediately after collection, samples should be placed on ice to slow down enzymatic activity. For long-term storage, freezing at -80°C is recommended. Studies have shown that protein integrity in various tissues can be maintained for several years at this temperature.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can significantly impact the integrity of biological molecules.[2][3][4][5] If repeated use of a sample is necessary, it is advisable to aliquot the sample into smaller volumes before the initial freezing. When thawing is required, it should be done on ice to minimize degradation.[3]
-
-
Question: How do I choose the right buffer system for my experiment to ensure Tyr-Uroguanylin stability?
-
Answer: The choice of buffer can significantly influence peptide stability. While specific data for Tyr-Uroguanylin is limited, general principles for peptide stability suggest that the buffer's pH and composition are key factors. Uroguanylin is known to be more active in acidic environments, which may also influence its stability. Researchers should empirically test a few buffer systems within the desired pH range for their specific application to determine the optimal conditions for Tyr-Uroguanylin stability.
2. Preventing Proteolytic Degradation
-
Question: Why is my Tyr-Uroguanylin degrading, and how can I prevent it?
-
Answer: Tyr-Uroguanylin, like other peptides, is susceptible to degradation by proteases present in biological samples. To prevent this, the use of protease inhibitor cocktails is essential. These cocktails contain a mixture of inhibitors that target a broad range of proteases, including serine, cysteine, aspartic, and metalloproteases.
-
Question: Which protease inhibitor cocktail should I use for Tyr-Uroguanylin?
-
Answer: While there is no specific data on the most effective protease inhibitor cocktail for Tyr-Uroguanylin, broad-spectrum cocktails are generally recommended. The choice of cocktail may depend on the tissue or fluid being analyzed, as the protease profiles can vary. It is advisable to consult the manufacturer's instructions for the specific cocktail and to consider empirical testing to find the most effective one for your experimental setup.
3. Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and minimizing Tyr-Uroguanylin degradation.
Protocol 1: Assessing Tyr-Uroguanylin Stability in Biological Matrices
This protocol outlines a general procedure to evaluate the stability of Tyr-Uroguanylin in matrices like plasma or tissue homogenates.
Materials:
-
Tyr-Uroguanylin standard
-
Biological matrix (e.g., human plasma)
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
Mass spectrometer (optional, for degradation product identification)
Procedure:
-
Sample Preparation:
-
Spike a known concentration of Tyr-Uroguanylin into the biological matrix (e.g., 10 µM final concentration).
-
Prepare two sets of samples: one with and one without a protease inhibitor cocktail.
-
Incubate the samples at 37°C.
-
-
Time-Point Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Protein Precipitation:
-
To stop the enzymatic reaction, add two volumes of cold acetonitrile to each aliquot.
-
Vortex and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate the ACN under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in an appropriate mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples into an HPLC system equipped with a C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the absorbance at a wavelength where Tyr-Uroguanylin absorbs (typically around 214 or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact Tyr-Uroguanylin at each time point.
-
Plot the percentage of remaining Tyr-Uroguanylin against time to determine its stability.
-
Compare the stability in samples with and without protease inhibitors.
-
Protocol 2: Identification of Tyr-Uroguanylin Degradation Products by Mass Spectrometry
This protocol describes how to identify the fragments resulting from the degradation of Tyr-Uroguanylin.
Procedure:
-
Follow steps 1-4 from Protocol 1 to generate and prepare degraded samples.
-
Mass Spectrometry Analysis:
-
Analyze the reconstituted samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan mass spectra to identify the molecular weights of potential degradation products.
-
Perform tandem mass spectrometry (MS/MS) on the detected degradation products to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Compare the masses of the detected peaks with the theoretical masses of potential Tyr-Uroguanylin fragments to identify cleavage sites.
-
Data Presentation
Table 1: Factors Affecting Tyr-Uroguanylin Stability and Recommended Mitigation Strategies
| Factor | Potential Impact on Tyr-Uroguanylin | Recommended Mitigation Strategy |
| Proteases | Enzymatic cleavage leading to loss of activity. | Add a broad-spectrum protease inhibitor cocktail to all samples and buffers. |
| Temperature | Increased temperature accelerates enzymatic degradation. | Keep samples on ice during processing and store at -80°C for long-term storage. |
| pH | Suboptimal pH can affect peptide stability and activity. | Use a buffer system that maintains a pH known to be favorable for uroguanylin's activity (acidic range) and stability. |
| Freeze-Thaw Cycles | Repeated cycles can lead to physical degradation of the peptide. | Aliquot samples into single-use volumes before the initial freezing. Thaw on ice when needed.[2][3][4][5] |
Visualizations
Caption: Factors leading to Tyr-Uroguanylin degradation and prevention strategies.
Caption: Workflow for assessing Tyr-Uroguanylin stability.
Caption: Troubleshooting logic for Tyr-Uroguanylin degradation issues.
References
- 1. medrxiv.org [medrxiv.org]
- 2. dpz.eu [dpz.eu]
- 3. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Freeze-Thaw Cycles on RNA Integrity of Gastrointestinal Cancer and Matched Adjacent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cross-reactivity in uroguanylin immunoassays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with uroguanylin (B126073) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is uroguanylin and what is its primary signaling pathway?
A1: Uroguanylin is a peptide hormone that plays a key role in regulating fluid and electrolyte balance in the intestines and kidneys.[1][2][3] It is structurally and functionally related to guanylin (B122020) and bacterial heat-stable enterotoxins (STs).[4][5][6] Uroguanylin exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical membranes of intestinal and renal epithelial cells.[1][4][7] This binding stimulates the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger to initiate downstream signaling cascades.[1][7][8] In the intestine, this pathway leads to the secretion of chloride and bicarbonate, resulting in water secretion into the lumen.[2][5]
Uroguanylin Signaling Pathway
Caption: Uroguanylin binds to GC-C, triggering cGMP production and downstream ion secretion.
Q2: My uroguanylin immunoassay is showing high background. What are the common causes and solutions?
A2: High background in an immunoassay can obscure specific signals and lead to inaccurate results. Common causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate.
-
Solution: Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., increase the percentage of BSA or use a commercial blocking solution).
-
-
Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies and other reagents.
-
Solution: Increase the number of wash steps and ensure that the wells are completely emptied between each wash. Soaking the wells with wash buffer for a minute or two during each wash step can also be beneficial.[9]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.
-
Solution: Prepare fresh buffers and ensure all reagents are stored properly.
-
Q3: I am observing weak or no signal in my uroguanylin ELISA. What should I check?
A3: A weak or absent signal can be frustrating. Here are some potential causes and troubleshooting steps:
-
Inactive Reagents: One or more of your critical reagents (e.g., uroguanylin standard, primary antibody, enzyme-conjugated secondary antibody, or substrate) may have lost activity.
-
Solution: Check the expiration dates of all reagents. If possible, test the activity of each component individually. For example, you can test the substrate and enzyme conjugate by adding them together in a separate well.
-
-
Incorrect Antibody Pairing (Sandwich ELISA): In a sandwich ELISA, the capture and detection antibodies must recognize different epitopes on the uroguanylin molecule.
-
Solution: Ensure you are using a validated antibody pair.
-
-
Suboptimal Incubation Times or Temperatures: Incubation times that are too short or temperatures that are too low can result in insufficient binding.
-
Solution: Review the manufacturer's protocol for the recommended incubation conditions. You may need to optimize these for your specific experimental setup.
-
-
Presence of Inhibitors in the Sample: The sample matrix itself may contain substances that interfere with antibody binding.
-
Solution: Try diluting your sample further in the assay buffer. You can also perform a spike-and-recovery experiment to assess for matrix effects.
-
Troubleshooting Guide for Cross-Reactivity
A significant challenge in uroguanylin immunoassays is the potential for cross-reactivity with structurally similar peptides, primarily guanylin.[10] Uroguanylin and guanylin share a degree of sequence homology and a similar disulfide bond structure, which can lead to antibodies recognizing both peptides.[6][11]
Issue: My assay is detecting uroguanylin in a sample that should not contain it, or the measured concentrations are unexpectedly high.
This could be a sign of cross-reactivity. The following decision tree and experimental protocols will help you diagnose and address this issue.
Troubleshooting Workflow for Suspected Cross-Reactivity
Caption: A decision tree for troubleshooting suspected cross-reactivity in uroguanylin immunoassays.
Quantitative Data on Cross-Reactivity
Studies have quantified the cross-reactivity between antibodies raised against uroguanylin, guanylin, and heat-stable enterotoxin (STh). The following table summarizes findings from a competitive ELISA study.
| Antibody Raised Against | Competing Peptide | Cross-Reactivity (%) |
| Uroguanylin | Guanylin | Partial |
| Uroguanylin | STh | Partial |
| Guanylin | Uroguanylin | Partial |
| Guanylin | STh | Partial |
| STh (polyclonal) | Uroguanylin | 27% |
| STh (monoclonal) | Uroguanylin | Lower affinity |
| STp | Uroguanylin | None detected |
| STp | Guanylin | None detected |
Data adapted from a study on immunological cross-reactivity.[10] The term "Partial" indicates that cross-reactivity was observed, but the exact percentage was not specified in the abstract.[10]
Experimental Protocols
Protocol 1: Competitive ELISA to Assess Cross-Reactivity
This protocol is designed to determine if a substance (e.g., guanylin) cross-reacts with the antibody being used to detect uroguanylin.
Materials:
-
Microtiter plate
-
Purified uroguanylin antigen
-
Primary antibody against uroguanylin
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Purified potential cross-reactant (e.g., guanylin)
Procedure:
-
Antigen Coating:
-
Washing and Blocking:
-
Competition Step:
-
Wash the plate three times with wash buffer.
-
Prepare a series of dilutions of the potential cross-reactant (guanylin) in assay buffer.
-
In a separate tube, pre-incubate a fixed, non-saturating concentration of the primary anti-uroguanylin antibody with an equal volume of each dilution of the guanylin for 1 hour at 37°C.[12] Also include a control with no guanylin.
-
Add 100 µL of these mixtures to the uroguanylin-coated wells.
-
Incubate for 90 minutes at 37°C.[12]
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[12]
-
-
Signal Development:
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[15]
-
Stop the reaction by adding 50-100 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
A decrease in signal in the presence of guanylin indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the concentration of guanylin required to cause a 50% reduction in signal (IC50) to the IC50 of uroguanylin.
-
Protocol 2: Western Blot for Antibody Specificity
Western blotting can be a useful tool to confirm the specificity of an antibody if it recognizes the denatured antigen.
Materials:
-
Purified uroguanylin and guanylin peptides
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary anti-uroguanylin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare samples of purified uroguanylin and guanylin in loading buffer.
-
Separate the peptides by SDS-PAGE. Due to their small size, a high-percentage Tris-Tricine gel may be required.
-
-
Protein Transfer:
-
Transfer the separated peptides from the gel to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-uroguanylin antibody (at its optimized dilution in blocking buffer) overnight at 4°C with agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
A specific antibody should produce a single band at the correct molecular weight for uroguanylin and no band for guanylin.[16] The presence of a band in the guanylin lane indicates cross-reactivity.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Signaling pathways for guanylin and uroguanylin in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Uroguanylin ELISA Kit (A6226) [antibodies.com]
- 10. Characterization of immunological cross-reactivity between enterotoxigenic Escherichia coli heat-stable toxin and human guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. sinobiological.com [sinobiological.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Tyr-Uroguanylin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for experiments involving Tyr-Uroguanylin.
Frequently Asked Questions (FAQs)
Q1: What is Tyr-Uroguanylin and how does it signal?
A1: Tyr-Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys.[1][2] It is an agonist for the Guanylate Cyclase-C (GC-C) receptor, a transmembrane protein.[1] Binding of Tyr-Uroguanylin to the extracellular domain of GC-C activates the intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] This increase in intracellular cGMP acts as a second messenger, activating downstream signaling pathways, including cGMP-dependent protein kinases (PKG) and cyclic nucleotide-gated ion channels, which ultimately regulate ion and water transport.[4]
Q2: Why is the pH of the experimental buffer so critical for Tyr-Uroguanylin activity?
A2: The activity of Tyr-Uroguanylin is highly pH-dependent. Its potency is significantly enhanced at an acidic pH, with an optimum around pH 5.0-5.5.[1][3][5] At an acidic pH of 5.0, uroguanylin (B126073) is about 100-fold more potent in stimulating cGMP accumulation in T84 intestinal cells compared to an alkaline pH of 8.0.[3] This is because the binding affinity of uroguanylin to its receptor, GC-C, is increased by approximately 10-fold under acidic conditions.[3] The N-terminal acidic amino acid residues of the peptide are responsible for this increased affinity at low pH.[3] Therefore, maintaining an acidic pH in your experimental buffer is crucial for achieving optimal Tyr-Uroguanylin activity.
Q3: What are the recommended cell lines for in vitro Tyr-Uroguanylin experiments?
A3: The human colon carcinoma cell line, T84, is a widely used and well-characterized model for studying Tyr-Uroguanylin and its signaling pathway.[3][6][7] These cells endogenously express the GC-C receptor and exhibit robust cGMP production and chloride secretion in response to uroguanylin stimulation.[3][6] Another suitable cell line is the Caco-2 human colon adenocarcinoma cell line, which also expresses GC-C, though to a lesser extent than T84 cells.[7] For kidney-related studies, opossum kidney (OK) cells have been used.
Q4: How can I prevent the degradation of Tyr-Uroguanylin in my experimental samples?
A4: As a peptide, Tyr-Uroguanylin is susceptible to degradation by proteases present in cell lysates or other biological samples. To ensure the stability of the peptide, it is essential to add a broad-spectrum protease inhibitor cocktail to your lysis and assay buffers.[8][9][10][11] These cocktails typically contain a mixture of inhibitors targeting serine, cysteine, and metalloproteases. Commercially available cocktails are convenient and have optimized concentrations of various inhibitors.
Q5: Should I use serum-containing or serum-free media for my cell-based assays?
A5: For cell-based assays investigating Tyr-Uroguanylin signaling, it is highly recommended to use serum-free media (SFM).[12][13][14][15][16] Serum contains a complex mixture of growth factors, hormones, and proteases that can interfere with the assay. Using SFM provides a more defined and controlled experimental environment, leading to more consistent and reproducible results.[12] Basal media such as a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 Nutrient Mixture is a common choice for T84 cells.[15]
Troubleshooting Guides
Issue 1: Low or No cGMP Signal Upon Tyr-Uroguanylin Stimulation
This is a common issue that can arise from several factors related to the buffer conditions and experimental setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Buffer pH | Prepare fresh assay buffer with a pH of 5.0-5.5. Use a buffer system appropriate for this pH range, such as MES (2-(N-morpholino)ethanesulfonic acid).[17][18][19][20][21] Verify the final pH of the buffer after all components have been added. | A significant increase in cGMP production should be observed, as Tyr-Uroguanylin is most active at acidic pH.[3][5] |
| Peptide Degradation | Add a broad-spectrum protease inhibitor cocktail to the cell lysis buffer and the assay buffer immediately before use.[8][9][10][11] | The stability of Tyr-Uroguanylin will be enhanced, leading to a more robust and sustained stimulation of GC-C. |
| Low Receptor Expression | Ensure T84 cells are grown to a high confluency, as GC-C expression can be density-dependent. Passage cells minimally and avoid over-confluency. | Cells at optimal density will have higher levels of GC-C receptor, resulting in a stronger signal. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer. PDEs are enzymes that degrade cGMP. | Inhibition of PDEs will prevent the breakdown of cGMP, leading to its accumulation and a stronger signal. |
| Inactive Tyr-Uroguanylin | Use a fresh aliquot of Tyr-Uroguanylin. Repeated freeze-thaw cycles can degrade the peptide. Confirm the peptide's activity with a positive control cell line if available. | A fresh, active peptide will elicit a maximal response. |
Issue 2: High Background Signal in cGMP Assay
High background can mask the specific signal from Tyr-Uroguanylin stimulation, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Lysis Buffer Interference | Some detergents in lysis buffers can interfere with immunoassays. If using a competitive ELISA for cGMP detection, ensure the detergent concentration is compatible with the kit manufacturer's recommendations. Consider using a lysis buffer with a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.1%).[22][23][24][25][26] | Reduced non-specific interactions in the ELISA, leading to a lower background signal. |
| Non-specific Antibody Binding | Ensure that the blocking buffer provided with the cGMP ELISA kit is used correctly and that incubation times are followed as per the protocol. | Proper blocking will minimize the non-specific binding of detection antibodies, thereby reducing background. |
| Contaminated Reagents | Use fresh, high-purity water and reagents to prepare all buffers. Filter-sterilize buffers to remove any particulate matter. | Clean reagents will prevent the introduction of interfering substances that can contribute to high background. |
| Sample Matrix Effects | Components in the cell lysate can interfere with the assay. Perform a spike and recovery experiment by adding a known amount of cGMP to your sample matrix to assess for interference. If interference is observed, you may need to dilute your samples or use a different sample preparation method.[4][27][28][29] | Accurate measurement of cGMP with minimal interference from the sample matrix. |
Issue 3: Inconsistent Results in Receptor Binding Assays
Variability in receptor binding data can often be traced back to buffer composition and assay technique.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Ionic Strength | The binding of peptides to their receptors can be sensitive to the ionic strength of the buffer. Optimize the salt concentration (e.g., NaCl) in your binding buffer. Start with a physiological concentration (e.g., 150 mM) and test a range of concentrations to find the optimal condition.[30] | An optimal ionic strength will facilitate the specific electrostatic interactions between Tyr-Uroguanylin and GC-C, leading to more consistent binding data. |
| Suboptimal Buffer pH for Binding | As with functional assays, the binding of Tyr-Uroguanylin is pH-dependent. Use a binding buffer with a pH of 5.0-5.5.[3] | Increased binding affinity will result in a more robust and reproducible binding signal. |
| Non-specific Binding | Non-specific binding of the radiolabeled ligand to the filter or cell membrane can be an issue. Pre-soak filtration plates with a blocking agent like polyethyleneimine (PEI). Include a non-ionic detergent (e.g., 0.1% Triton X-100) in the wash buffer to reduce non-specific interactions.[31][32][33][34][35] | A lower non-specific binding signal will improve the signal-to-noise ratio and the accuracy of your binding parameters. |
| Receptor Solubilization Issues (if applicable) | If working with purified or solubilized receptor, the choice and concentration of detergent are critical. Non-ionic detergents like Triton X-100, n-Dodecyl-β-D-maltoside (DDM), or CHAPS are generally preferred for maintaining receptor integrity.[22][23][24][25][26] Perform a detergent screen to identify the optimal solubilization conditions. | Proper solubilization will ensure the receptor is in its native conformation and accessible for ligand binding, leading to more reliable results. |
Experimental Protocols
Protocol 1: cGMP Accumulation Assay in T84 Cells
This protocol provides a detailed methodology for measuring Tyr-Uroguanylin-stimulated cGMP production in T84 cells.
-
Cell Culture:
-
Culture T84 cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
For the assay, seed cells in 24-well plates and grow to confluency.
-
Prior to the assay, wash the cells twice with serum-free medium and incubate in serum-free medium for at least 4 hours.
-
-
Assay Buffer Preparation (Acidic Stimulation Buffer, pH 5.5):
-
Prepare a base of serum-free medium (e.g., DMEM/F12).
-
Buffer with 25 mM MES.
-
Add 1 mM IBMX (a phosphodiesterase inhibitor).
-
Adjust pH to 5.5 with NaOH or HCl.
-
Add a protease inhibitor cocktail (e.g., 1X final concentration).
-
-
Stimulation:
-
Aspirate the serum-free medium from the cells.
-
Add 500 µL of pre-warmed (37°C) Assay Buffer to each well.
-
Add varying concentrations of Tyr-Uroguanylin to the wells. Include a vehicle control (assay buffer only).
-
Incubate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cGMP Measurement:
-
Aspirate the assay buffer.
-
Lyse the cells by adding 200 µL of 0.1 M HCl.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Centrifuge the plates at 600 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the cGMP.
-
Measure the cGMP concentration in the supernatant using a commercially available cGMP competitive ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Radioligand Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay using membranes from T84 cells.
-
Membrane Preparation:
-
Grow T84 cells to confluency in large culture flasks.
-
Wash cells with ice-cold PBS.
-
Scrape cells into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
-
-
Binding Buffer Preparation (pH 5.5):
-
50 mM MES buffer.
-
150 mM NaCl.
-
5 mM MgCl₂.
-
0.1% Bovine Serum Albumin (BSA).
-
Protease inhibitor cocktail.
-
Adjust pH to 5.5.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer or unlabeled Tyr-Uroguanylin (for competition).
-
50 µL of radiolabeled Tyr-Uroguanylin (e.g., ¹²⁵I-Tyr-Uroguanylin) at a concentration near its Kd.
-
100 µL of T84 cell membranes (typically 10-50 µg of protein).
-
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
To determine non-specific binding, include wells with a high concentration of unlabeled Tyr-Uroguanylin.
-
-
Filtration and Counting:
-
Harvest the reaction onto a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM MES, pH 5.5).
-
Dry the filter plate and add scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
Visualizations
Caption: Tyr-Uroguanylin signaling pathway.
Caption: Troubleshooting workflow for optimizing buffer conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastrointestinal pain: unraveling a novel endogenous pathway through uroguanylin/guanylate cyclase-C/cGMP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in the Inhibitory Specificity Distinguish the Efficacy of Plant Protease Inhibitors on Mouse Fibrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determinants of Affinity and Proteolytic Stability in Interactions of Kunitz Family Protease Inhibitors with Mesotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. CellGenix® GMP TCM • serum- and xeno-free culture media for T Cells [cellgenix.com]
- 15. T84 Cells [cytion.com]
- 16. GMP Serum-free Cell Freezing Media - Amerigo Scientific [amerigoscientific.com]
- 17. goldbio.com [goldbio.com]
- 18. repositorium.uminho.pt [repositorium.uminho.pt]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cGMP HEPES, MOPS & MES Available With Full Traceability & Secure Supply Chain [drug-dev.com]
- 22. Subcellular distribution and activation by non-ionic detergents of guanylate cyclase in cerebral cortex of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detergent interactions and solubilization techniques for membrane guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detergents for Protein Solubilization | Thermo Fisher Scientific - CA [thermofisher.com]
- 25. m.youtube.com [m.youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cGMP(cyclic guanosine monophosphate)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 29. arborassays.com [arborassays.com]
- 30. Effect of Ionic Strength on Thioflavin-T Affinity to Amyloid Fibrils and Its Fluorescence Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 35. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
accounting for pH-dependent potency of uroguanylin in assays.
Welcome to the Technical Support Center for Uroguanylin (B126073) Potency Assays. This resource is designed for researchers, scientists, and drug development professionals working with uroguanylin and related compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro and ex-vivo experiments, with a particular focus on accounting for the pH-dependent nature of uroguanylin's activity.
Frequently Asked Questions (FAQs)
Q1: What is uroguanylin and how does it signal?
Uroguanylin is a peptide hormone that plays a key role in regulating fluid and electrolyte balance in the intestines and kidneys.[1][2] It is an endogenous ligand for the transmembrane receptor guanylate cyclase C (GC-C).[1][3][4] Upon binding to GC-C, uroguanylin stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] This increase in intracellular cGMP activates downstream signaling pathways, primarily through cGMP-dependent protein kinase II (PKGII), leading to the regulation of ion channels and transporters.[1] A key effect in the intestine is the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), which results in chloride and bicarbonate secretion into the lumen.[1]
Q2: Why is the pH of the assay buffer critical for measuring uroguanylin potency?
The biological activity of uroguanylin is highly dependent on pH. Uroguanylin is significantly more potent in acidic conditions (e.g., pH 5.0-6.0), which are characteristic of the upper small intestine, compared to neutral or alkaline conditions (e.g., pH 7.0-8.0).[3][5][6][7] This pH sensitivity is attributed to the presence of N-terminal acidic amino acid residues.[5] At acidic pH, these residues become protonated, leading to a conformational change that increases the peptide's binding affinity for its receptor, GC-C.[5] In contrast, the related peptide guanylin (B122020) is more potent at an alkaline pH.[3][5] Therefore, using an assay buffer with a pH that does not reflect the intended biological context can lead to a significant underestimation of uroguanylin's potency.
Q3: What are the primary assays used to determine uroguanylin potency?
The most common assays for determining uroguanylin potency are:
-
cGMP Accumulation Assay: This is the most direct functional assay. It involves treating cells that express GC-C (like the human colon carcinoma cell line T84) with uroguanylin and then measuring the intracellular accumulation of cGMP.[3][8] The amount of cGMP produced is typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Receptor Binding Assay: This assay measures the affinity of uroguanylin for its receptor, GC-C.[5][7] It typically involves a competitive binding experiment where a radiolabeled ligand (like 125I-labeled heat-stable enterotoxin, STa, a potent GC-C agonist) competes with unlabeled uroguanylin for binding to the receptor on cell membranes.[7]
-
Chloride Secretion Assay (Ussing Chamber): This is a more integrated functional assay that measures the physiological response to uroguanylin. T84 cells are grown on a permeable support and mounted in an Ussing chamber, which allows for the measurement of ion transport across the cell monolayer.[9][10] Uroguanylin-induced chloride secretion is measured as an increase in the short-circuit current (Isc).[9][10]
Q4: What is the difference between the 'A' and 'B' isomers of human uroguanylin?
Human uroguanylin can exist in two distinct conformational isomers, termed A and B, due to slow interconversion.[11] The 'A' isomer is a potent activator of the intestinal GC-C receptor, while the 'B' isomer is a very weak agonist of this receptor.[11] The half-life for the interconversion of these isomers is about two days at 37°C.[11] This slow isomerization means that a preparation of uroguanylin may contain a mixture of both isomers, which can affect the observed potency in bioassays. It is crucial to be aware of the isomeric composition of the uroguanylin being used, as this can be a source of experimental variability.[11]
Data Presentation
Table 1: pH-Dependent Potency of Uroguanylin and Guanylin
| Peptide | Condition | Relative Potency/Affinity | Reference |
| Uroguanylin | Acidic pH (5.0) vs. Alkaline pH (8.0) | ~10-fold higher binding affinity at pH 5.0 | [5] |
| Uroguanylin | Acidic pH (5.0) | ~100-fold more potent than guanylin | [5] |
| Guanylin | Alkaline pH (8.0) | More potent than uroguanylin | [3][5] |
| Guanylin | Acidic pH (5.0) vs. Alkaline pH (8.0) | ~100-fold lower binding affinity at pH 5.0 | [5] |
Table 2: EC50 Values of Uroguanylin Isomers for cGMP Accumulation in T84 Cells (at pH 7.0)
| Isomer | EC50 |
| huUgnA | 1.8 x 10⁻⁷ M |
| huUgnB | 1.5 x 10⁻⁵ M |
Data extracted from a study where the pH of the bioassay medium was adjusted to 7.0.[11]
Experimental Protocols
Protocol 1: cGMP Accumulation Assay in T84 Cells
This protocol describes the measurement of uroguanylin-stimulated cGMP production in T84 cells, a human colon carcinoma cell line that endogenously expresses the GC-C receptor.
Materials:
-
T84 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Uroguanylin stock solution
-
Assay Buffers:
-
Acidic: DMEM containing 15 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.5
-
Neutral/Alkaline: DMEM containing 20 mM N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid) (HEPES), pH 7.4 or 8.0
-
-
3-isobutyl-1-methylxanthine (IBMX)
-
0.1 M HCl
-
cGMP ELISA kit
Procedure:
-
Cell Culture: Culture T84 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed T84 cells into 24-well plates and grow until confluent.
-
Pre-incubation:
-
Wash the confluent cell monolayers twice with the appropriate assay buffer (acidic or neutral/alkaline).
-
Pre-incubate the cells in 1 ml of the assay buffer containing 1 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation) for 10-15 minutes at 37°C.
-
-
Uroguanylin Stimulation:
-
Prepare serial dilutions of uroguanylin in the appropriate assay buffer.
-
Add the uroguanylin dilutions to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (assay buffer without uroguanylin).
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Lyse the cells by adding 200-500 µl of 0.1 M HCl to each well.
-
Incubate at room temperature for 10-20 minutes with gentle shaking.
-
-
cGMP Quantification:
-
Collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris.
-
Quantify the cGMP concentration in the supernatants using a cGMP ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of uroguanylin for the GC-C receptor using membranes from cells expressing the receptor.
Materials:
-
Cell membranes expressing GC-C receptor
-
125I-labeled STa (radioligand)
-
Unlabeled uroguanylin
-
Binding Buffers:
-
Acidic: 50 mM MES, pH 5.5, 5 mM MgCl₂, 0.1% BSA
-
Alkaline: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.1% BSA
-
-
Wash Buffer: Ice-cold binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:
-
A fixed amount of cell membranes (e.g., 50 µg of protein).
-
A fixed concentration of 125I-labeled STa (e.g., 100,000 cpm).
-
Varying concentrations of unlabeled uroguanylin (for competition curve) or buffer (for total binding).
-
A high concentration of unlabeled STa (e.g., 1 µM) to determine non-specific binding.
-
Bring the final volume to 100-200 µl with the appropriate binding buffer (acidic or alkaline).
-
-
Incubation: Incubate the reaction mixtures for 60 minutes at 37°C.
-
Filtration:
-
Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in the binding buffer.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in counting vials.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of unlabeled uroguanylin to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled uroguanylin that inhibits 50% of the specific binding of the radioligand).
-
Protocol 3: Ussing Chamber Assay for Chloride Secretion
This protocol describes the measurement of uroguanylin-stimulated chloride secretion across a T84 cell monolayer using an Ussing chamber.
Materials:
-
T84 cells grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system with electrodes
-
Krebs-bicarbonate Ringer (KBR) solution
-
Uroguanylin
-
Forskolin (B1673556) and IBMX (optional, for positive control)
-
Bumetanide (B1668049) (optional, for inhibiting basolateral Na-K-2Cl cotransporter)
-
Gas mixture: 95% O₂ / 5% CO₂
Procedure:
-
Ussing Chamber Setup:
-
Equilibrate the Ussing chamber with KBR solution pre-warmed to 37°C and gassed with 95% O₂ / 5% CO₂.
-
Mount the Transwell insert containing the confluent T84 cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
-
Equilibration:
-
Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
-
Uroguanylin Addition:
-
Add uroguanylin to the apical chamber to the desired final concentration.
-
Record the change in Isc over time. An increase in Isc indicates anion secretion (primarily chloride).
-
-
Controls (Optional):
-
At the end of the experiment, you can add forskolin and IBMX to the apical side to maximally stimulate CFTR and obtain a positive control response.
-
Addition of bumetanide to the basolateral side should inhibit the uroguanylin-induced Isc, confirming that the current is due to chloride secretion.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) from the baseline after the addition of uroguanylin.
-
The magnitude of the ΔIsc is proportional to the rate of chloride secretion.
-
Mandatory Visualizations
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Caption: Workflow for a cGMP accumulation assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cGMP signal with uroguanylin stimulation | 1. Inactive Uroguanylin: Peptide has degraded due to improper storage or handling. 2. Incorrect Assay pH: The pH of the assay buffer is neutral or alkaline, where uroguanylin has low potency. 3. Cell Line Issues: T84 cells have lost GC-C expression over multiple passages. 4. Phosphodiesterase Activity: cGMP is being rapidly degraded. | 1. Check Uroguanylin Integrity: Use a fresh aliquot of uroguanylin. Prepare stock solutions in an appropriate buffer and store at -80°C in single-use aliquots. 2. Verify and Optimize pH: Confirm the pH of your assay buffer. For maximal uroguanylin activity, use a buffer with a pH between 5.0 and 6.0. 3. Verify GC-C Expression: Check for GC-C expression using RT-PCR or Western blot. Use a lower passage number of T84 cells. 4. Ensure PDE Inhibition: Make sure that a phosphodiesterase inhibitor like IBMX is included in the pre-incubation and stimulation steps at an effective concentration (e.g., 1 mM). |
| High background cGMP signal in unstimulated cells | 1. Contamination: Contamination of reagents or cell culture with other GC activators. 2. ELISA Issues: Non-specific binding in the cGMP ELISA. | 1. Use Fresh Reagents: Prepare fresh assay buffers and media. 2. Optimize ELISA: Review the ELISA kit protocol for blocking and washing steps. Ensure proper washing to reduce background. |
| Inconsistent results between experiments | 1. pH Fluctuation: Inconsistent pH of the assay buffer between experiments. 2. Uroguanylin Isomerization: The ratio of active 'A' isomer to inactive 'B' isomer is changing over time in the stock solution. 3. Cell Variability: Differences in cell confluence or passage number. | 1. Standardize Buffer Preparation: Prepare a large batch of assay buffer and carefully check the pH before each use. 2. Proper Uroguanylin Handling: Prepare fresh dilutions of uroguanylin for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. If possible, use a preparation of uroguanylin that is predominantly the 'A' isomer. 3. Standardize Cell Culture: Use cells at a consistent passage number and level of confluence for all experiments. |
| No pH-dependent effect on uroguanylin potency observed | 1. Buffer Capacity: The buffering capacity of your assay medium is insufficient to maintain the desired acidic or alkaline pH. 2. Truncated or Modified Uroguanylin: The N-terminal acidic residues of uroguanylin, which are responsible for the pH effect, are missing or modified. | 1. Use Appropriate Buffers: Use buffers with a pKa close to the desired pH (e.g., MES for pH 5.5-6.0, HEPES for pH 7.0-8.0) at an adequate concentration (e.g., 15-20 mM). 2. Verify Peptide Sequence: Confirm the sequence and integrity of your uroguanylin peptide. |
References
- 1. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced Plasma Guanylin Levels Following Enterotoxigenic Escherichia coli-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of guanylin and uroguanylin on rat jejunal fluid and electrolyte transport: comparison with heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of intestinal Cl- and HCO3-secretion by uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
considerations for long-term storage of Tyr-Uroguanylin
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and experimental use of Tyr-Uroguanylin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized Tyr-Uroguanylin?
For long-term storage, lyophilized Tyr-Uroguanylin should be stored at -20°C or, for maximum stability, at -80°C.[1] Storing the peptide in a freezer is optimal for preserving its stability and functional viability over several months to years.[1]
Q2: How should I store Tyr-Uroguanylin for short-term use?
For short-term storage (several days to weeks), lyophilized Tyr-Uroguanylin can be kept at 4°C.[2] Some sources suggest that lyophilized peptides are stable at room temperature for several weeks, but refrigeration is generally recommended to ensure integrity.
Q3: What precautions should I take when handling lyophilized Tyr-Uroguanylin?
Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents the absorption of atmospheric moisture, which can significantly decrease the peptide's long-term stability. Lyophilized peptides are often hygroscopic and should be weighed out quickly in a clean, well-ventilated area, and the container should be tightly resealed immediately after use. The use of personal protective equipment, such as gloves and safety glasses, is recommended.
Q4: How should I reconstitute Tyr-Uroguanylin?
The solubility of a peptide is largely determined by its amino acid composition. For reconstitution, sterile, purified water is often a good starting point. If solubility is an issue, the choice of solvent should be guided by the peptide's properties (acidic, basic, or neutral). For peptides containing cysteine, like Tyr-Uroguanylin, it is advisable to use oxygen-free water/buffers or add reducing agents to prevent oxidation. Dissolving in carefully degassed acidic buffers is also recommended as the thiol moieties of cysteine residues are rapidly oxidized at a pH greater than 7.
Q5: What is the stability of Tyr-Uroguanylin in solution?
Peptide solutions are significantly less stable than their lyophilized form. For this reason, long-term storage of Tyr-Uroguanylin in solution is not recommended. If a solution must be stored, it should be aliquoted into single-use volumes and frozen at -20°C or -80°C. Repeated freeze-thaw cycles should be strictly avoided as they can degrade the peptide. For short-term storage, a peptide solution may be stable for up to a week at 4°C, but this can vary depending on the peptide sequence and the solvent. Using sterile buffers at a pH between 5 and 6 can prolong the storage life of the peptide solution.
Q6: What are the primary degradation pathways for Tyr-Uroguanylin?
The primary degradation pathways for peptides like Tyr-Uroguanylin include:
-
Oxidation: The cysteine residues in Tyr-Uroguanylin are susceptible to oxidation, which can lead to the formation of disulfide bridges and loss of biological activity. Storing the peptide under an inert gas like nitrogen or argon can mitigate this.
-
Hydrolysis: The peptide bonds can be cleaved by water, a process that is accelerated by moisture and non-optimal pH conditions.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.[1]
-
Aggregation: Peptides can aggregate, especially at high concentrations or in certain solvents, leading to a loss of solubility and activity.
Troubleshooting Guides
Problem: I am observing reduced or no biological activity of my Tyr-Uroguanylin in my experiments.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the lyophilized peptide has been consistently stored at -20°C or -80°C. - Ensure the vial was sealed tightly to prevent moisture and air exposure. |
| Degradation During Handling | - Confirm that the vial was warmed to room temperature in a desiccator before opening to prevent condensation. - Minimize the time the vial is open to the atmosphere. |
| Incorrect Reconstitution | - Review the solvent used for reconstitution. Ensure it is appropriate for the peptide's properties and of high purity. - For cysteine-containing peptides, use degassed buffers. |
| Repeated Freeze-Thaw Cycles | - Avoid multiple freeze-thaw cycles of the stock solution. Prepare single-use aliquots. |
| Solution Instability | - Use freshly prepared solutions for experiments whenever possible. - If storing solutions, ensure they are aliquoted and stored at -80°C. |
| Oxidation | - Purge the vial with an inert gas (nitrogen or argon) before sealing for storage. |
Problem: My Tyr-Uroguanylin is not dissolving properly.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | - Consult the manufacturer's data sheet for recommended solvents. - If no information is available, try sterile water first. If unsuccessful, you may need to use an acidic or basic buffer depending on the peptide's isoelectric point. |
| Aggregation | - Gentle sonication in a water bath can help dissolve larger particles. Avoid excessive heating. |
| Low Temperature | - Ensure the solvent and peptide are at room temperature during reconstitution. |
Quantitative Data
Table 1: General Stability of Lyophilized Peptides Under Different Storage Conditions
| Storage Condition | Expected Stability | Recommendations |
| -80°C | 3-5 years or longer | Optimal for long-term storage. [1] |
| -20°C | Several years | Recommended for long-term storage. [1] |
| 4°C | Approximately 1-2 years | Suitable for short- to medium-term storage.[1] |
| Room Temperature | Weeks to months | Not recommended for storage; only for short-term handling.[1] |
Note: This data is based on general peptide stability guidelines. Specific stability data for Tyr-Uroguanylin is limited. A study on human uroguanylin (B126073) showed that its two topoisomers have a half-life of about 2 days at 37°C, indicating that temperature is a critical factor in its stability.[3]
Experimental Protocols
Protocol 1: Stability Assessment of Tyr-Uroguanylin by RP-HPLC
This protocol outlines a general method to assess the stability of Tyr-Uroguanylin over time.
Materials:
-
Tyr-Uroguanylin (lyophilized powder and reconstituted solution)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Temperature-controlled incubator or water bath
-
Sterile, high-purity water for reconstitution
-
Microcentrifuge tubes
Methodology:
-
Sample Preparation:
-
Reconstitute a known amount of lyophilized Tyr-Uroguanylin in sterile water to a stock concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple microcentrifuge tubes for different time points and storage conditions.
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.
-
Inject a standard amount of the peptide solution onto the C18 column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Detect the peptide elution at a suitable wavelength (typically 214 nm or 280 nm for peptides containing aromatic residues).
-
-
Data Analysis:
-
The stability of Tyr-Uroguanylin is determined by measuring the peak area of the intact peptide at each time point.
-
A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
-
Protocol 2: GC-C Receptor Activation Assay
This protocol is to determine the biological activity of Tyr-Uroguanylin by measuring the production of cyclic GMP (cGMP) in cells expressing the Guanylate Cyclase-C (GC-C) receptor.
Materials:
-
T84 or other suitable cell line expressing GC-C
-
Tyr-Uroguanylin solution
-
Cell culture medium (e.g., DMEM/F12)
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP enzyme immunoassay (EIA) kit
Methodology:
-
Cell Culture:
-
Culture T84 cells to confluency in appropriate cell culture plates.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX-containing medium for 10-15 minutes at 37°C to inhibit cGMP degradation.
-
Add different concentrations of Tyr-Uroguanylin to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl.
-
-
cGMP Measurement:
-
Collect the cell lysates and centrifuge to remove cell debris.
-
Measure the cGMP concentration in the supernatants using a cGMP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cGMP concentration against the Tyr-Uroguanylin concentration to generate a dose-response curve.
-
A decrease in the maximal cGMP production or a rightward shift in the EC50 value can indicate reduced bioactivity of the peptide.
-
Visualizations
Caption: Tyr-Uroguanylin signaling pathway.
Caption: Workflow for peptide stability assessment.
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyr-Uroguanylin Handling and Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyr-Uroguanylin. The information focuses on the impact of handling and storage conditions, particularly freeze-thaw cycles, on the biological activity of the peptide.
Frequently Asked Questions (FAQs)
Q1: What is Tyr-Uroguanylin and what is its mechanism of action?
A1: Tyr-Uroguanylin is an analog of the endogenous gastrointestinal peptide hormone Uroguanylin.[1][2][3] Like its natural counterpart, Tyr-Uroguanylin acts as a potent agonist for the Guanylate Cyclase-C (GC-C) receptor, which is predominantly expressed on the luminal surface of intestinal epithelial cells.[2][4] Activation of the GC-C receptor stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] This increase in intracellular cGMP leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased secretion of chloride and bicarbonate into the intestinal lumen.[2][3][5] This enhanced fluid secretion facilitates bowel movements.[1]
Q2: How should I store my lyophilized and reconstituted Tyr-Uroguanylin?
A2: Lyophilized Tyr-Uroguanylin is stable at room temperature for short periods, such as during shipping.[7] For short-term storage (up to a few weeks), it is recommended to keep the lyophilized peptide at 4°C. For long-term storage, it should be stored at -20°C or -80°C.[7]
Once reconstituted in a solution, Tyr-Uroguanylin is significantly less stable.[7] To minimize degradation, it is crucial to aliquot the peptide solution into single-use volumes before freezing. This practice helps to avoid repeated freeze-thaw cycles, which are known to accelerate peptide degradation.[7][8][9] For short-term use (1-2 weeks), the solution can be stored at 4°C. For longer-term storage (months), aliquots should be frozen at -20°C or -80°C.[7]
Q3: How do freeze-thaw cycles affect the activity of Tyr-Uroguanylin?
Q4: What are the potential chemical degradation pathways for Tyr-Uroguanylin?
A4: Peptides like Tyr-Uroguanylin can undergo several chemical degradation processes, including:
-
Oxidation: Amino acid residues such as Methionine, Cysteine, and Tryptophan are susceptible to oxidation, which can be accelerated by factors like exposure to air and repeated freeze-thaw cycles.[9]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, a process that can be influenced by pH and the primary sequence of the peptide.[10]
-
Hydrolysis: The peptide bonds themselves can be subject to hydrolysis, leading to fragmentation of the peptide chain. This is more likely to occur at extreme pH values.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity of Tyr-Uroguanylin in a cGMP assay. | 1. Improper Storage: The peptide may have been subjected to multiple freeze-thaw cycles or stored at an inappropriate temperature. 2. Degradation: The peptide may have degraded due to oxidation, deamidation, or other chemical modifications. 3. Incorrect Concentration: Errors in the preparation of stock solutions or serial dilutions. | 1. Use a fresh aliquot: If available, use a new, single-use aliquot of the peptide that has not undergone previous freeze-thaw cycles. 2. Prepare fresh stock solutions: Reconstitute a fresh vial of lyophilized peptide and prepare new stock solutions and dilutions. 3. Verify peptide integrity: If possible, analyze the peptide solution using techniques like HPLC or mass spectrometry to assess its purity and integrity. 4. Review storage protocols: Ensure that all lab members are following the recommended storage and handling procedures for peptides. |
| High variability in experimental results between different aliquots. | 1. Inconsistent Aliquoting: Aliquots may not have been prepared uniformly, leading to variations in concentration. 2. Differential Degradation: Some aliquots may have been exposed to more detrimental conditions (e.g., more freeze-thaw cycles, longer time at room temperature) than others. | 1. Standardize aliquoting procedure: Ensure that the peptide solution is thoroughly mixed before aliquoting and that all aliquots have a consistent volume. 2. Maintain a strict cold chain: Minimize the time that aliquots are kept at room temperature during experimental setup. Thaw on ice when possible.[11] 3. Log aliquot usage: Keep a record of how many times each aliquot has been thawed to track potential sources of variability. |
Data Presentation: Impact of Freeze-Thaw Cycles on Peptide Activity
While specific data for Tyr-Uroguanylin is not available, the following table illustrates the expected trend of activity loss for a peptide subjected to multiple freeze-thaw cycles. Researchers can generate similar data for Tyr-Uroguanylin by performing a cGMP accumulation assay on aliquots that have undergone a controlled number of freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | Hypothetical EC50 (nM) | Hypothetical % Activity Loss |
| 0 (Freshly Prepared) | 10 | 0% |
| 1 | 12 | 17% |
| 3 | 18 | 44% |
| 5 | 30 | 67% |
Note: This table is for illustrative purposes only and does not represent actual experimental data for Tyr-Uroguanylin.
Experimental Protocols
cGMP Accumulation Assay for Tyr-Uroguanylin Bioactivity
This protocol details the measurement of Tyr-Uroguanylin's ability to stimulate cGMP production in the T84 human colon carcinoma cell line.
Materials:
-
T84 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
HEPES buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
Tyr-Uroguanylin
-
Commercial cGMP ELISA kit
-
Protein quantification assay kit (e.g., BCA assay)
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture T84 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed T84 cells into 96-well plates at a density that will allow them to reach confluence on the day of the assay.[1]
-
Pre-incubation: Once confluent, wash the cell monolayer twice with PBS. Then, pre-incubate the cells for 10 minutes at 37°C with DMEM containing 50 mM HEPES (pH 7.4) and 1 mM IBMX, a phosphodiesterase inhibitor that prevents cGMP degradation.[12]
-
Tyr-Uroguanylin Stimulation: Prepare serial dilutions of Tyr-Uroguanylin in DMEM. After the pre-incubation period, add the Tyr-Uroguanylin dilutions to the respective wells and incubate for 30 minutes at 37°C.[12]
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells according to the protocol provided with the cGMP ELISA kit. This typically involves adding a lysis buffer and incubating for a specified time.
-
cGMP Quantification: Quantify the intracellular cGMP concentration in the cell lysates using a commercial cGMP ELISA kit, following the manufacturer's instructions.[1]
-
Protein Quantification: Determine the protein concentration in each well to normalize the cGMP levels. This can be done using a standard protein assay on the cell lysate.[1]
-
Data Analysis: Calculate the concentration of cGMP in each sample based on the standard curve from the ELISA. Normalize the cGMP concentration to the protein concentration for each well. Plot the normalized cGMP concentration against the logarithm of the Tyr-Uroguanylin concentration to generate a dose-response curve and determine the EC50 value.[1]
Visualizations
Caption: Tyr-Uroguanylin Signaling Pathway.
Caption: Workflow to Test Freeze-Thaw Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanylate cyclase-C receptor activation: unexpected biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sb-peptide.com [sb-peptide.com]
- 8. novagenelabs.com [novagenelabs.com]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to In Vitro Bioactivity of Tyr-Uroguanylin (Mouse, Rat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of Tyr-Uroguanylin in mouse and rat models against other key guanylate cyclase C (GC-C) agonists. Tyr-Uroguanylin, an endogenous peptide, plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. Understanding its bioactivity in comparison to other endogenous ligands and synthetic analogs is vital for preclinical research and drug development in therapeutic areas such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).
Executive Summary
Tyr-Uroguanylin, along with its counterpart guanylin (B122020), and synthetic analogs like linaclotide (B608579) and plecanatide, activate the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade is the primary mechanism for their physiological effects. A key differentiator in the bioactivity of endogenous ligands is their pH sensitivity; uroguanylin (B126073) exhibits higher potency in acidic environments, characteristic of the proximal small intestine, while guanylin is more active in the more alkaline conditions of the lower intestine.[1][2][3][4] Synthetic agonists have been engineered for enhanced stability and potent GC-C activation. This guide presents comparative data from key in vitro assays and detailed experimental protocols to aid in the evaluation of these compounds.
Data Presentation: Comparative Bioactivity of GC-C Agonists
The following tables summarize quantitative data from in vitro studies, providing a comparative overview of the potency of Tyr-Uroguanylin and its alternatives.
Table 1: Potency (EC50) of GC-C Agonists in cGMP Accumulation Assays
| Compound | Species/Cell Line | EC50 (nM) | pH Condition | Reference |
| Uroguanylin | T84 (Human) | ~10-100 | Acidic (5.0) | [1] |
| Guanylin | T84 (Human) | >1000 | Acidic (5.0) | [1] |
| Uroguanylin | T84 (Human) | >100 | Alkaline (8.0) | [1] |
| Guanylin | T84 (Human) | ~10-100 | Alkaline (8.0) | [1] |
| Linaclotide | T84 (Human) | 8.7 ± 0.7 | 7.5 | [5] |
| Linaclotide | Mouse GC-C expressing cells | 35 ± 3 | 7.5 | [5] |
Note: Specific EC50 values for mouse and rat Tyr-Uroguanylin are not consistently reported in publicly available literature, however, the general principles of pH-dependent activity are expected to be similar to human uroguanylin.
Table 2: Binding Affinity (Ki) of GC-C Agonists in Competitive Binding Assays
| Compound | Species/Cell Line | Ki (nM) | pH Condition | Reference |
| Uroguanylin | T84 (Human) | Increased affinity at acidic pH | 5.0 vs 8.0 | [1] |
| Guanylin | T84 (Human) | Decreased affinity at acidic pH | 5.0 vs 8.0 | [1] |
| Uroguanylin (truncated) | T84 (Human) | 0.19 (high affinity site) | 5.0 | [4] |
| Uroguanylin (truncated) | T84 (Human) | 404 (low affinity site) | 5.0 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro bioactivity assays are provided below.
cGMP Accumulation Assay
This assay quantifies the intracellular production of cGMP in response to a GC-C agonist.
Cell Culture:
-
T84 human colon carcinoma cells are a commonly used cell line expressing endogenous GC-C.
-
Culture cells in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates and grow to confluence.
Assay Protocol:
-
Wash confluent T84 cell monolayers twice with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine, IBMX) in serum-free medium for 30 minutes at 37°C to prevent cGMP degradation.
-
Add varying concentrations of Tyr-Uroguanylin or other GC-C agonists to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Quantify the cGMP concentration in the supernatants using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Plot the cGMP concentration against the agonist concentration and determine the EC50 value using a non-linear regression analysis.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GC-C receptor.
Membrane Preparation:
-
Homogenize T84 cells or intestinal tissue from mice or rats in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
Assay Protocol:
-
In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled GC-C ligand (e.g., 125I-labeled heat-stable enterotoxin, STa).
-
Add increasing concentrations of unlabeled Tyr-Uroguanylin or other competitor ligands to the wells.
-
Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway of Tyr-Uroguanylin
Caption: Signaling pathway of Tyr-Uroguanylin in intestinal epithelial cells.
Experimental Workflow for cGMP Accumulation Assay
Caption: Experimental workflow for the in vitro cGMP accumulation assay.
Logical Comparison of GC-C Agonists
Caption: Logical comparison of key characteristics of GC-C agonists.
References
- 1. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Tyr-Uroguanylin for Guanylate Cyclase C (GC-C): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tyr-Uroguanylin's specificity for the Guanylate Cyclase C (GC-C) receptor, in contrast to its endogenous counterparts, uroguanylin (B126073) and guanylin (B122020). This document summarizes key performance data, details experimental methodologies for validation, and illustrates the relevant biological pathways and workflows.
Introduction to GC-C and its Ligands
Guanylate Cyclase C (GC-C) is a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells. Its activation by endogenous peptide hormones, namely uroguanylin and guanylin, triggers an intracellular signaling cascade mediated by cyclic guanosine (B1672433) monophosphate (cGMP). This pathway plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1] The dysregulation of this signaling axis has been implicated in various gastrointestinal disorders, making GC-C a significant target for therapeutic development.[1]
Uroguanylin and guanylin, along with the bacterial heat-stable enterotoxins (STa), are the primary ligands for GC-C.[2] These peptides share structural homology, particularly in their cysteine residues which form intramolecular disulfide bonds essential for their biological activity. The modification of these peptides, such as the addition of a tyrosine residue to create Tyr-Uroguanylin, is a strategy explored in drug development to enhance pharmacokinetic or pharmacodynamic properties. This guide focuses on the methods to validate the specificity of such modified ligands for the GC-C receptor.
Comparative Ligand Performance at GC-C
Table 1: Comparative Binding Affinity for Guanylate Cyclase C
| Ligand | Receptor Source | Assay Type | IC50 / Ki (nM) | Reference |
| Uroguanylin | Human T84 Cells | Competitive Radioligand Binding | Ki ≈ 141 ± 45 | [3] |
| Guanylin | Human T84 Cells | Competitive Radioligand Binding | Ki ≈ 19 ± 5 and 1300 ± 500 | [4] |
| Tyr-Uroguanylin | TBD | TBD | TBD | - |
TBD: To be determined. Data for Tyr-Uroguanylin is not currently available and would need to be generated experimentally.
Table 2: Comparative Potency in cGMP Stimulation
| Ligand | Cell Line | Assay Type | EC50 (nM) | pH | Reference |
| Uroguanylin | T84 | cGMP Accumulation | Potent | 5.0 | [5] |
| Guanylin | T84 | cGMP Accumulation | Less Potent | 5.0 | [5] |
| Uroguanylin | T84 | cGMP Accumulation | Less Potent | 8.0 | [5] |
| Guanylin | T84 | cGMP Accumulation | More Potent | 8.0 | [5] |
| Tyr-Uroguanylin | TBD | cGMP Accumulation | TBD | TBD | - |
TBD: To be determined. The potency of uroguanylin and guanylin is pH-dependent.[5] Experimental validation of Tyr-Uroguanylin should consider a range of pH conditions.
Experimental Protocols for Specificity Validation
To validate the specificity of Tyr-Uroguanylin for GC-C, two key in vitro assays are recommended: a competitive radioligand binding assay and a cGMP accumulation assay.
Competitive Radioligand Binding Assay
This assay determines the affinity of an unlabeled ligand (e.g., Tyr-Uroguanylin) to GC-C by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-STa) for binding to the receptor.
Materials:
-
Human colon carcinoma T84 cells (or other cells endogenously or recombinantly expressing GC-C)
-
Membrane preparation from T84 cells
-
Radiolabeled ligand (e.g., ¹²⁵I-STa)
-
Unlabeled competitor ligands (Tyr-Uroguanylin, Uroguanylin, Guanylin)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation: Culture T84 cells to confluence. Harvest the cells and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor ligands (Tyr-Uroguanylin, Uroguanylin, Guanylin) to the wells. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled STa (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value for each competitor. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cGMP Accumulation Assay
This cell-based assay measures the ability of a ligand to stimulate the production of the second messenger cGMP, providing a functional measure of GC-C activation.
Materials:
-
T84 cells (or other suitable cell line expressing GC-C)
-
Cell culture medium (e.g., DMEM/F-12)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation.
-
Ligands (Tyr-Uroguanylin, Uroguanylin, Guanylin) at various concentrations.
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Seed T84 cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.
-
Ligand Stimulation: Add increasing concentrations of the test ligands (Tyr-Uroguanylin, Uroguanylin, Guanylin) to the wells. Include a vehicle control (basal cGMP level).
-
Incubation: Incubate the cells with the ligands for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding a cell lysis buffer.
-
cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a commercially available cGMP EIA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the ligand concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 value for each ligand, which represents the concentration required to elicit a half-maximal response.
Visualizing Key Pathways and Workflows
GC-C Signaling Pathway
The binding of a ligand such as Tyr-Uroguanylin to the extracellular domain of GC-C induces a conformational change that activates the intracellular guanylate cyclase domain. This leads to the conversion of GTP to cGMP, which in turn activates protein kinase G II (PKGII). PKGII then phosphorylates downstream targets, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the Na+/H+ exchanger 3 (NHE3), ultimately leading to increased chloride and bicarbonate secretion and inhibition of sodium absorption.
Caption: GC-C signaling pathway activated by Tyr-Uroguanylin.
Competitive Binding Assay Workflow
The following diagram illustrates the key steps involved in the competitive radioligand binding assay to determine the binding affinity of Tyr-Uroguanylin to GC-C.
Caption: Workflow for the competitive radioligand binding assay.
cGMP Accumulation Assay Workflow
This diagram outlines the process for measuring the functional activation of GC-C by Tyr-Uroguanylin through the quantification of intracellular cGMP levels.
Caption: Workflow for the cGMP accumulation assay.
Conclusion
The validation of Tyr-Uroguanylin's specificity for GC-C is a critical step in its development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for determining its binding affinity and functional potency in comparison to the endogenous ligands, uroguanylin and guanylin. The generation of quantitative data through these methods will enable an objective assessment of Tyr-Uroguanylin's performance and its potential for targeted engagement of the GC-C signaling pathway. Further studies should also consider investigating its selectivity against other guanylate cyclase isoforms to establish a comprehensive specificity profile.
References
- 1. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Tyr-Uroguanylin and its Synthetic Analog, Plecanatide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous guanylate cyclase-C (GC-C) agonist, Tyr-Uroguanylin (uroguanylin), and its synthetic analog, plecanatide (B610132) (Trulance®). The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the pharmacological similarities and differences between these two molecules.
Uroguanylin (B126073) is a naturally occurring peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1][2] Plecanatide is a synthetic analog of uroguanylin, developed for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[3][4] Structurally, plecanatide is nearly identical to uroguanylin, with the exception of a single amino acid substitution—aspartic acid is replaced with glutamic acid at the third position from the N-terminus.[4] This modification was designed to enhance the stability and potency of the molecule while retaining the pH-sensitive activity of the native peptide.[3][5]
Performance Comparison: Tyr-Uroguanylin vs. Plecanatide
The activity of both Tyr-Uroguanylin and plecanatide is primarily mediated through their binding to and activation of the Guanylate Cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[6] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates fluid secretion into the intestinal lumen, softening stool and promoting bowel movements.[6]
In Vitro Activity
Preclinical studies have demonstrated that plecanatide exhibits a higher binding potency to the GC-C receptor compared to its endogenous counterpart, uroguanylin.[3] While specific head-to-head binding affinity (Kd) and cGMP stimulation (EC50) values under identical experimental conditions are not always reported in a single study, the available data consistently supports the enhanced activity of plecanatide.
Table 1: Comparison of In Vitro Activity
| Parameter | Tyr-Uroguanylin | Plecanatide | Reference |
| Binding Affinity (Kd) to GC-C Receptor | ~1 nM | Qualitatively higher than uroguanylin; reported to have eight times the binding potency in preclinical models.[3] | [3] |
| cGMP Stimulation (EC50) in T84 Cells | Data not readily available in directly comparable studies. | 1.2 x 10⁻⁷ M (120 nM) | FDA Pharmacology Review |
Clinical Efficacy of Plecanatide
As plecanatide is the therapeutically developed compound, extensive clinical trial data is available for its efficacy in treating constipation-related disorders. Tyr-Uroguanylin is not used as a therapeutic agent due to its lower stability and potency.
Table 2: Clinical Efficacy of Plecanatide in Chronic Idiopathic Constipation (CIC)
| Endpoint | Plecanatide (3 mg) | Placebo | p-value | Reference |
| Durable Overall CSBM* Responders | 21.0% | 10.2% | <0.001 | [3] |
| Increase in Weekly CSBMs from Baseline | 2.5 | 1.2 | <0.001 | [3] |
| Improvement in Stool Consistency (BSFS** score) | +1.5 points | +0.8 points | <0.001 | [3] |
* Complete Spontaneous Bowel Movement ** Bristol Stool Form Scale
Table 3: Clinical Efficacy of Plecanatide in Irritable Bowel Syndrome with Constipation (IBS-C)
| Endpoint | Plecanatide (3 mg) | Placebo | p-value | Reference |
| Overall Responders*** | 25.6% | 16.0% | <0.001 | Integrated Analysis of Phase 3 Trials |
*** Defined as a patient who is a weekly responder for at least 6 of the 12 treatment weeks. A weekly responder is a patient who experiences both a ≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week.
Signaling Pathway and Experimental Workflows
The mechanism of action for both Tyr-Uroguanylin and plecanatide involves the activation of the GC-C signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the activity of these compounds.
References
- 1. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Investigating GC-C Independent Effects of Uroguanylin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the guanylate cyclase-C (GC-C) independent effects of uroguanylin (B126073). While traditionally known to signal through GC-C, emerging evidence reveals alternative pathways, particularly in tissues lacking this receptor. This document summarizes key experimental findings, compares uroguanylin's activity with other natriuretic peptides, and provides detailed experimental protocols to facilitate further research in this area.
I. Comparative Analysis of GC-C Independent Effects
The GC-C independent actions of uroguanylin are most prominently observed in the brain, particularly in astrocytes, and in the kidney. These effects are primarily mediated by an increase in intracellular calcium concentration ([Ca2+]i), in contrast to the cGMP-mediated signaling of the classical GC-C pathway.[1][2][3][4] Evidence suggests the involvement of a pertussis toxin-sensitive G-protein coupled receptor (GPCR) in these alternative signaling cascades.[1][5][6][7]
Table 1: Uroguanylin vs. Guanylin (B122020) in Astrocytes (GC-C Negative)
| Parameter | Uroguanylin (10 nM) | Guanylin (10 nM) | 8-Br-cGMP (100 µM) | Reference |
| Effect on Membrane Potential | Hyperpolarization | Hyperpolarization | Depolarization | [1] |
| Intracellular Ca2+ ([Ca2+]i) | Increase | Not reported | No effect | [1][8] |
| Intracellular pH (pHi) | Increase in recovery slope after ammonia (B1221849) pulse (increased NHE activity); Increase in cell alkalinization slope (increased HCO3- transport) | Not reported | Not reported | [1] |
Table 2: Uroguanylin vs. Atrial Natriuretic Peptide (ANP) in Renal Function
| Parameter | Uroguanylin | Atrial Natriuretic Peptide (ANP) | Reference |
| Tubuloglomerular Feedback (TGF) Suppression (Intravenous) | Significant suppression at 10 and 50 nmol/kg/h | Significant suppression at 10 nmol/kg/h | [9] |
| TGF Suppression (Intraluminal) | Significant suppression at 10⁻⁵ mol/l | Significant suppression at 10⁻⁵ mol/l | [9] |
| Effect on Whole Kidney Function | No significant change | Significant natriuresis and diuresis | [9][10] |
| Interaction | ANP antagonizes uroguanylin-induced natriuresis | ANP synergizes with guanylin-induced natriuresis | [10] |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed GC-C independent signaling pathway of uroguanylin and a typical experimental workflow for investigating these effects.
Caption: Proposed GC-C independent signaling pathway for uroguanylin.
Caption: Experimental workflow for investigating GC-C independent effects.
III. Experimental Protocols
A. Calcium Imaging in Astrocytes
This protocol is adapted from studies investigating uroguanylin-induced calcium signaling in primary astrocyte cultures and brain slices.[1][8]
1. Cell Preparation:
-
Primary Astrocyte Cultures: Isolate astrocytes from the cerebral cortices of neonatal wild-type (WT) and GC-C knockout (KO) mice. Culture cells to confluence in appropriate media.
-
Brain Slices: Prepare acute brain slices (200-300 µm) from WT and GC-C KO mice using a vibratome.
2. Dye Loading:
-
Incubate cultured astrocytes with 10 µM Fluo-4 AM in Hanks' Balanced Salt Solution (HBSS) at 37°C in a 5% CO₂ incubator for 15 minutes.
-
For brain slices, incubate with 10 µM Fluo-4 AM and 0.5 µM of the astrocyte marker Sulforhodamine 101 (SR101) in oxygenated artificial cerebrospinal fluid (aCSF) for 20 minutes at room temperature.[1]
3. Imaging:
-
Wash the cells/slices with HBSS or aCSF to remove excess dye.
-
Mount the preparation on a confocal microscope (e.g., Zeiss LSM 510 META).
-
Acquire baseline fluorescence for a stable period.
-
Perfuse with a solution containing uroguanylin (e.g., 100 nM) and record the changes in Fluo-4 fluorescence over time.
4. Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual astrocytes.
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀).
-
Express the results as ΔF/F₀.
B. Patch Clamp Electrophysiology in Kidney Cells
This protocol is based on methods used to study the effects of uroguanylin on the membrane potential of human cortical collecting duct (CCD) principal cells.[11]
1. Cell Preparation:
-
Isolate CCDs from human kidney tissue obtained from nephrectomies.
-
Mechanically and enzymatically dissect the tubules to isolate principal cells.
2. Electrophysiological Recording:
-
Use the slow whole-cell patch-clamp technique.
-
Pipette solution should contain (in mmol/L): 95 K-gluconate, 30 KCl, 4.8 Na₂HPO₄, 1.2 NaH₂PO₄, 0.73 CaCl₂, 1.03 MgCl₂, 1 EGTA, 5.5 glucose, 10 HEPES, adjusted to pH 7.2.
-
Bath solution should contain (in mmol/L): 135 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 glucose, 10 HEPES, adjusted to pH 7.4.
-
Establish a stable whole-cell recording and measure the baseline membrane voltage (Vm).
3. Experimental Procedure:
-
Perfuse the cell with the bath solution containing uroguanylin (e.g., 10 nM) or other peptides.
-
Record changes in the membrane potential.
-
To confirm the identity of principal cells, test for hyperpolarization in response to the ENaC blocker amiloride.
-
To investigate downstream pathways, specific ion channel blockers (e.g., Ba²⁺ for K⁺ channels) or enzyme inhibitors (e.g., a PLA₂ inhibitor) can be added to the bath solution.[11]
4. Data Analysis:
-
Measure the change in membrane potential from baseline upon application of the peptides.
-
Compare the effects of different peptides and the influence of inhibitors.
IV. Conclusion
The investigation of GC-C independent effects of uroguanylin opens new avenues for understanding its physiological roles and for the development of novel therapeutics. The available data strongly indicate the existence of a Ca²⁺-mediated signaling pathway, likely involving a GPCR, in cell types that do not express GC-C. Further research is warranted to fully characterize this alternative receptor and its downstream signaling cascades, and to explore its therapeutic potential in conditions such as hypertension and neurological disorders. The comparative data and protocols provided in this guide aim to support these future research endeavors.
References
- 1. Uroguanylin increases Ca2+ concentration in astrocytes via guanylate cyclase C-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]
- 5. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cellular effects of guanylin and uroguanylin. | Semantic Scholar [semanticscholar.org]
- 7. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of uroguanylin, an intestinal natriuretic peptide, on tubuloglomerular feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Guanylin and uroguanylin regulate electrolyte transport in isolated human cortical collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Anti-Uroguanylin Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of anti-uroguanylin antibodies is paramount for the accurate interpretation of immunoassay data and the development of targeted therapeutics. This guide provides a comparative analysis of the cross-reactivity of antibodies with uroguanylin (B126073) and its structurally related peptides, guanylin (B122020) and the E. coli heat-stable enterotoxin (STa), supported by experimental data and detailed protocols.
Uroguanylin, a peptide hormone crucial for regulating fluid and electrolyte balance in the intestine and kidneys, shares significant structural homology with guanylin and the bacterial enterotoxin STa. This similarity can lead to cross-reactivity in immunoassays, potentially causing inaccurate quantification and misinterpretation of results. This guide aims to provide a clear comparison of antibody specificity and the methodologies used to assess it.
Peptide Hormone Family Overview
Uroguanylin, guanylin, and STa all exert their physiological effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the surface of intestinal epithelial cells. This activation triggers a signaling cascade that results in increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. Due to their shared receptor and similar primary amino acid sequences, particularly in the cysteine-rich domains responsible for their three-dimensional structure, these peptides are often recognized by the same antibodies to varying degrees.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is a critical factor in the reliability of any immunoassay. Cross-reactivity with related peptides can lead to an overestimation of the target analyte's concentration. The following table summarizes the cross-reactivity data from a study by Taxt et al. (2014), which investigated the immunological cross-reactivity between E. coli heat-stable toxin (STh) and the endogenous peptides guanylin and uroguanylin. While this study primarily focused on anti-STh antibodies, it provides valuable insights into the potential for cross-reactivity among this peptide family. It is important to note that specific quantitative data for the cross-reactivity of anti-uroguanylin antibodies with guanylin and STa is limited in the currently available literature. The data presented here for anti-STh antibodies serves as an illustrative example of how such comparisons are made.
| Antibody Specificity | Peptide Tested | Cross-Reactivity Metric | Result | Reference |
| Polyclonal anti-STh | Uroguanylin | % Cross-reactivity | Partial | [1] |
| Monoclonal anti-STh | Uroguanylin | Relative Affinity | 73-fold lower than STh | [1] |
| Polyclonal anti-STh | Guanylin | % Cross-reactivity | Not specified | [1] |
| Anti-Guanylin | ST peptides | % Cross-reactivity | Partial | [1] |
| Anti-Uroguanylin | ST peptides | % Cross-reactivity | Partial | [1] |
Note: "Partial" indicates that cross-reactivity was observed, but a specific quantitative value was not provided in the cited source. The development and characterization of highly specific monoclonal antibodies to uroguanylin with detailed cross-reactivity profiles against guanylin and STa remain an area for further research.
Experimental Protocols
The gold standard for assessing antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA) . This method quantifies the ability of related peptides to compete with the target antigen for binding to the antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
-
A microtiter plate is coated with a fixed concentration of uroguanylin.
-
The plate is incubated to allow the peptide to adhere to the well surface.
-
The plate is then washed to remove any unbound peptide.
2. Blocking:
-
A blocking buffer (e.g., bovine serum albumin or non-fat dry milk in PBS) is added to each well to prevent non-specific binding of antibodies to the plate surface.
-
The plate is incubated and then washed.
3. Competitive Binding:
-
A constant concentration of the anti-uroguanylin antibody is pre-incubated with varying concentrations of the test peptides (uroguanylin as the standard, guanylin, and STa as competitors).
-
These mixtures are then added to the coated and blocked wells.
-
The plate is incubated, allowing the antibody to bind to the uroguanylin coated on the plate or to the competing peptide in the solution.
4. Detection:
-
The plate is washed to remove unbound antibodies and peptides.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary anti-uroguanylin antibody is added to each well.
-
The plate is incubated and then washed.
5. Substrate Addition and Signal Measurement:
-
A chromogenic substrate for the enzyme is added to each well.
-
The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the amount of competing peptide in the sample.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of uroguanylin.
-
The concentration of the competing peptides that causes a 50% reduction in the signal (IC50) is determined.
-
The percentage of cross-reactivity is calculated using the formula: (IC50 of Uroguanylin / IC50 of Competing Peptide) x 100%
Visualizing the Molecular Landscape
To better understand the context of anti-uroguanylin antibody cross-reactivity, the following diagrams illustrate the relevant biological pathway and experimental workflow.
Caption: Uroguanylin, guanylin, and STa activate the GC-C receptor, leading to cGMP production and ion secretion.
Caption: Workflow of a competitive ELISA to determine antibody cross-reactivity.
Conclusion
The structural similarities between uroguanylin, guanylin, and STa present a significant challenge for the development of highly specific immunoassays. While antibodies raised against one peptide can cross-react with the others, the degree of this cross-reactivity varies. As demonstrated by studies on anti-STh antibodies, both polyclonal and monoclonal antibodies can exhibit cross-reactivity, though often with reduced affinity for the non-target peptides. For researchers and clinicians relying on immunoassays for uroguanylin, it is crucial to utilize well-characterized antibodies and to be aware of the potential for interference from related peptides. Further development of monoclonal antibodies with high specificity for uroguanylin is essential for improving the accuracy of diagnostic and research applications.
References
Unraveling the Functional Dichotomy of Uroguanylin Isoforms: A Comparative Guide
For Immediate Release
A Tale of Two Isomers: Distinct Physiological Roles of Uroguanylin (B126073) A and B
Researchers and drug development professionals now have access to a comprehensive comparison of the functional differences between the A and B isoforms of uroguanylin, two topological isomers with markedly different physiological activities. This guide synthesizes experimental data to clarify their distinct roles in intestinal and renal functions, providing a valuable resource for the scientific community.
Uroguanylin, a peptide hormone, exists as two stable conformational isomers, designated A and B, which arise from different disulfide bond arrangements. While structurally similar, these isoforms exhibit a striking divergence in their biological actions, a critical consideration for research and therapeutic development.
At a Glance: Key Functional Distinctions
| Feature | Uroguanylin Isoform A | Uroguanylin Isoform B |
| Primary Site of Action | Intestine | Kidney |
| Primary Receptor | Guanylate Cyclase-C (GC-C) | Putative novel renal receptor |
| GC-C Receptor Activation | Potent Agonist | Very Weak Agonist |
| Intestinal cGMP Production | Strong stimulation | Negligible stimulation |
| Natriuretic (Sodium Excretion) Effect | Present, with a bell-shaped dose-response curve | Potent, with a sigmoidal dose-response curve |
| Kaliuretic (Potassium Excretion) Effect | Bimodal (effects at low and high doses) | Less pronounced and more complex than isomer A |
| Interaction | At high concentrations, can antagonize the natriuretic effect of Isomer B | - |
Delving into the Data: A Quantitative Comparison
Table 1: Comparative Potency of Uroguanylin Isoforms
| Parameter | Uroguanylin Isoform A | Uroguanylin Isoform B | Source |
| GC-C Receptor Activation (cGMP production in T84 cells) | Potent activator | Very weak agonist | [1][2] |
| Renal Natriuretic Response (in vivo) | Bell-shaped dose-response, threshold ~10 nmol/kg | Sigmoidal dose-response, threshold ~10 nmol/kg | [1][2] |
Note: Specific EC50 and Ki/IC50 values for a direct comparison of both isoforms are not consistently reported across the literature.
Signaling Pathways: A Divergence in Action
The differential effects of uroguanylin A and B stem from their distinct interactions with cellular signaling pathways in different tissues.
Experimental Workflows: From Benchtop to In Vivo
The functional differences between uroguanylin isoforms are elucidated through a series of well-defined experimental procedures.
Detailed Experimental Protocols
I. Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of uroguanylin isoforms A and B to the guanylate cyclase-C (GC-C) receptor.
Materials:
-
T84 human colon carcinoma cells (expressing GC-C)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EGTA, 150 mM NaCl, and 0.1% bovine serum albumin)
-
Radiolabeled ligand (e.g., 125I-labeled heat-stable enterotoxin, STa)
-
Uroguanylin isoform A and B standards
-
Glass fiber filters
-
Filtration manifold
-
Gamma counter
Procedure:
-
Cell Culture: Culture T84 cells to confluence in appropriate media.
-
Membrane Preparation (Optional): Homogenize cells and isolate the membrane fraction containing GC-C receptors via centrifugation.
-
Assay Setup: In a multi-well plate, combine a fixed concentration of radiolabeled STa, T84 cell membranes (or whole cells), and varying concentrations of unlabeled uroguanylin isoform A or B.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled isoform. Calculate the IC50 (concentration of isoform that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
II. cGMP Production Assay
Objective: To measure the potency (EC50) of uroguanylin isoforms A and B in stimulating cyclic GMP (cGMP) production in intestinal cells.
Materials:
-
T84 cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation
-
Uroguanylin isoform A and B standards
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Seeding: Seed T84 cells in multi-well plates and grow to confluence.
-
Pre-incubation: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) and incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add varying concentrations of uroguanylin isoform A or B to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lysis: Terminate the reaction by removing the medium and adding a lysis buffer to extract intracellular cGMP.
-
Quantification: Measure the cGMP concentration in the cell lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the log concentration of the uroguanylin isoform. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
III. In Vivo Renal Clearance Studies in Rats
Objective: To evaluate and compare the natriuretic and kaliuretic effects of uroguanylin isoforms A and B in a living organism.
Materials:
-
Anesthetized male Sprague-Dawley rats
-
Surgical instruments for catheterization
-
Infusion pumps
-
Saline solution (0.9% NaCl)
-
Uroguanylin isoform A and B solutions
-
Urine collection tubes
-
Flame photometer or ion-selective electrodes for sodium and potassium measurement
-
Inulin or another glomerular filtration rate (GFR) marker
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically place catheters in the jugular vein (for infusion), carotid artery (for blood pressure monitoring and blood sampling), and bladder (for urine collection).
-
Equilibration: Infuse a saline solution containing a GFR marker (e.g., inulin) at a constant rate to allow for stabilization of fluid and electrolyte balance.
-
Baseline Collection: Collect urine and blood samples during a control period to establish baseline values for urine flow rate, sodium and potassium excretion, and GFR.
-
Isoform Infusion: Administer a continuous intravenous infusion of either uroguanylin isoform A or B at various doses.
-
Experimental Collection: Collect urine and blood samples at timed intervals throughout the infusion period.
-
Analysis: Measure the volume of urine collected and the concentrations of sodium, potassium, and the GFR marker in both urine and plasma samples.
-
Data Calculation and Analysis: Calculate the urinary excretion rates of sodium (natriuresis) and potassium (kaliuresis), as well as the GFR. Plot the change in sodium and potassium excretion from baseline against the infused dose of each isoform to generate dose-response curves.
Conclusion
The distinct functional profiles of uroguanylin isoforms A and B underscore the complexity of peptide hormone regulation. Isomer A is a potent activator of the intestinal GC-C receptor, playing a key role in the local regulation of fluid and electrolyte balance in the gut.[1][2] In contrast, isomer B is largely inactive at the intestinal GC-C receptor but demonstrates significant natriuretic effects in the kidney, suggesting the existence of a novel renal receptor and a distinct physiological role in systemic electrolyte homeostasis.[1][2] At high concentrations, isoform A can antagonize the natriuretic action of isoform B.[1][2] This functional dichotomy has significant implications for the development of targeted therapeutics for gastrointestinal and renal disorders. A thorough understanding of the specific actions of each isoform is paramount for designing selective agonists or antagonists with desired therapeutic outcomes.
References
comparing Tyr-Uroguanylin from different species (mouse vs. rat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tyr-Uroguanylin from two commonly used preclinical species: the mouse (Mus musculus) and the rat (Rattus norvegicus). Uroguanylin (B126073) and its N-terminally tyrosylated form, Tyr-Uroguanylin, are peptide hormones that play a crucial role in regulating fluid and electrolyte homeostasis through the activation of the guanylate cyclase C (GC-C) receptor. Understanding the species-specific differences in the structure and function of these peptides is critical for the accurate interpretation of preclinical data and its translation to human physiology.
Structural Comparison: Amino Acid Sequence
The primary structures of mouse and rat uroguanylin exhibit a high degree of homology, particularly in the C-terminal region which is essential for receptor binding and activation. However, notable differences exist at the N-terminus, which may influence the peptide's potency and interaction with the GC-C receptor.
Table 1: Amino Acid Sequence Alignment of Mouse and Rat Uroguanylin
| Species | Amino Acid Sequence |
| Mouse | QDECELCINVACTGC |
| Rat | TDECELCINVACTGC |
Note: The Tyr- prefix indicates the addition of a tyrosine residue at the N-terminus, which is a common modification for radioiodination and in vitro studies. The core C-terminal 13 amino acids (DECELCINVACTGC), including the four cysteine residues that form two disulfide bonds critical for the peptide's tertiary structure and biological activity, are identical between the two species. The key difference lies in the first amino acid of the mature peptide.
Functional Comparison: Receptor Binding and Activation
Direct comparative studies on the binding affinity and potency of Tyr-Uroguanylin from mouse versus rat on their respective GC-C receptors are limited in the currently available literature. However, research comparing mouse and human GC-C receptors has revealed significant species-specific differences in ligand-binding affinity and guanylate cyclase activity. This suggests that the observed structural differences between mouse and rat Tyr-Uroguanylin could translate into functional disparities.
One study found that synthetic rat uroguanylin and rat guanylin (B122020) exhibited similar potencies in activating receptors on T84 human colon carcinoma cells[1][2]. While this provides valuable information on the activity of the rat peptide, it does not offer a direct comparison to the mouse ortholog.
Further research has highlighted that the extracellular domain of the GC-C receptor contributes significantly to species-specific differences in ligand affinity. For instance, mouse GC-C has been shown to have a lower affinity for its ligands compared to human GC-C. This underscores the importance of using species-matched ligands and receptors in experimental setups to ensure the physiological relevance of the findings.
Due to the lack of direct head-to-head comparative data, the following table summarizes available quantitative data for uroguanylin activity, emphasizing the species context.
Table 2: Quantitative Data on Uroguanylin Activity
| Species (Ligand) | Species (Receptor) | Assay Type | Parameter | Value |
| Mouse | Mouse | Olfactory Neuron Activation | EC50 | 60–770 pM[3] |
| Rat | Human (T84 cells) | cGMP accumulation | Potency | Similar to rat guanylin[1][2] |
It is crucial to note that these values are not directly comparable due to the different experimental systems and the lack of a study directly comparing mouse and rat Tyr-Uroguanylin under the same conditions.
Signaling Pathway
Tyr-Uroguanylin exerts its physiological effects by binding to and activating the GC-C receptor located on the apical membrane of intestinal epithelial cells. This binding event triggers the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This leads to the secretion of chloride ions, followed by sodium and water, into the intestinal lumen, thereby regulating fluid and electrolyte balance.
Caption: Tyr-Uroguanylin signaling pathway.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC50) of unlabeled Tyr-Uroguanylin.
1. Membrane Preparation:
-
Culture cells expressing the GC-C receptor (e.g., HEK293T cells transfected with mouse or rat GC-C).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM PMSF).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA) and determine protein concentration.
2. Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., ¹²⁵I-Tyr-Uroguanylin or a high-affinity analog like ¹²⁵I-STa).
-
Add increasing concentrations of unlabeled competitor Tyr-Uroguanylin (mouse or rat).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in binding buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
cGMP Accumulation Assay
This protocol measures the potency (EC50) of Tyr-Uroguanylin in stimulating cGMP production in intact cells.
1. Cell Culture:
-
Plate cells expressing the GC-C receptor (e.g., T84 or HEK293T-GC-C) in 24- or 48-well plates and grow to confluence.
2. Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15-30 minutes to prevent cGMP degradation.
-
Add increasing concentrations of Tyr-Uroguanylin (mouse or rat) to the cells.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl or ethanol (B145695) to lyse the cells and stop enzymatic activity.
3. cGMP Measurement:
-
Centrifuge the cell lysates to remove cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercially available cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the cGMP levels to the protein concentration in each well.
-
Plot the cGMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
Conclusion
While mouse and rat Tyr-Uroguanylin share a high degree of structural similarity, the subtle difference in their N-terminal amino acid sequence may lead to functional differences in their interaction with the GC-C receptor. The lack of direct comparative studies highlights a knowledge gap in the field. For researchers utilizing these preclinical models, it is imperative to consider these potential species-specific variations. The use of species-matched ligands and receptors is strongly recommended to ensure the validity and translatability of experimental findings in the development of novel therapeutics targeting the uroguanylin/GC-C signaling pathway.
References
- 1. Structure and activity of uroguanylin and guanylin from the intestine and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Receptor Guanylyl Cyclase Type D (GC-D) Ligand Uroguanylin Promotes the Acquisition of Food Preferences in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Uroguanylin Knockout Models for Specificity
Comparing Uroguanylin (B126073) Knockout Models to Other Genetic Models
A key strategy to validate the specificity of a uroguanylin knockout is to compare its phenotype with that of related genetic models, such as the guanylin (B122020) knockout and the guanylate cyclase C (GC-C) knockout mice. GC-C is the primary receptor for uroguanylin in the intestine.[1]
| Feature | Uroguanylin Knockout (Ugn -/-) | Guanylin Knockout (Guca2a -/-) | GC-C Knockout (Gucy2c -/-) |
| Blood Pressure | Increased mean arterial pressure[2] | Not reported to be significantly altered | Normal blood pressure[1] |
| Response to Enteral NaCl Load | Impaired natriuretic response[2] | Not reported to have impaired natriuresis | Normal renal sodium excretion[1] |
| Intestinal Fluid Secretion | Reduced electrogenic anion secretion[2] | Altered colonic electrolyte transport[3] | No intestinal secretion in response to uroguanylin/guanylin[1] |
| Intestinal cGMP Levels | Decreased in the small intestine[4] | Not specified | Not responsive to uroguanylin/guanylin stimulation |
| Compensatory Mechanisms | Apparent decrease in guanylin protein in the intestine[5] | Not fully elucidated | Uroguanylin and guanylin still elicit renal responses[1][6] |
This comparison highlights a critical point of specificity: the renal phenotype observed in uroguanylin knockout mice (increased blood pressure and impaired natriuresis) is not replicated in GC-C knockout mice.[1] This suggests that uroguanylin may have renal effects that are independent of its canonical intestinal receptor, GC-C, potentially through other receptors or signaling pathways.[1][7]
Validating the Uroguanylin Knockout: A Multi-pronged Approach
To ensure the observed phenotype is a direct result of uroguanylin deficiency, a series of validation experiments are essential.
Confirmation of Gene and Protein Ablation
The first step is to confirm the successful knockout of the uroguanylin gene (Guca2b).
| Method | Description | Expected Outcome in Knockout |
| Northern Blot Analysis | Detects specific RNA sequences in a sample. | Absence of uroguanylin mRNA transcript.[2] |
| Western Blot Analysis | Detects specific proteins in a sample using antibodies. | Absence of uroguanylin protein.[2] |
Functional Validation of Uroguanylin Deficiency
Beyond confirming the absence of the gene and protein, functional assays are crucial to demonstrate the loss of uroguanylin-specific biological activity.
| Method | Description | Expected Outcome in Knockout |
| Measurement of Intestinal cGMP Levels | Uroguanylin binding to GC-C activates the production of cyclic GMP (cGMP).[8] | Significantly decreased basal cGMP levels in the small intestine mucosa.[4] |
| Ussing Chamber Analysis of Jejunum | Measures ion transport across an epithelial tissue. | Reduced short-circuit current (an index of electrogenic anion secretion) in response to stimuli.[2] |
| Renal Clearance Measurements | Assesses the kidney's ability to excrete substances. | Impaired ability to excrete an enteral load of NaCl.[2] |
Experimental Protocols
Measurement of cGMP in Intestinal Mucosa
Objective: To quantify the levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the intestinal mucosa of wild-type and uroguanylin knockout mice.
Protocol:
-
Euthanize mice and excise the proximal jejunum and ileum.
-
Scrape the mucosal layer from the underlying tissue on a cold surface.
-
Immediately homogenize the mucosal scrapings in an appropriate buffer (e.g., 0.1 M HCl) to inhibit phosphodiesterase activity.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and use a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit to determine the cGMP concentration, following the manufacturer's instructions.[9]
-
Normalize the cGMP concentration to the total protein content of the sample, determined by a standard protein assay (e.g., Bradford or BCA).
Ussing Chamber Analysis of Jejunal Anion Secretion
Objective: To measure electrogenic anion secretion in the jejunum of wild-type and uroguanylin knockout mice.
Protocol:
-
Excise a segment of the jejunum from euthanized mice and place it in ice-cold Krebs-Ringer bicarbonate solution.
-
Open the intestinal segment along the mesenteric border and mount it in an Ussing chamber with the mucosal side facing the luminal bath and the serosal side facing the serosal bath.[10]
-
Bathe both sides with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Short-circuit the tissue by clamping the transepithelial voltage to 0 mV using a voltage clamp apparatus. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net ion transport.
-
After a baseline stabilization period, add secretagogues (e.g., forskolin (B1673556) or carbachol) to the serosal bath to stimulate anion secretion and measure the change in Isc.
-
Compare the Isc responses between wild-type and uroguanylin knockout mice.
Alternative Approaches to Studying Uroguanylin Function
While knockout models are powerful, alternative methods can provide complementary information and help to further validate findings.
| Method | Description | Advantages | Disadvantages |
| Pharmacological Antagonists | Molecules that block the binding of uroguanylin to its receptor. | Temporal control of uroguanylin signaling. | Lack of specific uroguanylin receptor antagonists for in vivo use. |
| siRNA-mediated Knockdown | Small interfering RNA can be used to silence the expression of the uroguanylin gene. | Can be applied in vitro and potentially in vivo for localized and transient knockdown.[11] | In vivo delivery can be challenging and may have off-target effects.[11][12] |
Signaling Pathways and Experimental Workflow
To visualize the key molecular interactions and experimental processes, the following diagrams are provided.
Conclusion
Validating the specificity of uroguanylin knockout models is a multifaceted process that requires more than simple confirmation of gene deletion. By combining molecular and functional validation techniques and comparing the knockout phenotype with that of related genetic models, researchers can build a strong case for the specific role of uroguanylin in their studies. The potential for GC-C-independent pathways highlights the importance of a thorough and critical approach to interpreting data from these models. This guide provides the framework for such a rigorous validation process, ultimately leading to more robust and reliable scientific insights.
References
- 1. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
- 2. Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 4. JCI - Uroguanylin knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Guanylin and uroguanylin induce natriuresis in mice lacking guanylyl cyclase-C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for in vivo delivery of siRNAs: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Uroguanylin Signaling in Intestinal and Renal Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of uroguanylin (B126073) signaling pathways in intestinal and renal tissues. Uroguanylin, a peptide hormone, plays a critical role in regulating ion and fluid homeostasis, but its mechanisms of action exhibit significant tissue-specific differences. Understanding these distinctions is crucial for the development of targeted therapeutics for gastrointestinal and renal disorders.
Core Signaling Pathways: A Tale of Two Tissues
Uroguanylin exerts its effects through the activation of guanylate cyclase-C (GC-C), a transmembrane receptor that catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] However, the signaling cascade diverges significantly between the intestine and the kidney.
In the intestine , the signaling pathway is predominantly GC-C dependent.[3][4] Uroguanylin binds to GC-C on the apical membrane of enterocytes, leading to an increase in intracellular cGMP.[5] This second messenger, in turn, activates protein kinase G II (PKGII), which then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel.[3][6] The opening of CFTR channels results in chloride and bicarbonate secretion into the intestinal lumen.[3][7] Simultaneously, the elevated cGMP levels inhibit the Na+/H+ exchanger, reducing sodium absorption.[3] This combined action drives the secretion of water into the lumen, aiding in digestion and maintaining mucosal hydration.[2]
In the kidney , the signaling landscape is more complex, involving both GC-C dependent and independent pathways.[1][2][4][8] While GC-C is expressed in the renal tubules, particularly the proximal tubules, studies in GC-C knockout mice have revealed that uroguanylin can still induce natriuresis (sodium excretion) and diuresis (increased urine production).[1][3][8] This strongly indicates the presence of an alternative, GC-C independent signaling mechanism.[1][2][4][8] This alternative pathway is thought to involve a currently unidentified G-protein coupled receptor.[4] Downstream of receptor activation, uroguanylin has been shown to inhibit the activity of the Na+/K+ ATPase and H+-ATPase in renal tubule cells, contributing to its natriuretic and diuretic effects.[1][9][10]
The following diagrams illustrate these distinct signaling pathways.
Quantitative Comparison of Uroguanylin Signaling
The following tables summarize key quantitative parameters of uroguanylin signaling in intestinal and renal tissues. Direct comparative values for renal tissues are limited in the current literature.
Table 1: Receptor Binding Affinity
| Parameter | Intestinal Tissue (T84 Cells) | Renal Tissue | Reference |
| Receptor | Guanylate Cyclase-C (GC-C) | GC-C and an unknown GPCR | [3][4] |
| Binding Affinity (Ki) | 141 ± 45 nM | Data not available | [1] |
Note: The binding affinity of uroguanylin to GC-C is pH-dependent, with increased affinity at a more acidic pH, which is characteristic of the proximal small intestine.[9]
Table 2: Second Messenger Production
| Parameter | Intestinal Tissue (T84 Cells) | Renal Tissue | Reference |
| Primary Second Messenger | cGMP | cGMP and others (from GPCR) | [3][4] |
| cGMP Production | >1000-fold increase over basal levels | Significant increase, but direct comparative data is limited | [11] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are standard protocols for key experiments used to study uroguanylin signaling.
Experimental Workflow: A Comparative Approach
The following diagram outlines a typical workflow for comparing the effects of uroguanylin on intestinal and renal tissues.
Detailed Methodologies
1. Ussing Chamber Assay for Intestinal and Renal Ion Transport
This technique measures ion transport across epithelial tissues.
-
Tissue Preparation:
-
Excise segments of mouse intestine (e.g., jejunum or colon) or isolate renal tubules.
-
Immediately place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
Open the intestinal segment along the mesenteric border and mount it between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber. For renal tubules, they can be cultured on permeable supports and then mounted.
-
-
Experimental Setup:
-
Fill both the apical and basolateral chambers with Krebs-Ringer bicarbonate buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Measure the transepithelial potential difference (PD) and short-circuit current (Isc) using Ag/AgCl electrodes connected to a voltage clamp amplifier.
-
Allow the tissue to equilibrate until a stable baseline Isc is achieved.
-
-
Data Acquisition:
-
Add uroguanylin to the apical chamber at various concentrations.
-
Record the change in Isc, which reflects the net ion movement across the epithelium. An increase in Isc in the intestine typically indicates Cl- and HCO3- secretion.
-
Transepithelial resistance (TER) can be calculated using Ohm's law from the voltage deflections in response to periodic current pulses.
-
2. cGMP Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the intracellular concentration of cGMP.
-
Sample Preparation:
-
Treat intestinal or renal tissue preparations with uroguanylin for a specified time.
-
Rapidly freeze the tissues in liquid nitrogen to stop enzymatic activity.
-
Homogenize the frozen tissue in 0.1 M HCl.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing cGMP.
-
-
ELISA Procedure (General Steps):
-
Prepare cGMP standards of known concentrations.
-
In a microplate pre-coated with a cGMP-specific antibody, add the prepared standards and samples, followed by a fixed amount of acetylated cGMP conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
During incubation, the sample/standard cGMP competes with the enzyme-conjugated cGMP for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the bound enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the total protein content of the tissue homogenate (e.g., in pmol cGMP/mg protein).
-
Conclusion
Uroguanylin signaling demonstrates remarkable tissue-specific adaptations. In the intestine, the GC-C/cGMP pathway is the primary driver of ion and fluid secretion. In contrast, the kidney utilizes a dual signaling system, incorporating both GC-C dependent and independent mechanisms to regulate sodium and water excretion. These differences underscore the importance of tissue-specific investigations in understanding the full physiological scope of uroguanylin and in the rational design of drugs targeting this signaling axis for gastrointestinal and renal diseases. Further research is warranted to fully elucidate the molecular identity and downstream effectors of the GC-C independent pathway in the kidney.
References
- 1. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanylin peptides: renal actions mediated by cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of guanylin action via cyclic GMP in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uroguanylin inhibits proliferation of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uroguanylin modulates (Na++K+)ATPase in a proximal tubule cell line: Interactions among the cGMP/protein kinase G, cAMP/protein kinase A, and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
differential effects of uroguanylin at acidic vs. alkaline pH.
A comprehensive guide for researchers on the differential effects of uroguanylin (B126073) at acidic versus alkaline pH, supported by experimental data and detailed protocols.
Uroguanylin, an endogenous peptide hormone, plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. Its biological activity is remarkably influenced by the pH of the local microenvironment. This guide provides a detailed comparison of uroguanylin's effects at acidic (physiologically relevant in the proximal small intestine) versus alkaline pH, offering valuable insights for researchers in physiology, pharmacology, and drug development.
pH-Dependent Activity of Uroguanylin: A Quantitative Overview
The potency and receptor binding affinity of uroguanylin are significantly enhanced in an acidic environment. This phenomenon is primarily attributed to the protonation of N-terminal acidic amino acid residues, which promotes a conformational state with higher affinity for its receptor, guanylate cyclase C (GC-C). In contrast, at alkaline pH, uroguanylin exhibits reduced activity.
| Parameter | Acidic pH (~5.0) | Alkaline pH (~8.0) | Fold Change (Acidic vs. Alkaline) | Reference |
| Potency (cGMP accumulation) | High | Low | Uroguanylin is ~100-fold more potent than guanylin (B122020) at acidic pH.[1] | [1] |
| Receptor Binding Affinity (to GC-C) | Increased | Decreased | ~10-fold increase in affinity.[1] | [1] |
| Downstream Effect (Chloride Secretion) | Enhanced | Reduced | Markedly enhanced cGMP accumulation responses lead to increased chloride secretion.[1] | [1] |
Signaling Pathway of Uroguanylin
Uroguanylin exerts its effects by binding to and activating the transmembrane receptor guanylate cyclase C (GC-C) located on the apical surface of intestinal epithelial cells. This binding event triggers the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen. This influx of anions drives water secretion, thus regulating intestinal fluid balance.
Caption: Uroguanylin signaling pathway in intestinal epithelial cells.
Experimental Protocols
cGMP Accumulation Assay in T84 Cells
This assay quantifies the intracellular accumulation of cGMP in T84 human colon carcinoma cells in response to uroguanylin stimulation at different pH values.
Materials:
-
T84 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Uroguanylin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Hydrochloric acid (HCl)
-
Commercially available cGMP ELISA kit
-
BCA Protein Assay Kit
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Culture T84 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed T84 cells into 24-well plates and grow to confluence.
-
Starvation: Prior to the experiment, starve the cells in serum-free DMEM for 24 hours.
-
pH Adjustment: Prepare stimulation buffers at pH 5.0 and pH 8.0.
-
Pre-incubation: Wash the cells twice with PBS and pre-incubate with DMEM containing 1 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes at 37°C to prevent cGMP degradation.
-
Stimulation: Replace the pre-incubation medium with the pH-adjusted stimulation buffers containing varying concentrations of uroguanylin. Incubate for 30 minutes at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.
-
cGMP Quantification: Centrifuge the cell lysates to pellet debris. Collect the supernatants and measure the cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit for normalization of cGMP levels.
-
Data Analysis: Plot the normalized cGMP concentration against the uroguanylin concentration to generate dose-response curves and determine the EC50 values at each pH.
Radioligand Binding Assay for GC-C
This assay measures the binding affinity of uroguanylin to its receptor, GC-C, on T84 cell membranes at different pH values.
Materials:
-
T84 cells
-
[¹²⁵I]-labeled heat-stable enterotoxin (STa) (as the radioligand)
-
Unlabeled uroguanylin
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Binding buffer at pH 5.0 and pH 8.0
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Grow T84 cells to confluence, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in the appropriate binding buffer.
-
Binding Reaction: In a microcentrifuge tube, incubate a fixed amount of T84 cell membrane protein with a constant concentration of [¹²⁵I]-STa and varying concentrations of unlabeled uroguanylin in the binding buffer of the desired pH.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding. Plot the percentage of specific binding against the concentration of unlabeled uroguanylin to generate a competition curve and calculate the inhibitory constant (Ki) at each pH.
Transepithelial Chloride Secretion Measurement in Ussing Chambers
This method measures the uroguanylin-stimulated chloride secretion across a polarized monolayer of T84 cells, which is an indicator of CFTR channel activity.
Materials:
-
T84 cells
-
Permeable filter supports (e.g., Transwells®)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Ringer's solution (apical and basolateral) at pH 5.0 and pH 8.0
-
Uroguanylin
-
Forskolin (B1673556) (positive control)
-
Bumetanide (B1668049) (inhibitor of the Na-K-2Cl cotransporter)
Procedure:
-
Cell Culture on Filters: Seed T84 cells on permeable filter supports and culture until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed (typically 10-14 days).
-
Ussing Chamber Setup: Mount the filter support with the T84 cell monolayer between the two halves of the Ussing chamber. Fill both the apical and basolateral chambers with the appropriate pH-adjusted Ringer's solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Electrophysiological Recordings: Connect the Ag/AgCl electrodes to the voltage-clamp amplifier. Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport across the monolayer.
-
Baseline Measurement: Allow the Isc to stabilize to a baseline level.
-
Stimulation: Add uroguanylin to the apical chamber at various concentrations and record the change in Isc. The increase in Isc reflects chloride secretion.
-
Controls: Use forskolin as a positive control to maximally stimulate CFTR-mediated chloride secretion. Add bumetanide to the basolateral chamber at the end of the experiment to confirm that the measured Isc is due to chloride secretion.
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to uroguanylin at each pH. Compare the dose-response curves to assess the difference in uroguanylin's potency.
Experimental Workflow
References
A Comparative Analysis of the Natriuretic Effects of Uroguanylin and Other Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natriuretic properties of uroguanylin (B126073) against other key natriuretic peptides, including guanylin (B122020) and Atrial Natriuretic Peptide (ANP). The information is supported by experimental data to delineate the distinct physiological roles and potential therapeutic applications of these molecules in regulating salt and water homeostasis.
Introduction to Natriuretic Peptides
Natriuretic peptides are a family of hormones that play a crucial role in maintaining cardiovascular and renal homeostasis by regulating sodium and water balance. Uroguanylin and guanylin, initially identified in urine and intestine respectively, are key players in the gut-kidney axis, responding to oral salt intake[1][2]. Atrial Natriuretic Peptide (ANP), produced primarily in the heart, is a cornerstone of the body's response to systemic volume expansion and increased blood pressure[3][4]. This guide will delve into the comparative natriuretic, diuretic, and kaliuretic effects of these peptides, their signaling mechanisms, and the experimental methodologies used to evaluate their function.
Comparative Natriuretic, Diuretic, and Kaliuretic Effects
Experimental studies, primarily in rodent models, have demonstrated that uroguanylin, guanylin, and ANP all elicit dose-dependent increases in sodium excretion (natriuresis), potassium excretion (kaliuresis), and urine flow (diuresis)[5][6]. However, their relative potencies and mechanisms of action show notable differences.
Uroguanylin is consistently reported to be a more potent natriuretic agent than guanylin[1][7][8]. While both peptides can induce kaliuresis, guanylin's effect on potassium excretion can be as significant as uroguanylin's, suggesting potentially different mechanisms of action within the renal tubules[6][9]. When compared to ANP, uroguanylin's effects on overall kidney function are considered less pronounced, though it effectively modulates tubular transport processes[10].
Table 1: Comparative Effects of Uroguanylin, Guanylin, and ANP on Renal Excretion
| Peptide | Primary Effect | Relative Natriuretic Potency | Kaliuretic Effect | Diuretic Effect | Key Findings |
| Uroguanylin | Natriuresis, Diuresis, Kaliuresis | Higher than Guanylin[1][7] | Significant[5][6] | Significant[5][6] | Acts primarily via tubular transport mechanisms without significantly altering GFR or blood pressure[5]. |
| Guanylin | Natriuresis, Diuresis, Kaliuresis | Lower than Uroguanylin[1][7] | Comparable to Uroguanylin[6][9] | Significant[5][6] | May act through different mechanisms than uroguanylin for its kaliuretic effects[9]. |
| ANP | Natriuresis, Diuresis | Generally more potent systemic effects than uroguanylin[10] | Significant | Significant | Can suppress tubuloglomerular feedback more effectively than uroguanylin and may have greater effects on glomerular microcirculation[10]. |
Signaling Pathways
The signaling mechanisms of these peptides, while overlapping, have distinct features that account for their different physiological profiles.
Uroguanylin and Guanylin Signaling
Uroguanylin and guanylin primarily exert their effects by binding to and activating Guanylate Cyclase-C (GC-C), a transmembrane receptor located on the apical membranes of intestinal and renal tubular cells[11][12]. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP)[11][13]. In the kidney, elevated cGMP is thought to modulate ion transport by inhibiting sodium reabsorption, for instance, through the downregulation of the Na+/K+ ATPase gamma-subunit[5][6].
Interestingly, significant natriuretic and kaliuretic responses to uroguanylin are observed even in GC-C knockout mice, pointing to the existence of GC-C independent signaling pathways[2][5][14]. These alternative mechanisms may involve G-protein-coupled receptors[2][14]. The activity of uroguanylin is also pH-dependent; it is significantly more potent at a more acidic pH (pH 5.0) compared to an alkaline pH (pH 8.0), a feature attributed to its N-terminal acidic amino acids[15].
Atrial Natriuretic Peptide (ANP) Signaling
ANP binds to a different set of guanylate cyclase receptors, primarily Guanylate Cyclase-A (GC-A)[16][17]. Activation of GC-A also leads to increased intracellular cGMP. The downstream effects of ANP-induced cGMP in the kidney are multifaceted, including vasodilation of the afferent arteriole to increase the glomerular filtration rate (GFR) and direct inhibition of sodium reabsorption in the collecting ducts.
Experimental Protocols
The assessment of natriuretic peptides involves specific in vivo and in vitro methodologies. Below are summaries of common experimental protocols.
In Vivo Measurement of Natriuresis in Mice
A widely used method to assess the renal effects of these peptides is the sealed-urethra mouse model or renal clearance studies in anesthetized rodents[5][6][18].
Objective: To measure changes in urine volume, sodium, and potassium excretion following peptide administration.
Protocol Summary:
-
Animal Preparation: Anesthetized mice are used. For clearance studies, cannulas are inserted into the jugular vein (for infusion), carotid artery (for blood pressure monitoring and blood sampling), and bladder (for urine collection).
-
Peptide Administration: A baseline urine and plasma sample is collected. The peptide of interest (e.g., uroguanylin) is then infused intravenously at a constant rate for a set period, such as 30 minutes[5].
-
Sample Collection: Urine is collected throughout the infusion period. Blood samples are taken at timed intervals.
-
Analysis: Urine volume is measured. Sodium and potassium concentrations in urine and plasma are determined using a flame photometer or ion-selective electrodes. Glomerular filtration rate (GFR) can be calculated using inulin (B196767) clearance[19][20].
-
Data Expression: Results are typically expressed as total urine output (µL/min), sodium excretion (µmol/min), and potassium excretion (µmol/min).
Isolated Perfused Rat Kidney Model
This ex vivo technique allows for the study of direct renal effects of peptides without systemic confounding factors like changes in blood pressure or neural input[19][20].
Objective: To assess the direct effects of peptides on renal hemodynamics and tubular function.
Protocol Summary:
-
Kidney Isolation: A rat is anesthetized, and one kidney is surgically isolated.
-
Perfusion Setup: The renal artery is cannulated and the kidney is transferred to a perfusion apparatus. It is perfused with a modified Krebs-Henseleit solution containing an oncotic agent (like albumin) and a marker for GFR (like inulin)[19][20].
-
Peptide Administration: After a stabilization period, the peptide is added directly to the perfusate.
-
Sample Collection: Perfusate and urine samples are collected at timed intervals.
-
Analysis: Urine flow rate, GFR, and sodium and potassium excretion are calculated as described for the in vivo model.
Conclusion
Uroguanylin, guanylin, and ANP are all vital components of the body's machinery for regulating sodium and water balance, each with a distinct profile. Uroguanylin stands out as a potent natriuretic hormone, primarily linked to the physiological response to dietary salt intake, acting through both GC-C dependent and independent pathways in the kidney. While guanylin shares these pathways, it is generally less potent in inducing natriuresis. ANP, in contrast, orchestrates a more systemic response to volume overload, influencing both renal hemodynamics and tubular function. Understanding these comparative effects and the underlying signaling pathways is crucial for researchers in renal physiology and for professionals developing novel therapeutics for conditions such as hypertension and heart failure[5][21].
References
- 1. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of action of uroguanylin and guanylin and their role in salt handling. | Semantic Scholar [semanticscholar.org]
- 5. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. THE NATRIURETIC PEPTIDE UROGUANYLIN ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. scielo.br [scielo.br]
- 10. Effects of uroguanylin, an intestinal natriuretic peptide, on tubuloglomerular feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Guanylyl cyclase C signaling axis and colon cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 14. Cellular effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpp.krakow.pl [jpp.krakow.pl]
- 17. scielo.br [scielo.br]
- 18. Pressure diuresis and natriuresis in DOCA-salt mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Relationship between the actions of atrial natriuretic peptide (ANP), guanylin and uroguanylin on the isolated kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tyr-Uroguanylin (Mouse, Rat)
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of bioactive peptides such as Tyr-Uroguanylin are paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Tyr-Uroguanylin (mouse, rat), a polypeptide used in research. Adherence to these procedures will minimize exposure risks and prevent environmental contamination.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Tyr-Uroguanylin in either its lyophilized powder or reconstituted solution form.[1][2]
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[1]
-
Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.[1]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Work Area: Confine all handling of the peptide to a designated and clean laboratory bench or area to prevent cross-contamination.[1]
Step-by-Step Disposal Procedures
The disposal of Tyr-Uroguanylin waste must comply with local, state, and federal regulations.[1] Never discard peptides in the regular trash or down the drain.[1][3] The appropriate method depends on the form of the waste (liquid or solid).
Liquid Waste Disposal (e.g., reconstituted solutions, contaminated buffers):
-
Chemical Inactivation: This is a primary method for treating liquid peptide waste.
-
In a chemical fume hood, prepare an inactivation solution. Common and effective reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[2]
-
Carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is one part waste to ten parts inactivation solution.[2]
-
Allow the mixture to sit for a minimum of 20-60 minutes to ensure complete degradation of the peptide.[2]
-
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[2]
-
Collection: After inactivation and neutralization, collect the treated solution in a designated, properly labeled hazardous waste container.[1] Consult with your institution's Environmental Health & Safety (EHS) department, as some neutralized solutions may be permissible for drain disposal with copious amounts of water, but this requires explicit approval.[2]
Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves, labware):
-
Segregation: Collect all solid waste contaminated with Tyr-Uroguanylin in a clearly labeled, leak-proof hazardous waste container.[2]
-
Decontamination (Optional but Recommended):
-
Final Disposal: Store the sealed hazardous waste container in a designated accumulation area.[2] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management service.[1][2]
Quantitative Data for Decontamination Methods
The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% bleach solution (for a final concentration of 0.5-1.0%)[2] | 20-60 minutes[2] | Effective for many peptides but can be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M[2] | Varies; consult EHS | A strong base that effectively hydrolyzes peptides. Requires neutralization before final disposal. |
| Hydrochloric Acid (HCl) | 1 M[2] | Varies; consult EHS | A strong acid that effectively hydrolyzes peptides. Requires neutralization before final disposal. |
| Autoclaving | 121°C at 15 psi | 30-60 minutes[4] | Suitable for both liquid and solid waste. Ensure materials are autoclave-safe. |
Experimental Protocols: General Peptide Reconstitution
To minimize waste, it is crucial to handle and store peptides correctly.
-
Storage of Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[1][5] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[6][7]
-
Reconstitution: Use a sterile, appropriate solvent (e.g., sterile water, buffer).[7] For peptides that may be prone to oxidation, use oxygen-free solvents.[6][7]
-
Storage of Reconstituted Solutions: Store aliquots at 4°C for short-term use (a few days).[5] For longer-term storage, freezing is possible but repeated freeze-thaw cycles should be avoided as they can damage the peptide.[1][5]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of Tyr-Uroguanylin.
Caption: Disposal workflow for Tyr-Uroguanylin waste.
Caption: Core safety principles for peptide handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
